Product packaging for Geranyl crotonate(Cat. No.:CAS No. 56172-46-4)

Geranyl crotonate

Cat. No.: B1604941
CAS No.: 56172-46-4
M. Wt: 222.32 g/mol
InChI Key: MQTAGIYIVBMTBT-UHFFFAOYSA-N
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Description

Geranyl Crotonate (CAS 56172-46-4) is a defined acyclic monoterpene ester of significant interest in organic synthesis and fragrance research. This compound, with the molecular formula C 14 H 22 O 2 and a molecular weight of 222.32 g/mol, is characterized as a colorless mobile liquid . Research Applications & Value: In the field of synthetic organic chemistry , this compound is valued as a versatile building block and chemical intermediate . Its molecular structure presents multiple reactive sites, including an ester functional group and several carbon-carbon double bonds, enabling participation in various transformations such as esterification, hydrolysis, and reduction reactions . Historically, it has also been investigated as a potential modifying agent in the polymerization of vinyl compounds like styrene . Its primary industrial application lies in flavor and fragrance science , where it is utilized for its characteristic sweet, caramellic, and fruity aroma with maple and nutty undertones . Synthesis and Production: The principal method for synthesizing this compound is the acid-catalyzed esterification of geraniol with crotonic acid . The reaction can be optimized by using azeotropic distillation with a solvent like chlorobenzene to continuously remove water, driving the reaction toward completion and improving yield . Alternative synthetic pathways include enzymatic esterification using lipases, which offers high specificity under milder conditions . Safety and Handling: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use . Toxicological studies indicate an oral LD50 of >5000 mg/kg in rats and a dermal LD50 of >5000 mg/kg in rabbits . As with any chemical, appropriate safety precautions, including the use of personal protective equipment, should be observed in a laboratory setting. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O2 B1604941 Geranyl crotonate CAS No. 56172-46-4

Properties

CAS No.

56172-46-4

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienyl but-2-enoate

InChI

InChI=1S/C14H22O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h5,7-8,10H,6,9,11H2,1-4H3

InChI Key

MQTAGIYIVBMTBT-UHFFFAOYSA-N

SMILES

CC=CC(=O)OCC=C(C)CCC=C(C)C

Canonical SMILES

CC=CC(=O)OCC=C(C)CCC=C(C)C

Other CAS No.

56172-46-4
71648-17-4

Origin of Product

United States

Foundational & Exploratory

Geranyl crotonate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl crotonate is an unsaturated ester with the CAS number 56172-46-4 and the molecular formula C₁₄H₂₂O₂ .[1] It is a colorless liquid with a characteristic sweet, fruity, and herbaceous odor.[2] While traditionally used in the flavor and fragrance industry, its chemical structure, particularly the presence of a hydrolyzable ester linkage, presents significant opportunities for applications in medicinal chemistry and drug development, notably in the design of prodrugs. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and its potential pharmacological applications.

Chemical and Physical Properties

This compound is a terpene ester formed from the combination of geraniol, an acyclic monoterpene alcohol, and crotonic acid.[1] It is insoluble in water but soluble in alcohols and oils.[2] Key quantitative data are summarized in Table 1.

PropertyValueReference
CAS Number 56172-46-4[1]
Molecular Formula C₁₄H₂₂O₂[1]
Molecular Weight 222.32 g/mol [2]
Appearance Colorless mobile liquid[3]
Boiling Point ~128 °C at 0.10 inch absolute pressure[3]
Specific Gravity ~0.914 at 25°C[3]
Refractive Index ~1.4576 (estimate)[2]
LogP 4.471 (estimate)[2]

Synthesis and Purification

The primary route for synthesizing this compound is through the esterification of geraniol with a derivative of crotonic acid.[1]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from established esterification methods.[1][3]

Materials:

  • Geraniol (1 mol equivalent)

  • Crotonic acid (1 mol equivalent)

  • Chlorobenzene (as a water-immiscible solvent)

  • Sulfuric acid (catalytic amount)

  • Dean-Stark apparatus

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add geraniol, crotonic acid, and chlorobenzene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to a temperature of 135-140°C with vigorous stirring.[3]

  • Continuously remove the water formed during the reaction as an azeotrope with chlorobenzene via the Dean-Stark trap.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure. The fraction distilling at approximately 128°C at 0.10 inches of absolute pressure should be collected.[3]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound, allowing for both qualitative and quantitative assessment.

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or hexane.

  • The concentration should be optimized for the instrument's sensitivity, typically in the range of 10-100 µg/mL.

Instrumental Parameters (Representative):

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10-20°C/min), and hold for a period to ensure elution of all components.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Sample Preparation:

  • Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a pipette with a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample depth in the NMR tube is adequate (around 4-5 cm).

Expected Spectral Data:

  • ¹H-NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons of both the geranyl and crotonate moieties in the downfield region (δ 5-7 ppm). Allylic methylene and methyl protons will appear at intermediate chemical shifts, while the terminal methyl groups will be the most upfield.

  • ¹³C-NMR: The carbon NMR will show signals for the carbonyl carbon of the ester group (around δ 165-175 ppm), as well as signals for the olefinic carbons and the various aliphatic carbons of the geranyl tail.

Applications in Drug Development

Prodrug Design

The ester linkage in this compound is susceptible to hydrolysis by endogenous esterases, which are ubiquitous in the body.[1][4] This property makes it an attractive scaffold for the design of prodrugs. A pharmacologically active agent with poor bioavailability due to high polarity (e.g., containing a carboxylic acid or hydroxyl group) can be chemically linked to geraniol via a crotonate ester. This masking of the polar group can enhance lipophilicity, improve cell membrane permeability, and facilitate oral absorption. Once inside the body or target cells, esterases can cleave the ester bond, releasing the active drug.

Esterase_Mediated_Prodrug_Activation cluster_extracellular Extracellular Space / GI Tract cluster_cell Target Cell Prodrug This compound (Prodrug) Lipophilic, Membrane Permeable Prodrug_in This compound (Inside Cell) Prodrug->Prodrug_in Passive Diffusion Esterase Cellular Esterases Prodrug_in->Esterase Substrate ActiveDrug Active Drug (Geraniol) Exerts Pharmacological Effect Esterase->ActiveDrug Hydrolysis Byproduct Crotonic Acid Esterase->Byproduct

Esterase-mediated activation of a this compound-based prodrug.
Biological Activity of Hydrolysis Products

Upon hydrolysis, this compound releases geraniol and crotonic acid. Geraniol itself has been reported to exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, antioxidative, and antimicrobial effects.[5] This inherent bioactivity of the "promoieity" could be exploited to design synergistic drug conjugates.

Toxicological Profile

This compound exhibits low acute toxicity. The oral LD50 in rats and the dermal LD50 in rabbits have both been reported to be greater than 5 g/kg.[2] In a BlueScreen assay, it was found to be positive for cytotoxicity but negative for genotoxicity.[6]

Conclusion

This compound is a versatile molecule with well-established applications in the fragrance industry and significant, underexplored potential in the pharmaceutical sciences. Its straightforward synthesis, combined with the potential for esterase-mediated hydrolysis in vivo, makes it a valuable platform for the development of novel prodrugs. Further research into its pharmacological properties and those of its derivatives is warranted to fully realize its therapeutic potential.

References

Unveiling Geranyl Crotonate: A Synthetic Ester with Natural Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geranyl crotonate is a fragrance ingredient with a sweet, caramellic, and fruity aroma. While it is utilized in the fragrance industry, current scientific literature and databases indicate that this compound is not found in nature [1]. This technical guide addresses this critical distinction by focusing on the chemical synthesis of this compound and the natural occurrence and biosynthesis of its precursors, geraniol and crotonic acid. Understanding the origins of these building blocks is essential for researchers in phytochemistry and professionals in drug development who may be exploring derivatives of naturally occurring compounds.

Chemical Synthesis of this compound

This compound is synthesized through the esterification of geraniol with crotonic acid or its derivatives, such as crotonyl chloride[2][3][4]. The reaction typically involves heating the reactants, often in the presence of an acid catalyst or by utilizing a water-immiscible solvent to drive the reaction to completion by removing the water byproduct azeotropically[2].

Experimental Protocol: Acid-Catalyzed Esterification of Geraniol with Crotonic Acid

The following protocol is based on methodologies described in the patent literature for the synthesis of this compound[2].

Materials:

  • Geraniol (1 to 2 molar excess)

  • Crotonic acid (1 molar equivalent)

  • Chlorobenzene (water-immiscible solvent)

  • Sulfuric acid (catalyst, optional)

  • Apparatus for heating, distillation, and separation

Procedure:

  • Combine 43 grams of crotonic acid, 92.5 grams of geraniol, and 273 grams of chlorobenzene in a reaction vessel equipped with a distillation apparatus[2].

  • If desired, a small amount of an esterification catalyst, such as sulfuric acid, can be added[2].

  • Heat the mixture to a temperature of 135-140°C for approximately 26 hours[2].

  • Continuously remove the water formed during the esterification by distilling the chlorobenzene-water azeotrope from the reaction mixture[2].

  • The distilled azeotrope is condensed, and the water is separated from the chlorobenzene. The chlorobenzene is then returned to the reaction vessel[2].

  • Upon completion of the reaction (indicated by the cessation of water formation), the mixture is subjected to fractional distillation under reduced pressure to separate the this compound from unreacted starting materials and the solvent[2].

Expected Outcome: The final product is this compound, a colorless mobile liquid with a fragrant odor. It has a boiling point of approximately 128°C at 0.10 inches of absolute pressure and a specific gravity of about 0.914 at 25°/25°C[2].

Chemical Synthesis Workflow

Geraniol Geraniol Reaction_Mixture Reaction Mixture (Geraniol, Crotonic Acid, Chlorobenzene, Catalyst) Geraniol->Reaction_Mixture Crotonic_Acid Crotonic Acid Crotonic_Acid->Reaction_Mixture Heating Heating (135-140°C) Reaction_Mixture->Heating Azeotropic_Distillation Azeotropic Distillation Heating->Azeotropic_Distillation Fractional_Distillation Fractional Distillation (Reduced Pressure) Heating->Fractional_Distillation Condensation_Separation Condensation & Separation Azeotropic_Distillation->Condensation_Separation Water Water (byproduct) Condensation_Separation->Water Chlorobenzene_Return Return of Chlorobenzene Condensation_Separation->Chlorobenzene_Return Chlorobenzene_Return->Reaction_Mixture Geranyl_Crotonate This compound (product) Fractional_Distillation->Geranyl_Crotonate

Caption: Chemical Synthesis of this compound.

Natural Occurrence of Precursors

While this compound itself is not a natural product, its constituent molecules, geraniol and crotonic acid, are found in the plant kingdom.

Geraniol

Geraniol is a widely occurring acyclic monoterpene alcohol found in the essential oils of numerous aromatic plants[5]. It is a key component of the fragrances of roses, geraniums, and lemongrass, among others.

Quantitative Data on Geraniol in Plant Essential Oils

Plant SpeciesPlant PartGeraniol Content (%)Reference(s)
Pelargonium graveolensAerial parts6.0 - 26.5[6][7]
Pelargonium graveolensNot specified9.70 - 15.33[8][9][10]
Cymbopogon martiniLeaves76.6 - 82.5[11][12]
Cymbopogon martiniRoots87.9[12]
Cymbopogon flexuosusNot specified1.8 - 8.2[13]
Cymbopogon winterianusLeaves12.5 - 20.15[11][14]
Cymbopogon winterianusNot specified37.1[12][15]
Crotonic Acid

Crotonic acid, or (E)-2-butenoic acid, has been identified in plants such as Croton tiglium and carrot seeds (Daucus carota)[16][17][18]. In carrot seeds, it has been shown to possess plant growth inhibitory properties[18]. The name "crotonic acid" is derived from Croton tiglium, from which it was initially thought to be isolated via saponification of croton oil[19].

Biosynthesis of Geraniol in Plants

Geraniol is synthesized in plants via the methylerythritol phosphate (MEP) pathway, which takes place in the plastids[5][20]. The key steps involve the formation of geranyl diphosphate (GPP), the universal precursor for monoterpenes, followed by the action of a specific enzyme, geraniol synthase.

Key Steps in Geraniol Biosynthesis:

  • Formation of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): These five-carbon precursors are generated through the MEP pathway[5][20].

  • Synthesis of Geranyl Diphosphate (GPP): GPP is formed by the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP[5].

  • Formation of Geraniol: Geraniol synthase (GES), a terpene synthase, catalyzes the conversion of GPP to geraniol[20].

Geraniol Biosynthesis Pathway

cluster_plastid Plastid MEP_Pathway MEP Pathway IPP Isopentenyl Diphosphate (IPP) MEP_Pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MEP_Pathway->DMAPP GPP_Synthase GPP Synthase IPP->GPP_Synthase DMAPP->GPP_Synthase GPP Geranyl Diphosphate (GPP) GPP_Synthase->GPP Geraniol_Synthase Geraniol Synthase (GES) GPP->Geraniol_Synthase Geraniol Geraniol Geraniol_Synthase->Geraniol

References

Biosynthesis of Geranyl Crotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl crotonate, a terpene ester with applications in the fragrance and pharmaceutical industries, is synthesized through the convergence of two distinct biosynthetic pathways: the terpenoid pathway yielding geraniol and a fatty acid-related pathway producing crotonic acid. This technical guide provides an in-depth exploration of the enzymatic reactions and metabolic routes leading to the formation of this compound. It details the biosynthesis of the precursors, geraniol and crotonic acid, from the central metabolite acetyl-CoA and outlines the final lipase-catalyzed esterification. This document includes quantitative data from analogous enzymatic syntheses, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the research and development of this compound production.

Introduction

This compound is a naturally occurring ester formed from the monoterpenoid alcohol geraniol and the short-chain unsaturated carboxylic acid, crotonic acid. Its potential applications as a fragrance ingredient and a bioactive molecule have spurred interest in its biological and enzymatic synthesis. Understanding the biosynthetic pathway is crucial for developing sustainable and efficient production methods, including metabolic engineering of microorganisms. This guide elucidates the known and inferred pathways for the biosynthesis of this compound, focusing on the enzymatic steps and the integration of precursor pathways.

Biosynthesis of Precursors

The biosynthesis of this compound is a convergent process that relies on the independent synthesis of its two constituent molecules, geraniol and crotonic acid.

Geraniol Biosynthesis

Geraniol is a C10 acyclic monoterpene alcohol derived from the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two primary pathways: the mevalonate (MVA) pathway, typically found in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP) pathway, present in most bacteria and plant plastids.

  • IPP and DMAPP Synthesis:

    • MVA Pathway: Starts from acetyl-CoA and proceeds through mevalonate to produce IPP. An IPP isomerase then converts a portion of the IPP to DMAPP.

    • MEP Pathway: Begins with pyruvate and glyceraldehyde 3-phosphate and leads to the formation of both IPP and DMAPP.

  • Geranyl Pyrophosphate (GPP) Synthesis: A head-to-tail condensation of one molecule of DMAPP and one molecule of IPP is catalyzed by geranyl pyrophosphate synthase (GPPS) to form the C10 intermediate, geranyl pyrophosphate (GPP).

  • Geraniol Formation: The final step is the dephosphorylation of GPP to geraniol, a reaction catalyzed by a specific monoterpene synthase, geraniol synthase (GES).

Crotonic Acid Biosynthesis

Crotonic acid is not a common primary metabolite but can be synthesized from the central metabolite acetyl-CoA through pathways related to fatty acid metabolism. The key intermediate is crotonyl-CoA.

  • From Acetyl-CoA to Crotonyl-CoA: This pathway mirrors the initial steps of butyrate synthesis.

    • Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by the enzyme acetyl-CoA acetyltransferase (also known as thiolase).

    • Acetoacetyl-CoA is then reduced to 3-hydroxybutyryl-CoA by 3-hydroxybutyryl-CoA dehydrogenase.

    • Subsequent dehydration of 3-hydroxybutyryl-CoA by 3-hydroxybutyryl-CoA dehydratase (crotonase) yields crotonyl-CoA.

  • From Crotonyl-CoA to Crotonic Acid: The final step is the conversion of the activated thioester, crotonyl-CoA, to free crotonic acid. This can be achieved by the enzyme crotonate CoA-transferase (or a similar CoA transferase/hydrolase), which transfers the CoA moiety to an acceptor molecule or hydrolyzes it.

Final Esterification Step: this compound Formation

The convergence of the two precursor pathways culminates in the esterification of geraniol with crotonic acid to form this compound. This reaction can be catalyzed chemically but is most efficiently and sustainably achieved through enzymatic catalysis, primarily by lipases.

The enzymatic reaction follows a general esterification mechanism where the hydroxyl group of geraniol attacks the carbonyl carbon of crotonic acid, leading to the formation of an ester bond and the release of a water molecule. Lipases from various microbial sources, such as Candida antarctica, Pseudomonas fluorescens, and Thermomyces lanuginosus, have been shown to be effective in catalyzing the synthesis of similar geranyl esters.[1]

Quantitative Data for Geranyl Ester Synthesis

While specific quantitative data for the enzymatic synthesis of this compound is limited in the literature, extensive research on the synthesis of other geranyl esters, such as geranyl acetate and geranyl butyrate, provides valuable insights into reaction conditions and expected yields. The data presented in the following tables are for these analogous reactions and can be considered as a starting point for the optimization of this compound synthesis.

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of Geranyl Esters

Geranyl EsterLipase SourceAcyl DonorMolar Ratio (Geraniol:Acyl Donor)Temperature (°C)Enzyme LoadingConversion/YieldReference
Geranyl AcetatePseudomonas fluorescensVinyl Acetate1:10 (in solvent-free system)3012 mg/mL>96%[2]
Geranyl AcetateCandida antarctica (Novozym 435)Acetic Acid1:3605% (w/w)99%[3]
Geranyl ButyrateThermomyces lanuginosus (Eversa Transform 2.0)Butyric Acid1:55015% (w/w)93%[1]
Geranyl CinnamateCandida antarctica (Novozym 435)Ethyl Cinnamate1:26560 mgHigh Conversion[4]

Table 2: Kinetic Parameters for Lipase-Catalyzed Geranyl Ester Synthesis

Geranyl EsterLipase SourceKinetic ModelKm (Geraniol)Km (Acyl Donor)VmaxReference
Geranyl AcetatePseudomonas fluorescensPing-Pong Bi-BiNot SpecifiedNot SpecifiedNot Specified[2]
Geranyl CinnamateCandida antarctica (Novozym 435)Ternary Complex Ordered Bi-Bi (with geraniol inhibition)Not SpecifiedNot SpecifiedNot Specified[4]

Note: Detailed kinetic parameters are often specific to the reaction conditions and may not be directly transferable. However, the kinetic models provide a basis for understanding the reaction mechanism.

Experimental Protocols

The following protocols are generalized based on common methodologies for the enzymatic synthesis and analysis of geranyl esters and can be adapted for this compound.

Protocol for Lipase-Catalyzed Synthesis of this compound
  • Reactant Preparation: Prepare a solution of geraniol and crotonic acid in a suitable organic solvent (e.g., n-hexane, heptane, or a solvent-free system) at the desired molar ratio (e.g., 1:1 to 1:5).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 5-15% w/w of total substrates) to the reaction mixture.

  • Incubation: Incubate the mixture in a sealed vessel at the optimal temperature (e.g., 40-60°C) with constant agitation (e.g., 200 rpm).

  • Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture.

  • Enzyme Deactivation and Sample Preparation: Centrifuge the aliquot to pellet the immobilized enzyme. The supernatant can be directly analyzed or diluted with a suitable solvent for analysis.

  • Product Analysis: Analyze the samples by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of geraniol and the yield of this compound.

Protocol for GC-MS Analysis of this compound
  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL (split or splitless injection).

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 400.

  • Quantification: Prepare a standard curve of this compound of known concentrations. Quantify the product in the experimental samples by comparing the peak area to the standard curve. An internal standard can be used for improved accuracy.

Visualization of Biosynthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways involved in the formation of this compound.

Geraniol_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate ipp_mva IPP mevalonate->ipp_mva ipp_isomerase IPP Isomerase ipp_mva->ipp_isomerase pyruvate_g3p Pyruvate + G3P mep MEP pyruvate_g3p->mep ipp_mep IPP mep->ipp_mep dmapp_mep DMAPP mep->dmapp_mep ipp_mep->ipp_isomerase gpps GPPS ipp_mep->gpps dmapp_mep->gpps ipp_isomerase->dmapp_mep Isomerization gpp Geranyl-PP (GPP) gpps->gpp ges Geraniol Synthase (GES) geraniol Geraniol ges->geraniol gpp->ges

Caption: Biosynthesis of Geraniol from central metabolites.

Crotonic_Acid_Biosynthesis acetyl_coa 2x Acetyl-CoA thiolase Thiolase acetyl_coa->thiolase acetoacetyl_coa Acetoacetyl-CoA hbd 3-Hydroxybutyryl-CoA Dehydrogenase acetoacetyl_coa->hbd hydroxybutyryl_coa 3-Hydroxybutyryl-CoA crt Crotonase hydroxybutyryl_coa->crt crotonyl_coa Crotonyl-CoA coa_transferase Crotonate CoA-Transferase crotonyl_coa->coa_transferase crotonic_acid Crotonic Acid thiolase->acetoacetyl_coa hbd->hydroxybutyryl_coa crt->crotonyl_coa coa_transferase->crotonic_acid

Caption: Biosynthesis of Crotonic Acid from Acetyl-CoA.

Geranyl_Crotonate_Synthesis geraniol Geraniol lipase Lipase geraniol->lipase crotonic_acid Crotonic Acid crotonic_acid->lipase geranyl_crotonate This compound lipase->geranyl_crotonate Esterification

Caption: Final Lipase-Catalyzed Synthesis of this compound.

Conclusion

The biosynthesis of this compound is a multi-step process that integrates pathways from both terpenoid and fatty acid metabolism. While de novo production in a single engineered organism has not been extensively reported, the individual pathways for its precursors, geraniol and crotonic acid, are well-characterized. The final enzymatic esterification, catalyzed by robust enzymes like lipases, offers a green and efficient route to this valuable compound. The data and protocols presented in this guide, derived from studies on analogous geranyl esters, provide a solid foundation for researchers and drug development professionals to explore and optimize the production of this compound for various applications. Future work in metabolic engineering could focus on combining these pathways into a single microbial host for the direct and sustainable production of this compound from simple carbon sources.

References

Spectroscopic Profile of Geranyl Crotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Geranyl crotonate, a terpene ester with applications in the fragrance and chemical industries. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

This compound, with the IUPAC name [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate, is formed from the esterification of geraniol and crotonic acid[1]. Its molecular formula is C₁₄H₂₂O₂ and it has a molecular weight of approximately 222.32 g/mol [1]. It is characterized as a colorless mobile liquid with a fragrant odor[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons in both the geranyl and crotonate moieties. Protons on the double bonds will appear in the downfield region (δ 5.0-7.0 ppm), while the methyl and methylene protons will be found in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2' (Crotonate)6.9 - 7.1dqNot available
H-3' (Crotonate)5.8 - 5.9dqNot available
H-1 (Geranyl)4.6 - 4.7dNot available
H-2 (Geranyl)5.3 - 5.4tNot available
H-6 (Geranyl)5.0 - 5.1tNot available
H-4, H-5 (Geranyl)2.0 - 2.2mNot available
H-4' (Crotonate, CH₃)1.8 - 1.9ddNot available
H-8 (Geranyl, CH₃)1.7sNot available
H-9 (Geranyl, CH₃)1.6sNot available
H-10 (Geranyl, CH₃)1.6sNot available

Note: The data presented is based on predicted values and may vary from experimental results.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-1' (C=O)166.0 - 167.0
C-2' (=CH)144.0 - 145.0
C-3' (=CH)122.0 - 123.0
C-3 (Geranyl, =C)142.0 - 143.0
C-7 (Geranyl, =C)131.0 - 132.0
C-2 (Geranyl, =CH)118.0 - 119.0
C-6 (Geranyl, =CH)123.0 - 124.0
C-1 (Geranyl, -O-CH₂-)61.0 - 62.0
C-4 (Geranyl, -CH₂-)39.0 - 40.0
C-5 (Geranyl, -CH₂-)26.0 - 27.0
C-4' (Crotonate, -CH₃)18.0 - 19.0
C-8 (Geranyl, -CH₃)16.0 - 17.0
C-9 (Geranyl, -CH₃)25.0 - 26.0
C-10 (Geranyl, -CH₃)17.0 - 18.0

Note: The data presented is based on predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the carbon-carbon double bonds.

Table 3: Predicted IR Absorption Data for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
C=O (Ester)1715 - 1730Strong
C=C (Alkenyl)1640 - 1680Medium
C-O (Ester)1000 - 1300Strong
C-H (sp²)3010 - 3100Medium
C-H (sp³)2850 - 2960Strong

Note: The data presented is based on typical values for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₂₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (222.32).

Table 4: Expected Mass Spectrometry Data for this compound

m/z Interpretation
222Molecular Ion [M]⁺
136[M - C₄H₆O₂]⁺ (Loss of crotonate group)
69[C₅H₉]⁺ (Geranyl fragment)
41[C₃H₅]⁺ (Allylic fragment)

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the clean salt plates. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC-MS Setup:

    • Gas Chromatograph: Use a capillary column suitable for the analysis of terpenes (e.g., a non-polar or medium-polar column). Set an appropriate temperature program for the oven to ensure good separation of the analyte from any impurities. The injector temperature is typically set to 250 °C.

    • Mass Spectrometer: Use electron ionization (EI) at a standard energy of 70 eV. Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis: Identify the peak corresponding to this compound in the TIC based on its retention time. Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Liquid Film) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec GCMS_Spec GC-MS System Prep_MS->GCMS_Spec NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) GCMS_Spec->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Geranyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of Geranyl crotonate. Due to a lack of specific experimental data for this compound in the public domain, this guide extrapolates information from studies on structurally similar terpene esters and related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the handling, formulation, and analysis of this compound, particularly in contexts where it may be subjected to elevated temperatures.

Introduction to this compound

This compound, systematically named [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate, is a terpene ester formed from the combination of geraniol, an acyclic monoterpene alcohol, and crotonic acid.[1] Its molecular structure, featuring multiple carbon-carbon double bonds and an ester functional group, contributes to its chemical reactivity and susceptibility to degradation under thermal stress.[1] Understanding its thermal stability is crucial for applications in fragrance, flavor, and pharmaceutical industries to ensure product quality, efficacy, and safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₂O₂[2]
Molecular Weight 222.32 g/mol [2]
Boiling Point ~128°C at 0.10 inch absolute pressure[1]
Flash Point 144.44 °C (292.00 °F) TCC[3]
Appearance Colorless mobile liquid[1]
Solubility Insoluble in water; soluble in alcohol and oils[4]

Thermal Stability Analysis (Predicted)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] For a compound like this compound, a TGA scan would reveal the onset temperature of decomposition and the profile of mass loss as volatile degradation products are formed.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique can identify phase transitions such as melting, boiling, and glass transitions, as well as exothermic or endothermic decomposition processes.

Expected Thermal Behavior: Based on the thermal degradation studies of other terpenes and esters, this compound is expected to be relatively stable at moderate temperatures but will likely undergo decomposition at elevated temperatures, particularly above its boiling point. The presence of unsaturated bonds in both the geranyl and crotonate moieties may lower its overall thermal stability compared to saturated esters.

Predicted Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed through several pathways, primarily involving the ester and terpene functional groups. The following diagram illustrates a plausible degradation workflow.

G Predicted Thermal Degradation Workflow for this compound cluster_input Input cluster_process Thermal Stress cluster_output Primary Degradation Pathways cluster_products Potential Degradation Products Geranyl_Crotonate This compound Heating Heating (e.g., >150°C) Geranyl_Crotonate->Heating Ester_Pyrolysis Ester Pyrolysis Heating->Ester_Pyrolysis Terpene_Rearrangement_Oxidation Terpene Rearrangement & Oxidative Degradation Heating->Terpene_Rearrangement_Oxidation Geraniol_CrotonicAcid Geraniol & Crotonic Acid (from Hydrolysis if water is present) Ester_Pyrolysis->Geraniol_CrotonicAcid Smaller_Volatiles Smaller Volatile Compounds (Aldehydes, Ketones, Carboxylic Acids) Ester_Pyrolysis->Smaller_Volatiles Myrcene_Ocimene Myrcene, Ocimene (from Terpene Rearrangement) Terpene_Rearrangement_Oxidation->Myrcene_Ocimene Terpene_Rearrangement_Oxidation->Smaller_Volatiles

Caption: Predicted thermal degradation workflow for this compound.

A. Ester Pyrolysis: At high temperatures, esters can undergo pyrolysis to yield a carboxylic acid and an alkene. In the case of this compound, this could lead to the formation of crotonic acid and various terpene-derived alkenes through a six-membered ring transition state.

B. Hydrolysis: Although a thermal degradation pathway, the presence of water at elevated temperatures can facilitate the hydrolysis of the ester bond, yielding geraniol and crotonic acid.[1]

C. Terpene Moiety Degradation: The geranyl group is susceptible to thermal rearrangement and oxidation, especially in the presence of air. Studies on terpenes like limonene and α-terpinene have shown that heating in the presence of air can lead to a complex mixture of oxidation products, including alcohols, ketones, aldehydes, and epoxides, as well as dehydrogenation products.[6] The thermal decomposition of linalyl acetate, a structurally related terpene ester, can lead to the formation of geranyl acetate through rearrangement, suggesting that similar isomerizations could occur with this compound before further degradation.[7]

The pyrolysis of geranyl-β-D-glucopyranoside at 300°C primarily results in the cleavage of the glycosidic bond to form geraniol.[8] This indicates the relative thermal lability of the oxygen-carbon bond adjacent to the terpene moiety.

The following diagram illustrates a potential signaling pathway for the oxidative degradation of the terpene moiety.

G Potential Oxidative Degradation Pathway of the Geranyl Moiety Geranyl_Moiety Geranyl Moiety in This compound Oxygen_Heat Oxygen + Heat Geranyl_Moiety->Oxygen_Heat Radical_Initiation Radical Initiation at Allylic Positions Oxygen_Heat->Radical_Initiation Peroxy_Radical Formation of Peroxy Radicals Radical_Initiation->Peroxy_Radical Hydrogen_Abstraction Hydrogen Abstraction Peroxy_Radical->Hydrogen_Abstraction Hydroperoxides Formation of Hydroperoxides Hydrogen_Abstraction->Hydroperoxides Decomposition Decomposition Hydroperoxides->Decomposition Degradation_Products Aldehydes, Ketones, Alcohols, Epoxides Decomposition->Degradation_Products

Caption: Potential oxidative degradation pathway of the geranyl moiety.

Experimental Protocols

For researchers wishing to perform thermal analysis on this compound, the following general experimental protocols for TGA and DSC are provided as a starting point.

A. Thermogravimetric Analysis (TGA) Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.

    • Heat the sample at a linear heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (T5%) and 50% (T50%) weight loss occur. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

B. Differential Scanning Calorimetry (DSC) Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., -50°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected boiling point (e.g., 200°C).

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • A second heating scan is often performed to observe the glass transition of the amorphous solid formed upon cooling.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic events, such as melting, boiling, and decomposition.

The following diagram illustrates a general experimental workflow for thermal analysis.

G General Experimental Workflow for Thermal Analysis Sample_Prep Sample Preparation (Weighing) TGA_Analysis TGA Analysis Sample_Prep->TGA_Analysis DSC_Analysis DSC Analysis Sample_Prep->DSC_Analysis TGA_Data TGA Data (Weight vs. Temp) TGA_Analysis->TGA_Data DSC_Data DSC Data (Heat Flow vs. Temp) DSC_Analysis->DSC_Data Data_Interpretation Data Interpretation (Decomposition Temps, Phase Transitions) TGA_Data->Data_Interpretation DSC_Data->Data_Interpretation

Caption: General experimental workflow for thermal analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, an understanding of its potential degradation can be inferred from the behavior of similar terpene esters. It is anticipated that this compound will undergo complex degradation reactions at elevated temperatures, involving both the ester and terpene moieties. The primary degradation pathways are likely to include ester pyrolysis, hydrolysis (in the presence of moisture), and oxidative degradation and rearrangement of the geranyl group. Researchers and drug development professionals should exercise caution when subjecting this compound to high temperatures and consider performing specific thermal analyses to determine its stability profile for their particular applications. The experimental protocols provided in this guide offer a starting point for such investigations.

References

Photodegradation of Geranyl Crotonate Under UV Light: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyl crotonate, a terpene ester with applications in the fragrance and potentially pharmaceutical industries, is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This technical guide provides an in-depth overview of the potential photodegradation pathways of this compound, detailed experimental protocols for studying its stability under UV light, and the analytical methodologies required for the identification and quantification of its degradation products. Due to the absence of direct studies on this compound, this guide synthesizes information from research on similar terpene esters and unsaturated compounds to propose likely degradation mechanisms. This document is intended to serve as a foundational resource for researchers investigating the photostability of this compound and related molecules.

Introduction

This compound, the ester of geraniol and crotonic acid, possesses a chemical structure characterized by multiple reactive sites, including a conjugated ester system and two additional carbon-carbon double bonds within the geranyl moiety.[1] This unsaturation makes the molecule susceptible to photochemical reactions when exposed to UV light. Understanding the photodegradation profile of this compound is crucial for ensuring the stability, efficacy, and safety of products in which it is an ingredient, particularly in the context of pharmaceuticals and consumer goods that may be exposed to sunlight during their lifecycle.

The primary photochemical processes that unsaturated esters and terpenes undergo include cis-trans isomerization, cycloaddition reactions, oxidation, and hydrolysis.[2][3][4][5] In the presence of atmospheric oxygen, photo-oxidation can lead to the formation of a complex mixture of degradation products, including epoxides, hydroperoxides, and carbonyl compounds.[6] This guide will explore these potential degradation pathways and provide a comprehensive framework for their experimental investigation.

Proposed Photodegradation Pathways

The molecular structure of this compound offers several avenues for photodegradation. The primary proposed pathways are illustrated in the diagram below and include isomerization, photo-oxidation, and photohydrolysis.

G cluster_0 Primary Compound cluster_1 Isomerization cluster_2 Photo-oxidation cluster_3 Photohydrolysis This compound This compound Isomers (cis/trans) Isomers (cis/trans) This compound->Isomers (cis/trans) UV Light Epoxides Epoxides This compound->Epoxides UV Light, O2 Peroxides Peroxides This compound->Peroxides UV Light, O2 Geraniol Geraniol This compound->Geraniol UV Light, H2O Crotonic Acid Crotonic Acid This compound->Crotonic Acid UV Light, H2O Aldehydes/Ketones Aldehydes/Ketones Epoxides->Aldehydes/Ketones Rearrangement

Caption: Proposed photodegradation pathways of this compound under UV irradiation.

Experimental Protocols

A generalized experimental protocol for investigating the photodegradation of this compound is detailed below. This protocol is based on established methods for studying the photodegradation of organic compounds.[2][7][8]

Materials and Reagents
  • This compound (high purity)

  • Solvents (e.g., acetonitrile, methanol, water - HPLC grade)

  • Phosphate buffer

  • Photosensitizers (optional, e.g., Rose Bengal, benzophenone)

  • Internal standard for quantitative analysis

  • High-purity water

Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • For aqueous studies, prepare a dilute solution of this compound in a phosphate-buffered aqueous solution (pH 7) to the desired concentration. Due to the low water solubility of this compound, a co-solvent may be necessary.

  • To minimize headspace and avoid volatility losses, the reaction vessel should be almost completely filled and sealed.

  • Prepare control samples to be stored in the dark to account for any non-photolytic degradation.

Photodegradation Experiment Setup
  • The photodegradation experiments can be conducted in a Pyrex or quartz cylindrical flask.

  • A xenon lamp or a mercury lamp can be used as the UV light source. The spectral output of the lamp should be characterized.

  • The temperature of the reaction system should be maintained at a constant value (e.g., 20 ± 2°C) using a circulating water bath.

  • The solution should be stirred continuously during the experiment to ensure homogeneity.

  • At specific time intervals, aliquots of the reaction mixture are withdrawn for analysis.

G cluster_workflow Experimental Workflow A Sample Preparation (this compound Solution) B UV Irradiation (Controlled Temperature and Stirring) A->B C Aliquots Taken at Time Intervals B->C D Quenching of Reaction (if necessary) C->D E Analytical Characterization (HPLC, GC-MS) D->E F Data Analysis (Kinetics, Product ID) E->F

Caption: A generalized workflow for a photodegradation study of this compound.

Analytical Methods

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a primary technique for quantifying the disappearance of the parent compound and the appearance of degradation products. A C18 column is typically suitable for the separation of terpene esters.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of volatile degradation products. Derivatization may be necessary for non-volatile products.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of non-volatile and thermally labile degradation products, LC-MS is the preferred method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation of major degradation products after their isolation and purification.

Data Presentation

The quantitative data from a photodegradation study of this compound should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Degradation of this compound under UV Irradiation

Irradiation Time (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
010000
18585
272159
4552515
8304022
2455530

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

The photodegradation of this compound is a critical consideration for its application in various industries. While direct experimental data is lacking, the known photochemistry of related terpene esters and unsaturated compounds suggests that this compound is likely to undergo isomerization, photo-oxidation, and photohydrolysis upon exposure to UV radiation. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate the photostability of this compound, identify its degradation products, and elucidate the mechanisms of its degradation. Such studies are essential for the development of stable formulations and for ensuring the safety and efficacy of products containing this compound.

References

The Solubility Profile of Geranyl Crotonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Geranyl crotonate [(2E)-3,7-dimethylocta-2,6-dienyl (E)-but-2-enoate] is a terpene ester recognized for its characteristic sweet, fruity, and caramellic aroma.[1] This colorless liquid is a valued ingredient in the fragrance and flavor industries, incorporated into perfumes, cosmetics, and personal care products.[1][2][3] Beyond its olfactory properties, a historical patent also notes its utility as a solvent for various substances and as a modifying agent in polymer chemistry.[4] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is critical for formulation development, quality control, and exploring new applications.

This technical guide provides a comprehensive overview of the available data on the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility testing.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These parameters are essential for understanding its behavior in different solvent systems.

PropertyValueReferences
Molecular Formula C₁₄H₂₂O₂[1]
Molecular Weight 222.32 g/mol [1]
Appearance Colorless mobile liquid[1][5]
Boiling Point ~128°C at 0.10 inHg[4]
302.00 to 303.00 °C at 760.00 mm Hg[5]
Specific Gravity ~0.914 at 25°C[4]
Vapor Pressure 0.001 mmHg @ 25.00 °C (estimated)[6]
logP (o/w) 4.471 (estimated)[6]

Solubility of this compound

SolventSolubilityReferences
Water Insoluble (Estimated: 1.115 mg/L at 25°C)[1][6]
Alcohol Soluble[1][6]
Oils Soluble[1]
Glycerol Insoluble (by analogy with Geranyl Acetate)[7]
Propylene Glycol Slightly Soluble (by analogy with Geranyl Acetate)[7]

Terpene esters, as a class, are generally highly soluble in common organic solvents such as chloroform, 1,4-dioxane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[5] Their solubility can be more variable in alcohols like ethanol and methanol.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in various solvents at a controlled temperature.

Objective: To quantitatively determine the solubility of this compound in a selection of solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, acetone) at 25°C.

Materials:

  • This compound (≥98% purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps (e.g., 20 mL)

  • Micropipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Evaporating dishes or pre-weighed beakers

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Equilibration: Place sealed vials containing the selected solvents into the temperature-controlled shaker or water bath set to 25°C. Allow the solvents to thermally equilibrate for at least 30 minutes.

  • Sample Addition: Add an excess amount of this compound to each vial of equilibrated solvent. The presence of a visible excess of the solute (e.g., as a separate liquid phase or undissolved droplets) is crucial to ensure saturation.

  • Equilibration of the Mixture: Securely cap the vials and place them in the temperature-controlled shaker. Agitate the mixtures at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow for the separation of the undissolved this compound.

  • Sample Extraction: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, saturated supernatant using a micropipette. Avoid disturbing the undissolved layer.

  • Filtration: Immediately filter the extracted aliquot through a 0.45 µm syringe filter into a pre-weighed evaporating dish or beaker. This step removes any suspended micro-droplets of undissolved solute.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 50-60°C). Alternatively, use a vacuum desiccator at room temperature.

  • Mass Determination: Once the solvent has completely evaporated, allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the dish containing the this compound residue on the analytical balance.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

  • Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Experimental Workflow Diagram

The logical steps for the experimental determination of this compound solubility are illustrated in the following workflow diagram.

Solubility_Workflow start Start: Select Solvents equilibration Equilibrate Solvents at Target Temperature start->equilibration addition Add Excess this compound to Create Saturated Solution equilibration->addition agitation Agitate Mixture to Reach Equilibrium addition->agitation settling Allow Phases to Settle agitation->settling sampling Extract Known Volume of Supernatant settling->sampling filtration Filter Aliquot sampling->filtration evaporation Evaporate Solvent filtration->evaporation weighing Weigh Residue evaporation->weighing calculation Calculate Solubility weighing->calculation end_node End: Report Results calculation->end_node

References

Potential Biological Activities of Geranyl Crotonate: A Technical Whitepaper for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Geranyl crotonate, a terpene ester, is a molecule of interest for its potential pharmacological applications. While direct research on the specific biological activities of this compound is limited, its structural components—a geranyl moiety and a crotonate group—are present in numerous compounds with well-documented biological effects. This technical guide consolidates the available data on structurally related compounds to infer the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound. This whitepaper aims to provide a foundational resource for researchers, scientists, and drug development professionals by presenting quantitative data from related molecules, detailing relevant experimental protocols, and visualizing potential signaling pathways, thereby guiding future research and development efforts.

Introduction

This compound is an ester formed from geraniol, an acyclic monoterpene alcohol, and crotonic acid, an unsaturated carboxylic acid. The geranyl functional group is a key component of many natural products and has been shown to be crucial for the biological activity of various molecules, often enhancing their lipophilicity and ability to interact with intracellular targets. This document explores the potential biological activities of this compound by examining the established pharmacological profiles of geraniol, geranyl acetate, and other geranylated compounds.

Potential Anticancer Activity

The geranyl moiety is a well-known pharmacophore in a variety of anticancer agents. Studies on geraniol and its esters suggest that this compound may possess cytotoxic and antiproliferative properties against cancer cell lines.

Quantitative Data from Structurally Related Compounds

The following table summarizes the anticancer activity of compounds structurally related to this compound.

CompoundCancer Cell LineAssay TypeIC50 ValueReference
GeraniolColo-205 (Colon)MTT Assay20 µM[1]
Geranyl acetateColo-205 (Colon)MTT Assay30 µM[1][2]
GeraniolLoVo (Colon)Not Specified32.1 µg/mL[3]
GeraniolU87 (Glioma)Not Specified41.3 µg/mL[3]
Geranyl ButyrateMurine Leukemia (P388)Not Specified22.345 µg/mL[4]
Geranyl CaproateMurine Leukemia (P388)Not Specified27.996 µg/mL[4]
Geranyl CaprylateMurine Leukemia (P388)Not Specified32.298 µg/mL[4]
Potential Mechanisms of Anticancer Action

Based on studies of geraniol and geranyl acetate, this compound could potentially exert anticancer effects through several mechanisms:

  • Induction of Apoptosis: Geraniol and geranyl acetate have been shown to induce apoptosis in colon cancer cells. This is often associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][5]

  • Cell Cycle Arrest: These related compounds can cause cell cycle arrest, particularly at the G2/M phase, in cancer cells.[2]

  • DNA Damage: The induction of DNA damage is another mechanism by which geraniol and its acetate ester may inhibit cancer cell proliferation.[1]

Key Experimental Protocols
  • Cell Seeding: Cancer cells (e.g., Colo-205) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[2]

  • Cell Treatment: Cells are grown on coverslips and treated with the test compound at its IC50 concentration for 24 hours.

  • Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

  • Staining: The fixed cells are washed again with PBS and then stained with DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL) for 10 minutes in the dark.

  • Visualization: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.[2]

Potential Signaling Pathway

anticancer_pathway GC This compound (potential) Membrane Bax Bax (Pro-apoptotic) GC->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) GC->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Potential Apoptotic Pathway of this compound.

Potential Anti-inflammatory Activity

Geranylated flavonoids and geraniol itself have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. This suggests that this compound could also act as an anti-inflammatory agent.

Quantitative Data from Structurally Related Compounds
CompoundTarget EnzymeAssay TypeInhibition / IC50 ValueReference
Tomentodiplacone O (Geranylated Flavanone)COX-1Not SpecifiedIC50 = 3.6 µM[6][7]
GeraniolCOX-1Prostaglandin H endoperoxide synthase-I inhibitory assay3.15% inhibition at 100 µg/mL[8]
GeraniolCOX-2Prostaglandin H endoperoxide synthase-II inhibitory assay0% inhibition at 100 µg/mL[8]
2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA)Soybean 15-LOXNot SpecifiedIC50 = 20 µM[9]
Potential Mechanisms of Anti-inflammatory Action
  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation.[10] Geranylated flavonoids have been shown to inhibit these enzymes.[6][7]

  • Inhibition of Lipoxygenase (LOX) Enzymes: LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.[11] Geranylated compounds have demonstrated inhibitory activity against 5-LOX and 15-LOX.[7][9]

  • Modulation of NF-κB and p38 MAPK Pathways: Geraniol has been shown to exert anti-inflammatory effects by suppressing the NF-κB and p38 MAPK signaling pathways, which are crucial regulators of inflammatory responses.[12]

Key Experimental Protocols
  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

  • Incubation: The enzyme is pre-incubated with the test compound (e.g., this compound) or a control inhibitor (e.g., ibuprofen) for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Quantification: The production of prostaglandins (e.g., PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the test compound to that of the untreated control. IC50 values are then determined.

  • Enzyme Source: A crude enzyme preparation from a suitable source (e.g., potato tubers or neutrophils) is used.

  • Incubation: The enzyme preparation is incubated with the test compound at various concentrations.

  • Reaction Initiation: The reaction is started by the addition of the substrate, linoleic acid or arachidonic acid.

  • Detection: The formation of hydroperoxides is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

  • Inhibition Calculation: The inhibitory activity is calculated as the percentage decrease in enzyme activity in the presence of the test compound.

Potential Signaling Pathway

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB_p38 NF-κB & p38 MAPK Pathways InflammatoryStimuli->NFkB_p38 COX2_LOX COX-2 & 5-LOX Enzymes InflammatoryStimuli->COX2_LOX Upregulation GC This compound (potential) GC->NFkB_p38 Inhibits GC->COX2_LOX Inhibits NFkB_p38->COX2_LOX Activation ProInflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) COX2_LOX->ProInflammatory_Mediators Synthesis Inflammation Inflammation ProInflammatory_Mediators->Inflammation

Potential Anti-inflammatory Mechanisms of this compound.

Potential Antimicrobial Activity

Geraniol is known for its broad-spectrum antimicrobial activity against various bacteria and fungi. Geranyl acetate also contributes to the antimicrobial properties of essential oils. This suggests a strong possibility for this compound to exhibit similar effects.

Quantitative Data from Structurally Related Compounds
CompoundMicroorganismAssay TypeResult (e.g., MIC, Zone of Inhibition)Reference
GeraniolEnterococcus faecium VRE VanADisc Diffusion20.2 mm zone of inhibition[3]
GeraniolStaphylococcus aureusNot SpecifiedModerate sensitivity[3]
GeraniolCandida albicansNot SpecifiedSignificant efficacy[3][13]
Geranyl acetatePseudomonas aeruginosaMolecular DockingHigh binding affinity to WbpE Aminotransferase[14]
Geranyl acetateStaphylococcus aureusMolecular DockingHigh binding affinity to Beta-Lactamase[14]
Potential Mechanisms of Antimicrobial Action
  • Cell Membrane Disruption: Geraniol is known to destabilize and damage the cell membranes of microorganisms by interacting with phospholipids and proteins, leading to increased permeability and cell death.[13]

  • Enzyme Inhibition: Geranylated compounds may inhibit essential microbial enzymes. For instance, geranyl acetate has shown a high binding affinity for enzymes involved in cell wall synthesis in bacteria like P. aeruginosa and S. aureus in silico.[14]

Key Experimental Protocols
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Disc Application: Sterile paper discs are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Experimental Workflow

antimicrobial_workflow Start Start: Prepare Microbial Culture BrothDilution Broth Microdilution Assay Start->BrothDilution DiscDiffusion Disc Diffusion Assay Start->DiscDiffusion MIC Determine Minimum Inhibitory Concentration (MIC) BrothDilution->MIC ZOI Measure Zone of Inhibition (ZOI) DiscDiffusion->ZOI End End: Assess Antimicrobial Potency MIC->End ZOI->End

Workflow for Antimicrobial Activity Assessment.

Toxicology Profile

Limited toxicological data is available for this compound. However, existing studies suggest a favorable safety profile for acute exposure.

CompoundTest TypeSpeciesResultReference
This compoundAcute Oral LD50Rat> 5000 mg/kg[5][13]
This compoundAcute Dermal LD50Rabbit> 5000 mg/kg[13]

These high LD50 values indicate low acute toxicity, which is a positive characteristic for a potential therapeutic agent. However, comprehensive toxicological studies, including chronic toxicity, genotoxicity, and carcinogenicity, would be required for further development.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, a strong inference can be made for its potential as an anticancer, anti-inflammatory, and antimicrobial agent based on the well-documented activities of its structural analogs, particularly geraniol and geranyl acetate. The presence of the geranyl moiety is a strong indicator of potential bioactivity.

This whitepaper serves as a call to action for the scientific community to investigate this compound directly. Future research should focus on:

  • In vitro screening: Evaluating the cytotoxic, anti-inflammatory, and antimicrobial effects of this compound against a broad range of cancer cell lines, inflammatory markers, and pathogenic microorganisms.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Assessing the efficacy and safety of this compound in animal models of cancer, inflammation, and infectious diseases.

The synthesis of this compound is straightforward, making it an accessible compound for biological evaluation.[15][16] The insights provided in this guide, drawn from closely related compounds, offer a solid foundation for initiating such research programs. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with significant potential in various fields of medicine.

References

Geranyl Crotonate: A Technical Guide to its Potential as an Insect Pheromone Component

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no direct scientific literature identifying geranyl crotonate as a known insect pheromone component. This technical guide, therefore, presents a framework for its investigation based on the established roles of structurally similar geranyl esters in insect communication. The experimental protocols and data presented are adapted from studies on known geranyl ester pheromones and serve as a hypothetical guide for future research.

Introduction

Geranyl esters are a class of volatile organic compounds that play a significant role in the chemical ecology of insects, frequently acting as components of sex and aggregation pheromones. While compounds such as geranyl acetate, geranyl butanoate, and geranyl octanoate have been identified in various insect species, particularly in click beetles (Coleoptera: Elateridae), the pheromonal activity of this compound remains unexplored. This document provides a technical overview of the methodologies and theoretical framework required to investigate the potential of this compound as an insect pheromone component, aimed at researchers in chemical ecology, pest management, and drug development.

Chemical Profile of this compound

This compound is the ester of geraniol, a monoterpenoid alcohol, and crotonic acid, an unsaturated carboxylic acid. Its chemical structure combines the characteristic geranyl moiety with a short, unsaturated acyl group, suggesting potential for interaction with insect olfactory receptors.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name [(2E)-3,7-dimethylocta-2,6-dien-1-yl] (E)-but-2-enoate
Molecular Formula C₁₄H₂₂O₂
Molecular Weight 222.33 g/mol
Appearance Colorless liquid
Odor Profile Sweet, fruity, herbaceous

Synthesis and Purification

The synthesis of high-purity this compound is essential for rigorous bioassays, as even minor impurities can significantly affect insect behavior.

Experimental Protocol: Fischer Esterification of Geraniol with Crotonic Acid

Objective: To synthesize this compound for use in bioassays.

Materials:

  • Geraniol (98% purity)

  • Crotonic acid

  • Sulfuric acid (concentrated)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve geraniol and a molar excess of crotonic acid in toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound using column chromatography on silica gel.

  • Confirm the structure and purity of the final product using NMR and GC-MS analysis.

G cluster_synthesis Synthesis of this compound Geraniol Geraniol ReactionMixture Reaction Mixture Geraniol->ReactionMixture CrotonicAcid Crotonic Acid CrotonicAcid->ReactionMixture Toluene Toluene (Solvent) Toluene->ReactionMixture H2SO4 H₂SO₄ (Catalyst) H2SO4->ReactionMixture Reflux Reflux (4-6h) ReactionMixture->Reflux Workup Aqueous Workup Reflux->Workup Purification Column Chromatography Workup->Purification GeranylCrotonate Pure this compound Purification->GeranylCrotonate

Fig. 1: Workflow for the synthesis and purification of this compound.

Bioassays for Pheromonal Activity

A series of bioassays are necessary to determine if this compound elicits a behavioral or physiological response in insects.

Electroantennography (EAG)

EAG is a technique used to measure the electrical output of an insect's antenna in response to an odorant, providing a measure of olfactory sensitivity.

Objective: To determine if an insect antenna is responsive to this compound.

Materials:

  • Live insect (e.g., adult male click beetle)

  • Tungsten electrodes

  • Micromanipulators

  • Amplifier and data acquisition system

  • Charcoal-filtered, humidified air stream

  • This compound solution in hexane (various concentrations)

  • Control solutions (hexane, known pheromone component)

Procedure:

  • Excise the antenna from a live, immobilized insect.

  • Mount the antenna between two tungsten electrodes filled with a saline solution.

  • Establish a continuous stream of charcoal-filtered, humidified air over the antenna.

  • Prepare serial dilutions of this compound in hexane.

  • Apply a known volume of a test solution to a filter paper strip and insert it into a glass cartridge.

  • Introduce the cartridge into the air stream, delivering a pulse of the odorant to the antenna.

  • Record the resulting depolarization of the antennal preparation.

  • Test a range of concentrations to generate a dose-response curve.

  • Use hexane as a negative control and a known pheromone for the target species as a positive control.

G cluster_eag Electroantennography (EAG) Workflow AntennaPrep Excised Antenna Preparation Electrodes Mounting on Electrodes AntennaPrep->Electrodes AirStream Humidified Air Stream Electrodes->AirStream OdorantDelivery Odorant Pulse Delivery (this compound) AirStream->OdorantDelivery Amplification Signal Amplification OdorantDelivery->Amplification DataAcquisition Data Acquisition & Analysis Amplification->DataAcquisition ResponseCurve Dose-Response Curve DataAcquisition->ResponseCurve

Fig. 2: A generalized workflow for conducting an EAG bioassay.
Behavioral Assays

Behavioral assays in a controlled environment, such as a wind tunnel, can determine if this compound elicits an attractive response.

Objective: To assess the behavioral response of an insect to a plume of this compound.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Live, sexually mature insects

  • Dispenser for this compound (e.g., rubber septum)

  • Video recording and tracking software

Procedure:

  • Acclimatize insects to the wind tunnel conditions.

  • Place a dispenser treated with this compound at the upwind end of the tunnel.

  • Release an insect at the downwind end.

  • Record the insect's flight path and behaviors, such as upwind flight, casting, and source contact.

  • Compare the responses to a control dispenser (solvent only).

Field Trapping

Field trials are the definitive test of a putative pheromone's effectiveness under natural conditions.

Objective: To evaluate the attractiveness of this compound to a target insect population in the field.

Materials:

  • Insect traps (e.g., sticky traps, funnel traps)

  • Lures loaded with this compound at various dosages

  • Control lures (blank)

  • Randomized block experimental design

Procedure:

  • Select a suitable field site with a known population of the target insect.

  • Deploy traps in a randomized block design, with each block containing one of each treatment (different doses of this compound and a control).

  • Separate traps sufficiently to avoid interference.

  • Check traps at regular intervals, recording the number of target insects captured.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in trap catch between treatments.

Comparative Quantitative Data for Other Geranyl Esters

To provide context for potential findings on this compound, the following table summarizes field trapping data for other geranyl esters that are known pheromone components for various click beetle species.

Table 2: Field Trap Captures of Agriotes spp. with Various Geranyl Ester Pheromones

SpeciesPheromone Component(s)Mean Trap Catch (Beetles/Trap/Period)Reference
Agriotes lineatusGeranyl octanoate30Tóth et al. (2003)
Agriotes sputatorGeranyl butanoate>100Tóth et al. (2003)
Agriotes sordidusGeranyl hexanoate>200Tóth et al. (2002)
Agriotes brevisGeranyl butanoate / (E,E)-Farnesyl butanoate (1:1)>50Yatsynin et al. (1996)

Pheromone Signaling Pathway

The perception of pheromones in insects is a complex process involving multiple proteins and signaling cascades. A generalized pathway is illustrated below.

G cluster_pathway Generalized Insect Pheromone Signaling Pathway Pheromone Pheromone Molecule (e.g., this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in Sensillar Lymph OR Odorant Receptor (OR) PBP->OR Transport to Receptor ORN Olfactory Receptor Neuron (ORN) Membrane IonChannel Ion Channel Opening OR->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential Brain Signal to Brain ActionPotential->Brain

Fig. 3: A simplified diagram of an insect pheromone signal transduction pathway.

Conclusion

While this compound has not yet been identified as an insect pheromone, its structural similarity to known pheromonal geranyl esters makes it a compound of interest for chemical ecologists. The experimental framework outlined in this guide, from synthesis and purification to a hierarchy of bioassays, provides a clear path for its investigation. Should this compound be found to elicit a significant behavioral response in a pest species, it could represent a new tool for monitoring and control. Future research should focus on screening this compound against a variety of insect species, particularly those known to utilize geranyl esters in their chemical communication.

An In-depth Technical Guide to the Olfactory Properties of Geranyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory properties of Geranyl Crotonate, a fragrance ingredient with a complex and desirable aroma profile. This document details the compound's chemical and physical characteristics, synthesis, analytical methods for its characterization, and its olfactory profile. The information is intended for researchers, scientists, and professionals involved in fragrance chemistry, sensory science, and drug development.

Chemical and Physical Properties

This compound, systematically named [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate, is a terpene ester. It is formed from the combination of the acyclic monoterpene alcohol, geraniol, and the unsaturated carboxylic acid, crotonic acid. The presence of multiple carbon-carbon double bonds in its structure contributes to its chemical reactivity and potential for stereoisomerism.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate
CAS Number 56172-46-4
Molecular Formula C₁₄H₂₂O₂
Molecular Weight 222.32 g/mol
Appearance Colorless mobile liquid
Boiling Point ~128°C at 0.10 inch absolute pressure
Specific Gravity ~0.914 at 25°C
Vapor Pressure 0.001000 mmHg @ 25.00 °C (estimated)
Solubility Insoluble in water; soluble in alcohol and oils

Olfactory Profile

This compound is valued in the fragrance industry for its unique and pleasant aroma. Its scent is characterized by a combination of sweet, fruity, and gourmand notes.

Table 2: Olfactory Descriptors for this compound

DescriptorSource(s)
Sweet
Caramellic
Maple
Fruity
Almond
Nutty
Acorn

The odor strength is described as medium, and it has a substantivity of 51 hours on a smelling strip.

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of geraniol with crotonic acid or its derivatives. A detailed experimental protocol is provided in U.S. Patent 2,187,694.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from the method described by Slagh (1940).

Materials:

  • Geraniol

  • Crotonic acid

  • Sulfuric acid (or other suitable acid catalyst)

  • Water-immiscible solvent (e.g., chlorobenzene)

  • Apparatus for fractional distillation at reduced pressure

  • Apparatus for azeotropic distillation

Procedure:

  • Combine approximately one molar equivalent of crotonic acid with a slight molecular excess (1 to 2 moles) of geraniol in a reaction vessel.

  • Add a small proportion of an esterification catalyst, such as sulfuric acid.

  • To improve the yield, add a water-immiscible liquid, such as chlorobenzene, to form an azeotropic mixture with the water produced during the reaction.

  • Heat the mixture to a moderate temperature (e.g., 135-140°C) for a period of 5 to 10 hours, or until the reaction is complete.

  • Continuously remove the water formed during the esterification by distilling off the azeotropic mixture. The water can be separated from the immiscible solvent, and the solvent can be returned to the reaction mixture.

  • Once the reaction is complete, purify the this compound by fractional distillation at reduced pressure.

G Geraniol Geraniol ReactionVessel Reaction Mixture (135-140°C) Geraniol->ReactionVessel CrotonicAcid Crotonic Acid CrotonicAcid->ReactionVessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->ReactionVessel Solvent Water-immiscible Solvent (e.g., Chlorobenzene) Solvent->ReactionVessel AzeotropicDistillation Azeotropic Distillation ReactionVessel->AzeotropicDistillation Heat Purification Fractional Distillation (reduced pressure) ReactionVessel->Purification AzeotropicDistillation->Solvent Recycled Water Water (byproduct) AzeotropicDistillation->Water Removed GeranylCrotonate This compound Purification->GeranylCrotonate

Caption: Synthesis of this compound via Acid-Catalyzed Esterification.

Analytical Methods

The purity and identity of this compound can be determined using standard analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative protocol for the GC-MS analysis of terpene esters like this compound. The exact parameters may need to be optimized for the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 280°C

    • Final hold: 10 minutes at 280°C

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Scan Range: m/z 40-400

Data Analysis:

  • Identification of this compound is based on the retention time and comparison of the acquired mass spectrum with a reference spectrum from a database (e.g., NIST, Wiley).

  • Quantification can be performed using an internal or external standard method.

G cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column Capillary Column (Temperature Programmed) Injector->Column Vaporization IonSource Ion Source (EI, 70 eV) Column->IonSource Separation Oven GC Oven Oven->Column Heating MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Mass Filtering DataSystem Data System (Analysis) Detector->DataSystem Signal Sample This compound Sample Sample->Injector

Caption: Workflow for GC-MS Analysis of this compound.

Sensory Evaluation

Sensory panel analysis is crucial for characterizing the olfactory properties of this compound. A trained panel of assessors evaluates the odor profile based on a set of standardized descriptors.

Experimental Protocol: Sensory Panel Evaluation

This protocol provides a general framework for the sensory evaluation of this compound.

Panelists:

  • A panel of 8-12 trained sensory assessors with demonstrated ability to discriminate and describe odors.

Sample Preparation:

  • This compound is diluted in an appropriate solvent (e.g., diethyl phthalate or ethanol) to a concentration of 1% (w/w).

  • 0.1 mL of the solution is applied to a standard smelling strip.

Evaluation Procedure:

  • Panelists are seated in individual, well-ventilated sensory booths.

  • Each panelist is presented with a freshly prepared smelling strip of the this compound solution.

  • Panelists are instructed to evaluate the odor at different time intervals (e.g., immediately, after 15 minutes, 1 hour, 4 hours, and 24 hours) to assess the top, middle, and base notes.

  • Panelists rate the intensity of a series of predefined odor descriptors (e.g., sweet, fruity, caramellic, nutty) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Data from all panelists are collected and statistically analyzed to generate an odor profile and assess the variability among panelists.

Olfactory Receptor Interaction and Signaling

The perception of this compound, like all odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to this compound have not been definitively identified in publicly available literature, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule to its specific OR, a conformational change in the receptor is induced. This activates a G-protein (Golf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific smell.

G Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase (AC) G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Neuron Depolarization CNG_channel->Depolarization Cation Influx (Na⁺, Ca²⁺) Signal Signal to Olfactory Bulb Depolarization->Signal

Caption: General Olfactory Signal Transduction Pathway.

Safety Information

This compound has undergone safety assessments for its use as a fragrance ingredient.

Table 3: Toxicological Data for this compound

TestSpeciesRouteValueSource(s)
LD₅₀RatOral> 5000 mg/kg
LD₅₀RabbitDermal> 5000 mg/kg

The International Fragrance Association (IFRA) provides recommendations for the maximum usage levels of this compound in various consumer products.

Conclusion

This compound is a valuable fragrance ingredient with a multifaceted sweet, fruity, and caramellic odor profile. Its synthesis is well-established, and its properties can be characterized using standard analytical and sensory techniques. While further research is needed to identify its specific olfactory receptors and determine its odor threshold, the information provided in this guide offers a solid foundation for its application and study in the fields of fragrance chemistry and sensory science.

In-Depth Technical Guide: Toxicological Data of Geranyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for Geranyl Crotonate (CAS No. 56172-46-4), a fragrance ingredient. The information is compiled from publicly available safety assessments and scientific literature, with a focus on quantitative data, experimental methodologies, and a clear presentation of the assessment logic.

Executive Summary

This compound has been evaluated for several toxicological endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, skin sensitization, and photoirritation/photoallergenicity. The safety assessment often relies on data from structurally related molecules (read-across analogs) and the Threshold of Toxicological Concern (TTC) approach due to limited data on the substance itself. Overall, at current exposure levels from its use as a fragrance ingredient, this compound is not considered to pose a significant risk to human health.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for this compound and its read-across analogs.

Table 1: Acute Toxicity of this compound

Test TypeSpeciesRouteValueReference
LD50RatOral> 5 g/kg[Moreno, 1973, as cited in 2]
LD50RabbitDermal> 5 g/kg[Moreno, 1973, as cited in 2]

Table 2: Skin Sensitization Data

SubstanceTest TypeSpeciesResultNESIL (No Expected Sensitization Induction Level)Reference
This compoundHuman Maximization TestHumanNot a sensitizer at 6900 µg/cm²-[RIFM, 1972, as cited in 1]
Citronellyl crotonate (read-across)---4700 µg/cm²[1]

Table 3: Genotoxicity Data

SubstanceTest TypeSystemMetabolic ActivationResultReference
This compoundBlueScreen AssayHuman cellsWith and WithoutNegative for genotoxicity, Positive for cytotoxicity[RIFM, 2013, as cited in 1]
Geraniol (read-across)Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and WithoutNot expected to be genotoxic[1]
2-Butenoic acid, (2E)- (read-across)---Not expected to be genotoxic[1]

Table 4: Repeated Dose and Reproductive Toxicity Assessment

EndpointApproachCramer ClassTTC ValueSystemic Exposure to this compoundConclusionReference
Repeated Dose ToxicityThreshold of Toxicological Concern (TTC)I0.03 mg/kg/day0.78 µg/kg/dayExposure is below the TTC[1]
Reproductive ToxicityThreshold of Toxicological Concern (TTC)I0.03 mg/kg/day0.78 µg/kg/dayExposure is below the TTC[1]

Experimental Protocols

Detailed experimental protocols for the key toxicological assays are outlined below, based on standardized guidelines.

BlueScreen™ HC Genotoxicity Assay

The BlueScreen™ HC assay is a high-throughput in vitro mammalian cell-based assay for measuring genotoxicity and cytotoxicity.

  • Cell Line: Genetically modified human-derived p53-competent TK6 cells.

  • Principle: The assay utilizes a Gaussia luciferase (GLuc) reporter system linked to the regulation of the GADD45a gene, which is involved in the cellular response to genotoxic stress. An increase in GLuc expression, measured by luminescence, indicates a genotoxic effect. Cytotoxicity is determined by measuring the relative cell density.

  • Methodology:

    • Cells are cultured in microplates.

    • The test substance (this compound) is added at various concentrations, with and without an exogenous metabolic activation system (S9 fraction).

    • Cells are incubated for a defined period.

    • Cell density is measured to assess cytotoxicity.

    • A substrate for the GLuc enzyme is added, and the resulting luminescence is quantified to measure genotoxicity.

    • Results are compared to vehicle and positive controls.

Human Maximization Test (Based on OECD 406)

The human maximization test is a predictive test for identifying substances with the potential to cause skin sensitization.

  • Principle: The test involves an induction phase to sensitize the subjects and a subsequent challenge phase to elicit a response in sensitized individuals.

  • Methodology:

    • Induction Phase: A solution of the test substance (e.g., this compound at a specific concentration in a suitable vehicle) is applied to the skin of volunteers under an occlusive patch for a series of applications. To enhance the sensitization potential, the skin may be pre-treated with an irritant.

    • Rest Period: A rest period of 10-14 days follows the induction phase, allowing for the development of an immune response.

    • Challenge Phase: A non-irritating concentration of the test substance is applied under an occlusive patch to a naive skin site.

    • Evaluation: The challenge sites are observed for signs of an allergic reaction (e.g., erythema, edema) at specified time points after patch removal. The incidence and severity of reactions are recorded.

Threshold of Toxicological Concern (TTC) Approach

The TTC is a risk assessment tool used when toxicological data for a substance is limited.

  • Principle: It establishes a human exposure threshold for a chemical, below which there is a very low probability of an appreciable risk to human health.

  • Methodology:

    • Structural Classification: The chemical is assigned to a Cramer structural class (I, II, or III) based on its chemical structure and potential for toxicity. This compound is classified as a Cramer Class I material.[1]

    • Exposure Assessment: The systemic exposure to the substance from its intended use is calculated.

    • Comparison with TTC Value: The calculated exposure is compared to the established TTC value for the respective Cramer class. For Cramer Class I, the TTC for repeated dose and reproductive toxicity is 0.03 mg/kg/day.[1]

    • Risk Characterization: If the exposure is below the TTC value, the substance is considered to be of no significant toxicological concern.

Signaling Pathways and Mechanistic Insights

There is currently a lack of publicly available information on the specific signaling pathways that may be modulated by this compound. Toxicological assessments of fragrance ingredients at this level of mechanistic detail are not always conducted or made public.

Visualizations

The following diagrams illustrate the logical relationships and workflows in the toxicological assessment of this compound.

Toxicological_Assessment_Workflow cluster_0 Data Gathering cluster_1 Hazard Identification cluster_2 Risk Characterization Literature_Search Literature Search Genotoxicity Genotoxicity Assessment Literature_Search->Genotoxicity Systemic_Toxicity Systemic Toxicity (Repeated Dose, Reproductive) Literature_Search->Systemic_Toxicity Local_Toxicity Local Toxicity (Skin Sensitization, Irritation) Literature_Search->Local_Toxicity Database_Query Database Query (e.g., RIFM) Database_Query->Genotoxicity Database_Query->Systemic_Toxicity Database_Query->Local_Toxicity Exposure_Assessment Exposure Assessment Genotoxicity->Exposure_Assessment Systemic_Toxicity->Exposure_Assessment Local_Toxicity->Exposure_Assessment Risk_Conclusion Risk Conclusion Exposure_Assessment->Risk_Conclusion

Figure 1: General workflow for toxicological assessment.

Read_Across_Approach Target This compound (Data Gap) Conclusion Conclusion for this compound Target->Conclusion Analog_1 Citronellyl Crotonate (Skin Sensitization Data) Analog_1->Conclusion Read-across Analog_2 Geraniol (Genotoxicity Data) Analog_2->Conclusion Read-across Analog_3 2-Butenoic Acid (Genotoxicity Data) Analog_3->Conclusion Read-across

Figure 2: Read-across approach for this compound.

TTC_Decision_Process Start Limited Substance-Specific Data for this compound Classify Assign to Cramer Class I Start->Classify Exposure Calculate Systemic Exposure (0.78 µg/kg/day) Classify->Exposure Compare Compare Exposure to TTC (0.03 mg/kg/day) Exposure->Compare Safe Conclusion: Low Probability of Risk Compare->Safe Exposure < TTC Unsafe Further Testing Required Compare->Unsafe Exposure > TTC

Figure 3: Threshold of Toxicological Concern (TTC) decision process.

References

Methodological & Application

Application Notes and Protocols for the Lipase-Catalyzed Enzymatic Synthesis of Geranyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of geranyl crotonate, a valuable flavor and fragrance compound. The use of lipase catalysis offers a green and highly selective alternative to traditional chemical synthesis methods. The protocols provided are based on established methodologies for the enzymatic synthesis of geranyl esters, with specific parameters adapted for this compound production.

Introduction

This compound is an ester known for its sweet, fruity, and herbaceous aroma, making it a desirable ingredient in the food, cosmetic, and pharmaceutical industries. Enzymatic synthesis using lipases (triacylglycerol hydrolases, EC 3.1.1.3) presents a sustainable approach for its production. Lipases operate under mild conditions, exhibit high selectivity, and reduce the formation of unwanted byproducts, aligning with the principles of green chemistry. This document outlines the key parameters, experimental procedures, and expected outcomes for the lipase-catalyzed synthesis of this compound from geraniol and crotonic acid.

Principle of the Reaction

The enzymatic synthesis of this compound is an esterification reaction catalyzed by a lipase. The lipase facilitates the formation of an ester bond between the hydroxyl group of geraniol and the carboxyl group of crotonic acid, with the concomitant release of a water molecule. The reaction is reversible, and therefore, strategies to remove water from the reaction medium can be employed to drive the equilibrium towards product formation. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are widely used due to their high stability, reusability, and ease of separation from the reaction mixture.

Key Reaction Parameters and Optimization

The efficiency of the lipase-catalyzed synthesis of this compound is influenced by several critical parameters. Optimization of these parameters is crucial to achieve high conversion rates and product yields.

  • Enzyme Selection and Concentration: The choice of lipase is critical. Novozym® 435 is a robust and versatile biocatalyst for esterification reactions. The optimal enzyme concentration needs to be determined empirically, as an excess can lead to mass transfer limitations, while an insufficient amount will result in slow reaction rates.

  • Substrate Molar Ratio: The molar ratio of geraniol to crotonic acid affects the reaction equilibrium. An excess of one of the substrates can be used to shift the equilibrium towards the product side.

  • Temperature: Temperature influences the reaction rate and enzyme stability. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature is a compromise between reaction velocity and enzyme longevity.

  • Solvent: The choice of solvent can significantly impact lipase activity and substrate solubility. Non-polar organic solvents like n-hexane or heptane are often preferred as they do not strip the essential water layer from the enzyme's surface. Solvent-free systems, where one of the reactants acts as the solvent, are also an attractive and environmentally friendly option.

  • Water Removal: As water is a byproduct of the esterification, its removal can enhance the conversion to this compound. This can be achieved by using molecular sieves, pervaporation, or conducting the reaction under vacuum.

  • Agitation Speed: Adequate mixing is necessary to overcome mass transfer limitations and ensure proper contact between the substrates and the immobilized enzyme.

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic synthesis of various geranyl esters. This data provides a reference for the expected outcomes in the synthesis of this compound.

ParameterGeranyl AcetateGeranyl ButyrateGeranyl PropionateReference
Lipase Novozym® 435Eversa Transform 2.0Novozym® 435[1][2][3]
Temperature (°C) 505070[1][2][3]
Substrate Molar Ratio (Alcohol:Acid) 1:11:51:1[1][2][3]
Enzyme Loading (wt%) 40 mg15%Not Specified[1][2]
Solvent AcetoneAqueous Median-Heptane[1][2][3]
Reaction Time (h) 860.25[1][2][3]
Conversion (%) ~7093~87[1][2][3]
ParameterOptimal RangeReference
Temperature (°C) 40 - 70[1][2][3]
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 1:5[1][2][3]
Enzyme Loading (wt% of substrates) 5 - 15[2]
Agitation Speed (rpm) 150 - 250[4]

Experimental Protocols

Protocol 1: Batch Synthesis of this compound in an Organic Solvent

Materials:

  • Geraniol (≥98%)

  • Crotonic acid (≥98%)

  • Immobilized Lipase (e.g., Novozym® 435)

  • n-Hexane (anhydrous)

  • Molecular sieves (3 Å, activated)

  • Ethanol (for enzyme washing)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., 50 mL screw-capped flask)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a 50 mL screw-capped flask, dissolve geraniol (e.g., 10 mmol) and crotonic acid (e.g., 10 mmol) in 20 mL of n-hexane.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of total substrates) and molecular sieves (e.g., 1 g) to the reaction mixture.

  • Reaction Incubation: Place the flask on a magnetic stirrer with a heating plate. Set the temperature to 60°C and the stirring speed to 200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., every 2 hours). Analyze the samples by gas chromatography (GC) to determine the conversion of geraniol.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion or equilibrium, stop the heating and stirring. Filter the reaction mixture to recover the immobilized lipase and molecular sieves.

  • Enzyme Washing: Wash the recovered lipase with ethanol and then with fresh n-hexane to remove any adsorbed substrates and products. Dry the enzyme for reuse.

  • Product Purification: Transfer the filtrate to a separatory funnel. Wash the organic phase with a 5% sodium bicarbonate solution to remove unreacted crotonic acid, followed by washing with distilled water until the aqueous phase is neutral.

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate. Filter to remove the drying agent and remove the n-hexane using a rotary evaporator.

  • Analysis: Characterize the final product, this compound, using GC-MS and NMR spectroscopy.

Protocol 2: Solvent-Free Synthesis of this compound

Materials:

  • Geraniol (≥98%)

  • Crotonic acid (≥98%)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Reaction vessel (e.g., 25 mL round-bottom flask) with a condenser

  • Vacuum pump (optional, for water removal)

  • Heating mantle with magnetic stirring

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reactant Loading: In a 25 mL round-bottom flask, add geraniol (e.g., 10 mmol) and crotonic acid (e.g., 12 mmol, slight excess).

  • Enzyme Addition: Add the immobilized lipase (e.g., 5% w/w of total substrates).

  • Reaction Setup: Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.

  • Reaction Incubation: Heat the mixture to 70°C with constant stirring (e.g., 250 rpm). If a vacuum is used for water removal, connect the top of the condenser to a vacuum pump.

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of periodically drawn samples.

  • Reaction Termination: After the desired reaction time (e.g., 6-8 hours), cool the reaction mixture to room temperature.

  • Enzyme Separation: Separate the immobilized enzyme by filtration.

  • Product Purification: Purify the resulting this compound directly by silica gel column chromatography using a hexane:ethyl acetate gradient to remove unreacted substrates.

  • Analysis: Confirm the purity and identity of the product by GC-MS and NMR.

Visualizations

Enzymatic Reaction Mechanism

Enzymatic_Reaction_Mechanism cluster_enzyme Lipase Active Site Enzyme Lipase (E) GeranylCrotonate This compound (Ester) Enzyme->GeranylCrotonate Forms Water Water Enzyme->Water Releases Geraniol Geraniol (Alcohol) Geraniol->Enzyme + CrotonicAcid Crotonic Acid (Acid) CrotonicAcid->Enzyme +

Caption: Lipase-catalyzed esterification of geraniol and crotonic acid.

Experimental Workflow

Experimental_Workflow A Reactant Preparation (Geraniol, Crotonic Acid, Solvent) B Enzyme Addition (Immobilized Lipase) A->B C Reaction Incubation (Temperature, Agitation) B->C D Reaction Monitoring (GC Analysis) C->D D->C Continue Reaction E Enzyme Recovery (Filtration) D->E Reaction Complete F Product Purification (Washing, Chromatography) E->F H Enzyme Reuse E->H G Product Analysis (GC-MS, NMR) F->G

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Synthesis of Geranyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical and enzymatic synthesis of Geranyl Crotonate, a valuable fragrance and flavor compound. The protocols are designed to be readily implemented in a laboratory setting.

Introduction

This compound, an ester of geraniol and crotonic acid, possesses a sweet, fruity, and herbaceous aroma, making it a desirable ingredient in the fragrance and flavor industries. Its synthesis can be achieved through various chemical and enzymatic transesterification methods. This document outlines established protocols for these methods, providing quantitative data where available and detailed experimental procedures.

Chemical Synthesis Methods

Traditional chemical synthesis offers robust and scalable methods for the production of this compound. The primary approaches include acid-catalyzed esterification, reaction with an acyl chloride, and a halide displacement reaction.

Data Summary: Chemical Synthesis
MethodReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
Acid-Catalyzed EsterificationGeraniol, Crotonic AcidSulfuric Acid (catalytic)Chlorobenzene135-14026~40[1]
Acyl Chloride MethodGeraniol, Crotonyl ChlorideBase (e.g., Pyridine)Inert SolventNot SpecifiedNot SpecifiedNot Specified[1][2]
Silver Salt MethodGeranyl Chloride, Silver CrotonateNoneInert SolventNot SpecifiedNot SpecifiedNot Specified[1]
Experimental Protocols: Chemical Synthesis

Protocol 1: Acid-Catalyzed Esterification of Geraniol with Crotonic Acid

This protocol is based on a patented method utilizing azeotropic distillation to drive the reaction to completion.[1]

Materials:

  • Geraniol (1 to 2 molar excess)

  • Crotonic Acid (1 molar equivalent)

  • Sulfuric Acid (catalytic amount)

  • Chlorobenzene

  • Dean-Stark apparatus or similar setup for azeotropic distillation

  • Reaction flask with heating and stirring capabilities

  • Distillation apparatus for purification

Procedure:

  • Combine 43 grams of crotonic acid, 92.5 grams of geraniol, and 273 grams of chlorobenzene in a reaction flask equipped with a Dean-Stark trap and a condenser.

  • Add a catalytic amount of sulfuric acid to the mixture.

  • Heat the mixture to a temperature of 135-140°C with continuous stirring.

  • Continuously remove the water formed during the esterification by collecting the chlorobenzene-water azeotrope in the Dean-Stark trap. Return the chlorobenzene to the reaction flask.

  • Continue the reaction for approximately 26 hours, or until no more water is collected.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Fractionally distill the mixture under reduced pressure to separate the this compound from unreacted starting materials and chlorobenzene. The product will distill at approximately 128°C at 0.10 inches of mercury absolute pressure.[1]

Protocol 2: Synthesis via Crotonyl Chloride

This method involves the reaction of geraniol with the more reactive crotonyl chloride. A base is typically used to neutralize the HCl byproduct.[2]

Materials:

  • Geraniol

  • Crotonyl Chloride

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous inert solvent (e.g., diethyl ether, dichloromethane)

  • Reaction flask with stirring, cooling capabilities, and a nitrogen atmosphere

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator and distillation apparatus

Procedure:

  • Dissolve geraniol in an anhydrous inert solvent in a reaction flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add an equimolar amount of crotonyl chloride to the stirred solution.

  • Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation.

Protocol 3: Synthesis from Geranyl Chloride and Silver Crotonate

This method is an alternative route involving a nucleophilic substitution reaction.[1]

Materials:

  • Geranyl Chloride

  • Silver Crotonate

  • Anhydrous inert solvent (e.g., diethyl ether, acetonitrile)

  • Reaction flask with stirring and protection from light

  • Filtration apparatus

  • Rotary evaporator and distillation apparatus

Procedure:

  • Suspend silver crotonate in an anhydrous inert solvent in a reaction flask, protected from light.

  • Add geranyl chloride to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the silver chloride precipitate.

  • Wash the precipitate with a small amount of the inert solvent.

  • Combine the filtrate and washings and remove the solvent using a rotary evaporator.

  • Purify the resulting crude this compound by vacuum distillation.

Enzymatic Synthesis Method

Enzymatic synthesis, particularly using lipases, offers a greener and more selective alternative to chemical methods for ester production.[2] While a specific protocol for this compound is not extensively documented, a robust protocol can be extrapolated from the successful synthesis of other geranyl esters using lipases like Novozym 435 (Candida antarctica lipase B).[3][4] Lipases exhibit broad substrate specificity, making them suitable for the esterification of unsaturated carboxylic acids like crotonic acid.[5]

Data Summary: Enzymatic Synthesis of Similar Geranyl Esters
EsterAcyl DonorLipaseMolar Ratio (Geraniol:Acyl Donor)Temperature (°C)Reaction Time (hours)Conversion/Yield (%)Reference
Geranyl AcetateEthyl AcetateNovozym 4351:555682 (Yield)
Geranyl ButyrateButyric AcidEversa Transform 2.01:550693 (Conversion)[6]
Geranyl PropionatePropionic AcidNovozym 4351:1700.25~87 (Conversion)[4]
Experimental Protocol: Enzymatic Synthesis of this compound

This proposed protocol is based on optimized conditions for the synthesis of other geranyl esters.

Materials:

  • Geraniol

  • Ethyl crotonate (as acyl donor for transesterification) or Crotonic Acid (for esterification)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Organic solvent (e.g., n-hexane, heptane) or solvent-free system

  • Molecular sieves (optional, for water removal in esterification)

  • Reaction vessel with temperature control and agitation (e.g., orbital shaker)

  • Filtration system to recover the immobilized enzyme

Procedure:

  • In a suitable reaction vessel, combine geraniol and ethyl crotonate in a molar ratio of 1:1 to 1:5. Alternatively, for direct esterification, use crotonic acid. The reaction can be run in a solvent-free system or with an organic solvent.

  • Add the immobilized lipase, typically 5-10% by weight of the total reactants.

  • If performing direct esterification with crotonic acid, add molecular sieves to remove the water produced and shift the equilibrium towards the product.

  • Incubate the reaction mixture at a temperature between 40-60°C with constant agitation (e.g., 200 rpm).

  • Monitor the reaction progress over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

  • The reaction mixture containing this compound can be purified by vacuum distillation.

Visualizations

Synthesis Pathways for this compound

Synthesis Pathways for this compound cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis (Transesterification) Geraniol Geraniol GeranylCrotonate This compound Geraniol->GeranylCrotonate  + Crotonic Acid (H₂SO₄ catalyst) Geraniol->GeranylCrotonate  + Crotonyl Chloride (Base) Geraniol->GeranylCrotonate  + Ethyl Crotonate (Lipase) CrotonicAcid Crotonic Acid CrotonicAcid->GeranylCrotonate CrotonylChloride Crotonyl Chloride CrotonylChloride->GeranylCrotonate GeranylChloride Geranyl Chloride GeranylChloride->GeranylCrotonate  + Silver Crotonate SilverCrotonate Silver Crotonate SilverCrotonate->GeranylCrotonate EthylCrotonate Ethyl Crotonate EthylCrotonate->GeranylCrotonate

Caption: Chemical and enzymatic routes for the synthesis of this compound.

Lipase-Catalyzed Transesterification Workflow

Workflow for Lipase-Catalyzed this compound Production Reactants 1. Combine Reactants (Geraniol & Ethyl Crotonate) Enzyme 2. Add Immobilized Lipase (e.g., Novozym 435) Reactants->Enzyme Incubation 3. Incubate with Agitation (40-60°C, 200 rpm) Enzyme->Incubation Monitoring 4. Monitor Reaction Progress (GC/HPLC) Incubation->Monitoring Separation 5. Separate Immobilized Enzyme (Filtration) Monitoring->Separation Purification 6. Purify Product (Vacuum Distillation) Separation->Purification Reuse Wash and Reuse Enzyme Separation->Reuse Product This compound Purification->Product

References

A Comparative Analysis of Acid-Catalyzed and Enzyme-Catalyzed Synthesis of Geranyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl crotonate, a terpene ester, is a valuable compound with applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis is primarily achieved through the esterification of geraniol with crotonic acid. This document provides a detailed comparison of two primary synthetic routes: traditional acid catalysis and modern enzyme catalysis. Understanding the nuances of each method is critical for selecting the optimal approach based on desired yield, purity, scalability, and environmental impact.

Acid-catalyzed synthesis , a classic Fischer-Speier esterification, offers a straightforward and cost-effective method. However, it often requires harsh reaction conditions, which can lead to side reactions and the formation of impurities. In contrast, enzyme-catalyzed synthesis employs lipases to mediate the esterification under milder, more selective conditions, aligning with the principles of green chemistry. This approach can lead to higher purity products and is particularly advantageous for the synthesis of compounds intended for food, beverage, and pharmaceutical applications where "natural" labeling is desirable.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the acid-catalyzed and enzyme-catalyzed synthesis of this compound. Data for the enzyme-catalyzed synthesis is extrapolated from studies on similar geranyl esters, such as geranyl acetate and geranyl butyrate, due to the limited availability of specific data for this compound.

ParameterAcid-Catalyzed SynthesisEnzyme-Catalyzed Synthesis (Lipase)
Catalyst Sulfuric Acid (H₂SO₄)Immobilized Lipase (e.g., Candida antarctica lipase B)
Reactants Geraniol, Crotonic AcidGeraniol, Crotonic Acid (or a crotonate ester for transesterification)
Solvent Chlorobenzene (as an azeotropic agent)[1]Organic Solvents (e.g., n-hexane, acetone) or Solvent-Free[2][3]
Temperature 135-140 °C[1]30-70 °C[2][4]
Reaction Time 5-26 hours[1]6-24 hours[4][5]
Yield High (improved by azeotropic removal of water)[1]High (often >90%)[4][6]
Byproducts Water, potential for side-products from high temperatureWater (in esterification), an alcohol (in transesterification)
Environmental Impact Use of strong acid and chlorinated solvent raises concernsMilder conditions, biodegradable catalyst, often less hazardous solvents

Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of this compound.[1]

Materials:

  • Geraniol (1.0 molar equivalent)

  • Crotonic acid (0.8 to 1.2 molar equivalents)

  • Sulfuric acid (catalytic amount)

  • Chlorobenzene

  • Dean-Stark apparatus

  • Reaction flask with a condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add geraniol, crotonic acid, and chlorobenzene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 135-140 °C with vigorous stirring.

  • Continuously remove the water formed during the esterification by azeotropic distillation with chlorobenzene using the Dean-Stark trap.

  • Monitor the reaction progress by tracking the amount of water collected. The reaction is typically complete within 5 to 26 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the chlorobenzene under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by fractional distillation under reduced pressure.

Enzyme-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on the enzymatic synthesis of other geranyl esters.[2][6]

Materials:

  • Geraniol (1.0 molar equivalent)

  • Crotonic acid (or vinyl crotonate for transesterification) (1.0 to 4.0 molar equivalents)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) (typically 5-15% by weight of substrates)

  • Organic solvent (e.g., n-hexane, acetone) or solvent-free system

  • Shaking incubator or stirred-tank reactor

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a temperature-controlled reaction vessel, combine geraniol, crotonic acid (or vinyl crotonate), and the chosen solvent (if not a solvent-free system).

  • Add the immobilized lipase to the reaction mixture.

  • If direct esterification is performed, add molecular sieves to adsorb the water produced and drive the equilibrium towards the product.

  • Incubate the reaction mixture at a controlled temperature (typically between 40-60 °C) with constant agitation (e.g., 200-250 RPM).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • The reaction is typically complete within 6 to 24 hours, with high conversion rates.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • The solvent can be removed under reduced pressure to yield the crude this compound.

  • Further purification, if necessary, can be achieved by column chromatography.

Visualizations

Reaction Pathways and Experimental Workflows

Acid_Catalyzed_Esterification Geraniol Geraniol Tetrahedral_Intermediate Tetrahedral Intermediate Geraniol->Tetrahedral_Intermediate Nucleophilic Attack Crotonic_Acid Crotonic Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Crotonic_Acid->Protonated_Carbonyl Protonation H2SO4 H₂SO₄ (catalyst) H2SO4->Crotonic_Acid Protonated_Carbonyl->Tetrahedral_Intermediate Geranyl_Crotonate This compound Tetrahedral_Intermediate->Geranyl_Crotonate Deprotonation & Dehydration Water Water Tetrahedral_Intermediate->Water

Caption: Acid-catalyzed Fischer-Speier esterification of this compound.

Enzyme_Catalyzed_Esterification Lipase Lipase Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme Acylation Crotonic_Acid Crotonic Acid Crotonic_Acid->Acyl_Enzyme Enzyme_Product_Complex Enzyme-Product Complex Acyl_Enzyme->Enzyme_Product_Complex Nucleophilic Attack Water Water Acyl_Enzyme->Water Geraniol Geraniol Geraniol->Enzyme_Product_Complex Enzyme_Product_Complex->Lipase Regeneration Geranyl_Crotonate This compound Enzyme_Product_Complex->Geranyl_Crotonate Product Release

Caption: Lipase-catalyzed esterification of this compound via a Ping-Pong Bi-Bi mechanism.

Experimental_Workflow_Comparison cluster_acid Acid-Catalyzed Synthesis cluster_enzyme Enzyme-Catalyzed Synthesis Reactants_Acid Mix Geraniol, Crotonic Acid, Chlorobenzene, H₂SO₄ Reaction_Acid Heat (135-140°C) Azeotropic Water Removal Reactants_Acid->Reaction_Acid Workup_Acid Neutralization & Washing Reaction_Acid->Workup_Acid Purification_Acid Distillation Workup_Acid->Purification_Acid Product_Acid This compound Purification_Acid->Product_Acid Reactants_Enzyme Mix Geraniol, Crotonic Acid, Solvent (optional), Lipase Reaction_Enzyme Incubate (40-60°C) with Agitation Reactants_Enzyme->Reaction_Enzyme Workup_Enzyme Enzyme Filtration Reaction_Enzyme->Workup_Enzyme Purification_Enzyme Solvent Evaporation (Column Chromatography if needed) Workup_Enzyme->Purification_Enzyme Product_Enzyme This compound Purification_Enzyme->Product_Enzyme

Caption: Comparative experimental workflows for this compound synthesis.

Conclusion

The choice between acid-catalyzed and enzyme-catalyzed synthesis of this compound depends on the specific requirements of the application. Acid catalysis is a well-established and economical method suitable for large-scale industrial production where stringent purity and "natural" labeling are not primary concerns. However, the harsh conditions and use of hazardous materials are significant drawbacks.

Enzyme-catalyzed synthesis offers a greener, more selective alternative that operates under mild conditions, yielding high-purity products with minimal byproduct formation. This method is particularly well-suited for the food, fragrance, and pharmaceutical industries where product quality, safety, and a "natural" designation are paramount. Although the initial cost of the enzyme may be higher, the potential for enzyme reuse, reduced energy consumption, and simpler purification steps can make it economically viable in the long run. The ongoing development of robust and efficient immobilized lipases continues to enhance the attractiveness of enzymatic synthesis for the production of high-value esters like this compound.

References

Application Notes and Protocols: Purification of Geranyl Crotonate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl crotonate is a terpene ester with applications in the fragrance and flavor industries.[1] For its use in research and development, particularly in drug development where it may serve as a precursor or intermediate, high purity is essential. Column chromatography is a fundamental and widely used technique for the purification of organic compounds like this compound.[2] This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using column chromatography.

The principle of column chromatography relies on the differential partitioning of components of a mixture between a stationary phase and a mobile phase.[2][3] For non-polar to moderately polar compounds like this compound, normal-phase chromatography using a polar stationary phase (e.g., silica gel) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) is a common and effective approach.[4][5] Compounds with lower polarity travel faster through the column, while more polar compounds are retained longer by the stationary phase, thus enabling separation.

Materials and Equipment

Materials Equipment
Crude this compoundGlass Chromatography Column
Silica Gel (for column chromatography, e.g., 230-400 mesh)Fraction Collector (optional)
Hexane (HPLC grade)Rotary Evaporator
Ethyl Acetate (HPLC grade)Thin Layer Chromatography (TLC) plates (silica gel coated)
Dichloromethane (for sample loading)TLC Developing Chamber
TLC visualization reagent (e.g., potassium permanganate stain)UV Lamp (for TLC visualization)
Glass wool or cottonFume Hood
Sand (washed)Standard laboratory glassware (beakers, flasks, etc.)

Experimental Protocols

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal solvent system for separation using TLC.[6]

  • Spotting: Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Spot the solution onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity in subsequent tests (e.g., 90:10, 85:15).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Optimal Solvent System: The ideal solvent system will show good separation between the this compound spot and any impurities, with the Rf value of this compound being around 0.25-0.35.

Column Preparation (Wet Packing Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position inside a fume hood.

  • Plugging the Column: Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer of sand on top of the plug.

  • Preparing the Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be 50-100 times the weight of the crude sample for good separation.

  • Packing the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the column to dislodge any air bubbles and ensure a homogenous packing.

  • Equilibration: Once the silica gel has settled, add a thin layer of sand on top to protect the surface. Continuously pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated. Never let the column run dry.

Sample Loading (Dry Loading Method)

Dry loading is often preferred for better resolution as it introduces the sample in a more concentrated band.[6]

  • Adsorption: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.

  • Solvent Evaporation: Carefully remove the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Loading: Carefully add the silica gel with the adsorbed sample to the top of the prepared column.

Elution and Fraction Collection
  • Initial Elution: Begin eluting the column with the initial, least polar mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This can be done in a stepwise or continuous gradient. For example, start with 100% hexane, then move to 98:2, 95:5, 90:10 hexane:ethyl acetate, and so on. The specific gradient will depend on the separation observed by TLC.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions should be consistent.

  • Monitoring the Separation: Monitor the composition of the collected fractions by TLC. Spot a small amount from each fraction (or every few fractions) on a TLC plate and develop it in the optimal solvent system. Fractions containing the pure compound are identified by comparing their Rf values to that of a pure standard (if available) or by the presence of a single spot.

Isolation of Purified this compound
  • Pooling Fractions: Combine the fractions that contain the pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound as an oil.

  • Purity Assessment: Determine the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes typical parameters for the purification of this compound by column chromatography. These values are representative and may need to be optimized for specific crude mixtures.

ParameterValue/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane and Ethyl Acetate (gradient elution)
Initial Mobile Phase 98:2 to 95:5 (Hexane:Ethyl Acetate)
Final Mobile Phase 85:15 to 80:20 (Hexane:Ethyl Acetate)
Silica Gel to Crude Sample Ratio 50:1 to 100:1 (w/w)
Sample Loading Dry Loading
Monitoring Technique Thin Layer Chromatography (TLC)
Purity Assessment GC-MS, HPLC

Visualizations

Workflow for this compound Purification

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification TLC TLC Analysis for Solvent System Optimization Col_Prep Column Preparation (Wet Packing) TLC->Col_Prep Sample_Load Sample Loading (Dry Loading) Col_Prep->Sample_Load Elution Gradient Elution Sample_Load->Elution Frac_Coll Fraction Collection Elution->Frac_Coll TLC_Mon TLC Monitoring of Fractions Frac_Coll->TLC_Mon Pool Pooling of Pure Fractions TLC_Mon->Pool Solv_Rem Solvent Removal Pool->Solv_Rem Purity Purity Assessment (GC-MS/HPLC) Solv_Rem->Purity

Caption: Workflow for the purification of this compound by column chromatography.

Principle of Column Chromatography Separation

Caption: Separation principle based on polarity in normal-phase column chromatography.

References

GC-MS analysis protocol for Geranyl crotonate

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the GC-MS Analysis of Geranyl Crotonate

Introduction

This compound is an ester known for its applications in the fragrance and flavor industries, valued for its sweet, fruity, and caramellic aroma profile.[1] As a volatile organic compound, its analysis is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] This combination allows for the effective separation of this compound from complex mixtures and its subsequent identification and quantification based on its unique mass spectrum and retention time.

This document provides a detailed protocol for the analysis of this compound using GC-MS. It is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development. The provided methodologies cover sample preparation, instrumentation, and data analysis to ensure accurate and reproducible results.

Experimental Protocols

Sample Preparation

The appropriate preparation of samples is crucial for accurate GC-MS analysis. The goal is to obtain a clean, homogenous sample in a volatile organic solvent, free from particulates that could interfere with the analysis.[3][4]

Materials:

  • This compound standard

  • Volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane)[3]

  • Glass autosampler vials (1.5 mL) with caps

  • Micropipettes and tips

  • Vortex mixer

  • Syringe filters (0.22 µm) (optional)

  • Centrifuge (optional)

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent. From this stock, create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Dilution: For liquid samples, dilute an accurately weighed or measured amount in the chosen solvent to achieve a concentration within the calibration range.[4] For solid samples, dissolve a known amount in the solvent.[4]

  • Homogenization: Vortex the prepared samples and standards for 30 seconds to ensure homogeneity.

  • Clarification: If the sample contains suspended particles, centrifuge the vial and transfer the supernatant to a clean autosampler vial.[4] Alternatively, filter the sample through a 0.22 µm syringe filter.[4]

  • Transfer: Transfer the final prepared sample or standard into a glass autosampler vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrument and sample matrix. A non-polar or mid-polarity column is generally suitable for the analysis of esters like this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 40-400

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak)

Data Presentation

Quantitative analysis of this compound can be performed by creating a calibration curve from the analysis of the prepared standards. The peak area of a characteristic ion is plotted against the concentration. The following table presents illustrative quantitative data for this compound analysis.

ParameterValue
Retention Time (RT) ~12.5 min (Hypothetical)
Characteristic Ions (m/z) 69, 81, 93, 136, 208 (M+) (Illustrative)
Calibration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) < 1 µg/mL
Limit of Detection (LOD) < 0.5 µg/mL

Note: The Retention Time and Characteristic Ions are hypothetical and should be confirmed experimentally. The molecular ion (M+) for this compound (C₁₄H₂₂O₂) would be m/z 222, not 208. The provided illustrative ions are potential fragments.

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Obtain Sample standard_prep Prepare Calibration Standards start->standard_prep sample_dilute Dilute/Dissolve Sample start->sample_dilute homogenize Vortex to Homogenize standard_prep->homogenize sample_dilute->homogenize clarify Centrifuge/Filter (if needed) homogenize->clarify transfer Transfer to Autosampler Vial clarify->transfer injection Autosampler Injection transfer->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Generate Chromatogram detection->chromatogram spectrum Obtain Mass Spectrum detection->spectrum identify Identify by RT and Spectrum chromatogram->identify spectrum->identify quantify Quantify using Calibration Curve identify->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols: Geranyl Crotonate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl crotonate is a synthetic fragrance ingredient valued for its unique olfactory profile, which is characterized by sweet, fruity, and caramellic notes.[1] As a terpene ester, it is formed from the combination of geraniol, a monoterpene alcohol, and crotonic acid.[2] Its molecular structure, featuring multiple double bonds, contributes to its distinct aroma and chemical reactivity. These application notes provide a comprehensive overview of this compound, including its physicochemical properties, synthesis, quality control, safety assessment, and application in fragrance formulations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations. These properties influence its volatility, solubility, and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoateBenchchem
CAS Number 56172-46-4The Good Scents Company
Molecular Formula C₁₄H₂₂O₂Benchchem
Molecular Weight 222.32 g/mol Benchchem
Appearance Colorless mobile liquidThe Good Scents Company
Boiling Point ~128 °C at 0.10 inch HgBenchchem
302.00 to 303.00 °C at 760.00 mm HgThe Good Scents Company
Vapor Pressure 0.001 mmHg @ 25 °C (estimated)The Good Scents Company
Flash Point 292.00 °F (144.44 °C) (Tag Closed Cup)The Good Scents Company
Solubility Soluble in alcohol and oils. Insoluble in water.ChemicalBook
logP (o/w) 4.471 (estimated)The Good Scents Company

Olfactory Profile and Application in Fragrance Formulation

This compound possesses a multifaceted odor profile that makes it a versatile ingredient in a perfumer's palette.

Table 2: Olfactory Profile of this compound

AspectDescriptionSource
Odor Type Caramellic, Fruity, SweetThe Good Scents Company
Odor Description Sweet, caramellic, maple, fruity, with nutty and almond-like undertones.The Good Scents Company
Odor Strength MediumThe Good Scents Company
Substantivity Approximately 51 hours on a smelling strip at 100%The Good Scents Company
Recommended Usage Up to 10.0000% in the fragrance concentrate.The Good Scents Company
Blending Applications

This compound's sweet and fruity character allows it to be used in a variety of fragrance types:

  • Fruity and Floral Accords: It can enhance the sweetness and add a modern twist to traditional floral bouquets, particularly those centered around rose, geranium, and other heady florals.

  • Gourmand and Edible Notes: Its caramellic and maple-like facets make it an excellent component for gourmand fragrances, where it can be blended with vanilla, cocoa, and other sweet notes to create rich and decadent accords.

  • Woody and Oriental Blends: It can be used to soften and add a touch of sweetness to woody and oriental compositions, creating a harmonious balance with ingredients like sandalwood, patchouli, and spices.

  • Functional Perfumery: Due to its stability, it is suitable for use in a range of functional products including soaps, detergents, and personal care items, where it can impart a pleasant and lasting fragrance.[3]

Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Esterification

This protocol is adapted from the methodology described in U.S. Patent 2,187,694.

Objective: To synthesize this compound from geraniol and crotonic acid using an acid catalyst and an azeotropic solvent to drive the reaction to completion.

Materials:

  • Geraniol (1 mol equivalent)

  • Crotonic acid (1 mol equivalent)

  • Chlorobenzene (as a water-immiscible azeotropic solvent)

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add geraniol, crotonic acid, and chlorobenzene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to a temperature of 135-140°C with vigorous stirring.

  • Continuously remove the water formed during the esterification by collecting the chlorobenzene-water azeotrope in the Dean-Stark trap. Return the chlorobenzene to the reaction flask.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water is no longer being formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the chlorobenzene under reduced pressure using a rotary evaporator.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Diagram 1: Synthesis and Purification Workflow for this compound

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Geraniol + Crotonic Acid + Chlorobenzene + H₂SO₄ Reaction Esterification at 135-140°C with Azeotropic Water Removal (Dean-Stark) Reactants->Reaction Quenching Neutralization with 5% NaHCO₃ Solution Reaction->Quenching Extraction Washing with Brine Quenching->Extraction Drying Drying with Anhydrous MgSO₄ Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Distillation Fractional Distillation under Reduced Pressure Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Quality Control: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the synthesized this compound and to identify any impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Typical GC-MS Parameters:

Table 3: Representative GC-MS Parameters for this compound Analysis

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (e.g., 100:1)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temperature: 50 °C, hold for 1 min
Ramp to 280 °C at 10 °C/min
Hold at 280 °C for 5 min
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., ethanol or hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • Acquire the data according to the parameters listed in Table 3.

  • Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to this compound.

  • Analyze the mass spectrum of the main peak and compare it with a reference spectrum to confirm the identity of this compound.

  • Integrate the peak areas to determine the purity of the sample and identify any minor components.

Stability Assessment

The stability of this compound in a finished product is crucial for ensuring the fragrance's longevity and consistency. As an ester, it can be susceptible to hydrolysis, particularly in aqueous or highly acidic/alkaline environments.

Protocol for Accelerated Stability Testing in a Cosmetic Emulsion:

  • Sample Preparation: Prepare several batches of the cosmetic emulsion, each containing a specific concentration of this compound. Include a control batch with no fragrance.

  • Storage Conditions: Store the samples under various conditions to simulate different environmental stresses:

    • Elevated temperature: 40°C and 50°C

    • Room temperature: 25°C (as a control)

    • Refrigerated: 4°C

    • Freeze-thaw cycles: e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for three cycles.

  • Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Parameters to Assess:

    • Olfactory Profile: Assess any changes in the fragrance character and intensity.

    • Physicochemical Properties: Measure changes in pH, viscosity, color, and appearance (e.g., phase separation).

    • Chemical Degradation: Use GC-MS to quantify the concentration of this compound and identify any degradation products, such as geraniol and crotonic acid.

Safety Assessment

A comprehensive safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM). The key findings support its safe use in fragrance formulations under the established guidelines.

Table 4: Summary of RIFM Safety Assessment for this compound

EndpointResult/Conclusion
Genotoxicity Not expected to be genotoxic.
Repeated Dose Toxicity Exposure is below the Threshold of Toxicological Concern (TTC).
Reproductive Toxicity Exposure is below the TTC.
Skin Sensitization No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm².
Photoirritation/Photoallergenicity Not expected to be a photoirritant or photoallergen based on UV/Vis spectra.

For detailed information on the maximum acceptable concentrations in different product categories, it is recommended to consult the latest IFRA Standards.

Mechanism of Olfaction (Generalized)

While the specific olfactory receptors that bind to this compound are not publicly documented, the general mechanism of odor perception involves a complex signaling cascade within the olfactory sensory neurons.

Diagram 2: Generalized Olfactory Signal Transduction Pathway

G Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR G_protein G-protein (Gαolf) Activation OR->G_protein binds AC Adenylyl Cyclase Activation G_protein->AC cAMP ATP to cAMP AC->cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Opening cAMP->CNG_channel opens Ion_influx Ca²⁺ and Na⁺ Influx CNG_channel->Ion_influx Depolarization Membrane Depolarization Ion_influx->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Signal_to_brain Signal Transmitted to Olfactory Bulb Action_potential->Signal_to_brain

Caption: A simplified diagram of the olfactory signal transduction cascade.

This generalized pathway illustrates how an odorant molecule, upon binding to a specific G-protein coupled receptor (GPCR) on an olfactory sensory neuron, initiates a series of intracellular events. This cascade ultimately leads to the generation of an electrical signal that is transmitted to the brain and perceived as a specific scent.

References

Geranyl Crotonate: A Versatile Chemical Intermediate in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Geranyl crotonate, a terpene ester, is a valuable chemical intermediate with applications in fragrance synthesis, polymer chemistry, and as a scaffold for the development of novel bioactive molecules. Its unique structure, combining a lipophilic geranyl moiety and a reactive crotonate group, offers multiple sites for chemical modification. This document provides detailed application notes on the use of this compound as a chemical intermediate and protocols for its synthesis and subsequent modification.

Introduction

This compound is an ester formed from geraniol, a naturally occurring acyclic monoterpene alcohol, and crotonic acid.[1] It is a colorless liquid with a characteristic sweet, fruity, and slightly herbaceous odor, which has led to its primary commercial use in the fragrance industry.[2][3] Beyond its aromatic properties, the chemical structure of this compound presents significant opportunities for synthetic chemists. The presence of multiple carbon-carbon double bonds and an ester functional group allows for a variety of chemical transformations, making it a versatile building block for more complex molecules.[1]

In the context of drug development, the geranyl group is of particular interest due to its presence in numerous natural products with demonstrated biological activity.[4] The lipophilic nature of the geranyl tail can enhance membrane permeability and facilitate interaction with intracellular targets. Furthermore, the ester linkage in this compound can be exploited in prodrug design, where enzymatic or chemical hydrolysis can release an active molecule in a controlled manner.[5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name [(2E)-3,7-dimethylocta-2,6-dien-1-yl] (2E)-but-2-enoate[1]
CAS Number 56172-46-4[1]
Molecular Formula C₁₄H₂₂O₂[1]
Molecular Weight 222.32 g/mol [1]
Appearance Colorless mobile liquid[6]
Boiling Point ~128 °C at 0.10 inch absolute pressure[6]
Specific Gravity ~0.914 at 25°C[6]

Applications as a Chemical Intermediate

The reactivity of this compound at both the crotonate and geranyl moieties makes it a versatile precursor for the synthesis of a variety of organic compounds.

Michael Addition Reactions

The α,β-unsaturated carbonyl system of the crotonate group is an excellent Michael acceptor.[7] This allows for the conjugate addition of a wide range of nucleophiles, such as enolates, amines, and thiols, to form new carbon-carbon and carbon-heteroatom bonds.[8][9] This reaction is a powerful tool for introducing complexity and building molecular scaffolds for various applications, including the synthesis of pharmaceutical intermediates.

Diagram of Michael Addition on this compound

Michael_Addition cluster_reactants Reactants cluster_product Product Geranyl_Crotonate This compound Adduct Michael Adduct Geranyl_Crotonate->Adduct + Nu⁻ / Base Nucleophile Nucleophile (Nu⁻)

Caption: Michael addition of a nucleophile to this compound.

Synthesis of Bioactive Molecules

The geranyl group is a key structural motif in many natural products with interesting biological activities, including anticancer and anti-inflammatory properties.[4] this compound can serve as a starting material for the synthesis of these and other novel bioactive compounds. For instance, the geranyl moiety can be incorporated into other molecular frameworks through various chemical transformations.

One promising area of research is the development of geranylated compounds as potential anticancer agents. For example, derivatives of geraniol have been investigated for their ability to inhibit the activity of KRAS, a protein that is frequently mutated in various cancers and plays a central role in tumor cell proliferation and survival.[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer-Speier Esterification

This protocol is based on the classic Fischer-Speier esterification method, adapted from historical patents and modern laboratory practices.[6][12]

Materials:

  • Geraniol (1 mol equivalent)

  • Crotonic acid (1.2 mol equivalent)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 mol equivalent)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add geraniol, crotonic acid, p-TsOH, and toluene.

  • Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted crotonic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Expected Yield and Characterization:

ParameterExpected Result
Yield 70-85%
Appearance Colorless oil
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
GC-MS A major peak corresponding to the molecular weight of this compound (222.32 g/mol )
Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes a lipase enzyme as a biocatalyst, offering a milder and more environmentally friendly alternative to acid-catalyzed esterification.[2][3]

Materials:

  • Geraniol (1 mol equivalent)

  • Crotonic acid (1.5 mol equivalent)

  • Immobilized lipase (e.g., Novozym 435)

  • Hexane (or other suitable organic solvent)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or stirred reactor

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve geraniol and crotonic acid in hexane.

  • Add the immobilized lipase to the reaction mixture.

  • If desired, add molecular sieves to remove the water produced during the reaction and drive the equilibrium towards product formation.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation for 24-48 hours.

  • Monitor the reaction progress by GC.

  • Once the reaction has reached the desired conversion, separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or vacuum distillation.

Quantitative Data for Enzymatic Synthesis:

ParameterValueReference
Optimal Molar Ratio (Acid:Alcohol) 1.5:1[2]
Optimal Temperature 50 °C[2]
Enzyme Loading 10-15% (w/w)[2]
Reaction Time 24-48 hours[2]
Conversion Rate >90%[2]

Signaling Pathway: Potential Inhibition of KRAS Pathway by Geranylated Compounds

Geranylated compounds are being explored for their potential to inhibit oncogenic signaling pathways. One of the most critical pathways in cancer is the RAS-RAF-MEK-ERK pathway, which is frequently activated by mutations in the KRAS gene.[11] The diagram below illustrates this pathway and a hypothetical point of inhibition by a geranylated derivative.

KRAS Signaling Pathway and Potential Inhibition

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP Growth Factor Signal KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GEF (SOS1) RAF RAF KRAS_GTP->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., Myc, AP-1) ERK->Transcription_Factors Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Gene Expression Geranylated_Inhibitor Geranylated Compound (Hypothetical Inhibitor) Geranylated_Inhibitor->KRAS_GTP Inhibition

Caption: The KRAS signaling pathway and a potential point of inhibition.

Conclusion

This compound is a readily accessible and versatile chemical intermediate with significant potential beyond its traditional use in the fragrance industry. The protocols provided herein offer robust methods for its synthesis, and the application notes highlight its utility in Michael additions and as a scaffold for the development of bioactive molecules. Further research into the derivatization of this compound is warranted to explore its full potential in drug discovery and materials science.

References

Geranyl Crotonate: Application Notes for Antimicrobial and Insecticidal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geranyl crotonate, a terpene ester, presents a compelling profile for investigation into its potential antimicrobial and insecticidal applications. While direct and extensive research on this compound is limited, analysis of its constituent moieties—geraniol and crotonic acid—and structurally similar geranyl esters suggests a promising avenue for the development of novel bioactive agents. These notes provide an overview of the potential applications, relevant experimental protocols, and a discussion of the likely mechanisms of action to guide further research.

Antimicrobial Applications

Comparative Antimicrobial Activity of Geranyl Esters

The following table summarizes the antimicrobial activities of structurally related geranyl esters against various microorganisms. This data can serve as a preliminary guide for designing experiments to evaluate this compound.

CompoundMicroorganismActivity MetricResultReference
Geranyl Isobutyrate Bacillus subtilisInhibition Zone18.33 ± 2.62 mm[1][2]
Staphylococcus aureusInhibition Zone15.67 ± 0.47 mm[1][2]
Pseudomonas aeruginosaInhibition Zone10.67 ± 0.47 mm[1][2]
Escherichia coliInhibition Zone16.67 ± 2.36 mm[1][2]
Geranyl Cinnamate Staphylococcus aureusInhibition Zone22.7 ± 0.60 mm[3]
Escherichia coliInhibition Zone17.2 ± 0.32 mm[3]
Candida albicansMIC0.16 µL/mL[4][5][6]
Aspergillus nigerMIC>2.5 µL/mL[4][5][6]
Geranyl Acetate Pseudomonas aeruginosaMolecular DockingHigh binding affinity to WbpE Aminotransferase[7]
Staphylococcus aureusMolecular DockingHigh binding affinity to Beta-Lactamase[7]

Note: The absence of data for this compound highlights a significant research gap and opportunity.

Experimental Protocols: Antimicrobial Susceptibility Testing

For the evaluation of the antimicrobial properties of the lipophilic compound this compound, the following protocols are recommended.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial inoculum standardized to 0.5 McFarland, this compound stock solution (dissolved in a suitable solvent like DMSO, with final solvent concentration not exceeding 1% v/v), positive control antibiotic, negative control (broth and solvent).

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in the microtiter plate wells containing the appropriate broth.

    • Add the standardized microbial inoculum to each well.

    • Include a positive growth control (inoculum without the test compound) and a sterility control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

2. Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.

  • Materials: Mueller-Hinton Agar (MHA) plates, sterile paper discs, microbial inoculum standardized to 0.5 McFarland, this compound solution of known concentration.

  • Procedure:

    • Evenly spread the standardized microbial inoculum onto the surface of the MHA plates.

    • Impregnate sterile paper discs with a known concentration of the this compound solution and allow the solvent to evaporate.

    • Place the discs on the inoculated agar surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around the discs. A larger zone indicates greater antimicrobial activity.

Putative Mechanism of Antimicrobial Action

The antimicrobial action of terpene esters like this compound is generally attributed to their ability to disrupt the microbial cell membrane. Their lipophilicity facilitates their partitioning into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption can result in the leakage of essential intracellular components and ultimately, cell death.

Antimicrobial_Mechanism cluster_membrane Microbial Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption leads to Geranyl_Crotonate This compound Geranyl_Crotonate->Membrane intercalates into Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Putative mechanism of antimicrobial action.

Insecticidal Applications

Geraniol, a key component of this compound, is a well-documented insect repellent and insecticide. The esterification to this compound may modulate its volatility and lipophilicity, potentially enhancing its persistence and penetration through the insect cuticle. While specific toxicity data for this compound against insects is scarce, toxicity data in mammals suggests a favorable safety profile.

Toxicity Data for this compound
SpeciesRoute of AdministrationMetricResultReference
RatOralLD50> 5000 mg/kg[8][9]
RabbitDermalLD50> 5000 mg/kg[8][9]

This low mammalian toxicity is a desirable characteristic for the development of new insecticides.

Experimental Protocols: Insecticidal Bioassays

To evaluate the insecticidal potential of this compound, the following bioassays are recommended.

1. Contact Toxicity Bioassay (Topical Application)

This method determines the dose of a substance that causes mortality upon direct contact with the insect.

  • Materials: Test insects of a uniform age and size, microsyringe or microapplicator, acetone or another suitable volatile solvent, this compound solutions of varying concentrations.

  • Procedure:

    • Dissolve this compound in the solvent to prepare a range of concentrations.

    • Apply a small, precise volume (e.g., 1 µL) of the solution to the dorsal thorax of each insect.

    • A control group should be treated with the solvent alone.

    • House the treated insects under controlled conditions with access to food and water.

    • Assess mortality at specified time intervals (e.g., 24, 48, and 72 hours).

    • Calculate the LD50 (the dose required to kill 50% of the test population).

2. Fumigant Toxicity Bioassay

This assay is suitable for volatile compounds and assesses toxicity through the vapor phase.

  • Materials: Airtight containers (e.g., glass jars with sealed lids), filter paper, test insects, this compound.

  • Procedure:

    • Apply a known amount of this compound to a piece of filter paper.

    • Place the treated filter paper inside the airtight container, ensuring it does not come into direct contact with the insects.

    • Introduce a known number of insects into the container.

    • Seal the container and maintain it at a constant temperature.

    • A control container with untreated filter paper should be included.

    • Record mortality at regular intervals.

    • Calculate the LC50 (the concentration required to kill 50% of the test population).

Putative Mechanism of Insecticidal Action

The insecticidal activity of monoterpenoids like geraniol and its esters is often linked to neurotoxicity. These compounds can act on the insect nervous system, potentially by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, causing continuous nerve impulses, paralysis, and eventual death of the insect.

Insecticidal_Mechanism cluster_synapse Insect Synapse AChE Acetylcholinesterase (AChE) Inhibition Inhibition of AChE AChE->Inhibition ACh Acetylcholine (ACh) Geranyl_Crotonate This compound Geranyl_Crotonate->AChE binds to and inhibits Accumulation Accumulation of ACh Inhibition->Accumulation results in Paralysis_Death Paralysis & Death Accumulation->Paralysis_Death leads to

Putative neurotoxic mechanism of action.

Experimental Workflow for Evaluating this compound

The following workflow provides a logical progression for the comprehensive evaluation of this compound's bioactivity.

Experimental_Workflow Antimicrobial_Screening Antimicrobial Screening (Disk Diffusion) MIC_Determination Quantitative Antimicrobial Assay (Broth Microdilution - MIC) Antimicrobial_Screening->MIC_Determination If active Insecticidal_Screening Insecticidal Screening (Contact/Fumigant) LD50_LC50_Determination Quantitative Insecticidal Assay (LD50/LC50 Determination) Insecticidal_Screening->LD50_LC50_Determination If active Mechanism_Studies_Antimicrobial Mechanism of Action Studies (e.g., Membrane Permeability) MIC_Determination->Mechanism_Studies_Antimicrobial Mechanism_Studies_Insecticidal Mechanism of Action Studies (e.g., AChE Inhibition Assay) LD50_LC50_Determination->Mechanism_Studies_Insecticidal Toxicity_Assessment In Vitro/In Vivo Toxicity Assessment Mechanism_Studies_Antimicrobial->Toxicity_Assessment Mechanism_Studies_Insecticidal->Toxicity_Assessment End Lead Compound for Development Toxicity_Assessment->End Start Start Start->Insecticidal_Screening

Proposed workflow for bioactivity evaluation.

Conclusion and Future Directions

This compound remains an understudied compound with significant potential in the fields of antimicrobial and insecticidal research. The available data on related geranyl esters strongly suggests that it is likely to possess biological activity. Future research should focus on the synthesis of pure this compound and its systematic evaluation against a broad panel of bacterial, fungal, and insect species to determine its specific activity spectrum and potency. Elucidation of its precise mechanisms of action and a thorough toxicological assessment will be crucial steps in developing this compound as a novel, effective, and safe antimicrobial or insecticidal agent.

References

Application Notes and Protocols for the Biotransformation of Geranyl Crotonate by Microorganisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyl crotonate, a terpene ester, presents a valuable scaffold for the generation of novel bioactive compounds and flavor/fragrance ingredients. Its structure, featuring both an ester linkage and reactive double bonds, makes it an ideal candidate for microbial biotransformation. This process utilizes whole microbial cells or their enzymes to perform specific chemical modifications, often with high regio- and stereoselectivity that are challenging to achieve through traditional chemical synthesis. This document provides detailed application notes and experimental protocols for the biotransformation of this compound using microorganisms, with a focus on filamentous fungi such as Aspergillus niger and Penicillium chrysogenum.

Principle of Biotransformation

The microbial transformation of this compound is anticipated to proceed through two primary stages:

  • Initial Hydrolysis: The ester bond of this compound is susceptible to enzymatic hydrolysis by microbial esterases, yielding geraniol and crotonic acid.[1]

  • Secondary Transformations: The primary products, particularly geraniol, can then undergo a variety of secondary biotransformations catalyzed by other microbial enzymes. These can include oxidations, reductions, isomerizations, and hydroxylations, leading to a diverse array of valuable monoterpenoids.

Potential Microorganisms

Filamentous fungi are well-documented for their extensive enzymatic machinery capable of transforming a wide range of organic compounds, including terpenoids.

  • Aspergillus niger : This fungus is known to perform a variety of biotransformations, including hydroxylations, oxidations, and reductions of double bonds on various substrates.[2] It has been reported to convert geraniol, a key intermediate, into valuable products like linalool and α-terpineol.[3]

  • Penicillium chrysogenum : Species of Penicillium have also demonstrated the ability to biotransform geraniol and related monoterpenes.[3]

Data Presentation: Biotransformation of Geraniol (A Model for this compound Hydrolysis Product)

While direct quantitative data on the biotransformation of this compound is limited in publicly available literature, extensive research on the transformation of its hydrolysis product, geraniol, provides valuable insights. The following table summarizes the biotransformation of geraniol by various microorganisms, which can be considered as a model for the potential fate of geraniol released from this compound.

MicroorganismSubstrateProduct(s)Conversion/Yield (%)Reference
Aspergillus nigerGeraniolLinalool, α-terpineolNot specified[3]
Penicillium sp.GeraniolLinaloolNot specified[3]
Saccharomyces cerevisiaeGeraniolCitronellol, Geranyl Acetate, Citronellyl AcetateProduct formation observed[4][5]
Mucor irregularisGeraniolGeranic AcidUp to 99.28% conversion[4]
Penicillium digitatumGeraniol6-methyl-5-hepten-2-one~83% yield[2]

Experimental Protocols

This section provides detailed protocols for the biotransformation of this compound.

Protocol 1: Screening of Microorganisms for Biotransformation Activity

Objective: To identify microbial strains capable of transforming this compound.

Materials:

  • Selected microbial strains (Aspergillus niger, Penicillium chrysogenum, etc.)

  • Potato Dextrose Agar (PDA) plates and slants

  • Potato Dextrose Broth (PDB)

  • This compound

  • Ethanol (as a solvent for the substrate)

  • Incubator shaker

  • Sterile culture flasks

  • Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • Inoculum Preparation:

    • Grow the selected fungal strains on PDA slants at 25-28°C for 5-7 days until sporulation.

    • Prepare a spore suspension by adding sterile saline solution (0.9% NaCl) with 0.01% Tween 80 to the slant and gently scraping the surface.

    • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

  • Fermentation:

    • Inoculate 100 mL of PDB in 250 mL Erlenmeyer flasks with 1 mL of the spore suspension.

    • Incubate the flasks at 25-28°C on a rotary shaker at 150-200 rpm for 48-72 hours to obtain a vegetative mycelial culture.

    • Prepare a stock solution of this compound in ethanol (e.g., 100 mg/mL).

    • Add the this compound solution to the culture flasks to a final concentration of 0.1-0.5 mg/mL. A control flask without the substrate and a control flask with the substrate but without the microorganism should also be prepared.

    • Continue the incubation under the same conditions for an additional 5-10 days.

  • Extraction and Analysis:

    • After the incubation period, harvest the entire culture (mycelia and broth).

    • Extract the metabolites with an equal volume of ethyl acetate three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure.

    • Analyze the extract by GC-MS to identify the biotransformation products by comparing the chromatograms of the experimental and control samples.

Protocol 2: Scale-up and Product Isolation

Objective: To produce and isolate a sufficient quantity of the biotransformation product for characterization.

Materials:

  • Selected microbial strain

  • Appropriate fermentation medium (e.g., PDB or a custom-defined medium)

  • Bioreactor (3-5 L)

  • This compound

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Analytical and spectroscopic equipment (GC-MS, NMR)

Procedure:

  • Inoculum Development:

    • Prepare a seed culture as described in Protocol 1, scaling up the volume as needed for the bioreactor.

  • Bioreactor Fermentation:

    • Sterilize the bioreactor containing the fermentation medium.

    • Inoculate the bioreactor with the seed culture.

    • Maintain the fermentation parameters (temperature, pH, agitation, aeration) at optimal levels for the selected microorganism.

    • After a suitable growth period (e.g., 48 hours), add the this compound substrate.

    • Monitor the biotransformation process by periodically taking samples and analyzing them by GC-MS.

  • Extraction:

    • Once the substrate is consumed or the product concentration reaches its maximum, harvest the culture.

    • Separate the mycelia from the broth by filtration.

    • Extract the broth with ethyl acetate.

    • Extract the mycelia by soaking in ethyl acetate and then filtering.

    • Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude extract using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate).

    • Monitor the fractions by thin-layer chromatography (TLC) or GC-MS.

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Characterize the structure of the isolated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Biotransformation Pathway of this compound

Biotransformation_Pathway cluster_hydrolysis Phase 1: Hydrolysis cluster_transformation Phase 2: Geraniol Transformation Geranyl_Crotonate This compound Geraniol Geraniol Geranyl_Crotonate->Geraniol Esterase Crotonic_Acid Crotonic Acid Geranyl_Crotonate->Crotonic_Acid Esterase Linalool Linalool Geraniol->Linalool Isomerase Alpha_Terpineol α-Terpineol Geraniol->Alpha_Terpineol Cyclase Geranic_Acid Geranic Acid Geraniol->Geranic_Acid Oxidase Citronellol Citronellol Geraniol->Citronellol Reductase

Caption: Proposed biotransformation pathway of this compound by microorganisms.

Experimental Workflow

Experimental_Workflow Start Start Strain_Selection Microbial Strain Selection (e.g., A. niger, P. chrysogenum) Start->Strain_Selection Inoculum_Prep Inoculum Preparation (Spore Suspension) Strain_Selection->Inoculum_Prep Fermentation Submerged Fermentation (PDB, 25-28°C, 150-200 rpm) Inoculum_Prep->Fermentation Substrate_Addition Substrate Addition (this compound) Fermentation->Substrate_Addition Biotransformation Biotransformation (5-10 days) Substrate_Addition->Biotransformation Extraction Product Extraction (Ethyl Acetate) Biotransformation->Extraction Analysis Analysis (GC-MS) Extraction->Analysis Purification Purification (Column Chromatography) Analysis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for the biotransformation of this compound.

Fungal Mevalonate Pathway for Terpene Precursor Biosynthesis

Fungal_Mevalonate_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Rate-limiting step) Mevalonate_5P Mevalonate-5-P Mevalonate->Mevalonate_5P Mevalonate_5PP Mevalonate-5-PP Mevalonate_5P->Mevalonate_5PP IPP Isopentenyl-PP (IPP) Mevalonate_5PP->IPP DMAPP Dimethylallyl-PP (DMAPP) IPP->DMAPP Isomerase GPP Geranyl-PP (GPP) (Monoterpene Precursor) IPP->GPP DMAPP->GPP

Caption: The fungal mevalonate pathway leading to monoterpene precursors.

References

Troubleshooting & Optimization

Technical Support Center: Geranyl Crotonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the synthesis of geranyl crotonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are Fischer-Speier esterification and enzymatic catalysis.[1]

  • Fischer-Speier Esterification: This is a traditional acid-catalyzed reaction where geraniol is heated with crotonic acid in the presence of a strong acid catalyst like sulfuric acid.[1][2] To drive the reaction towards completion, strategies such as using an excess of one reactant or removing water as it forms are often employed.[3][4][5][6]

  • Enzymatic Synthesis: This method uses lipases as biocatalysts to perform the esterification under milder conditions.[7] This "green chemistry" approach often leads to high selectivity, minimizes byproducts, and is performed in various media, including solvent-free systems.[7][8]

Q2: Why is my yield consistently low in the Fischer-Speier esterification of this compound?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can lead to the hydrolysis of the ester back to the starting materials, establishing an equilibrium that limits the final yield.[3][4][5] To overcome this, you must shift the equilibrium towards the product.

Q3: What are the key parameters to optimize in an enzymatic synthesis?

A3: The yield of lipase-catalyzed synthesis is highly dependent on several parameters. Key variables to optimize include the choice of enzyme, substrate molar ratio, temperature, enzyme loading, and the reaction medium (solvent or solvent-free).[1][7] Water activity is also a critical factor, as lipases require a small amount of water to maintain their catalytic activity.[1]

Q4: Can I use a different acyl donor for enzymatic synthesis?

A4: Yes, transesterification using other esters, such as vinyl or ethyl esters of crotonic acid, can be a highly effective alternative to direct esterification with crotonic acid.[9] Vinyl esters, like vinyl acetate, have been shown to give excellent yields (up to 99%) in the synthesis of geranyl acetate and can be advantageous as they avoid the potential inhibitory effects of carboxylic acids on the lipase.[10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Low Yield in Fischer-Speier Esterification

Problem: The final yield of this compound is significantly lower than expected, even after extended reaction times.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Equilibrium Limitation The reaction has reached equilibrium. To drive it forward, either use a large excess of one reactant (typically the less expensive one, geraniol) or remove the water byproduct as it forms.[3][4][5] A Dean-Stark apparatus with a solvent like toluene or chlorobenzene is highly effective for azeotropically removing water.[2][4]
Insufficient Catalyst Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid) is used.[4] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[5][6]
Sub-optimal Temperature The reaction may be too slow at lower temperatures. Fischer esterification typically requires heating to reflux, with temperatures ranging from 60–140°C, depending on the solvent and reactants.[2][4]
Reactant Purity Impurities in geraniol or crotonic acid can interfere with the reaction. Ensure high-purity starting materials are used. Water contamination in the reactants will directly inhibit the forward reaction.
Side Reactions Geraniol, as an allylic alcohol, can be prone to acid-catalyzed dehydration or rearrangement at high temperatures. Monitor the reaction for the formation of byproducts and consider using milder catalysts or reaction conditions if necessary.
Low Conversion in Enzymatic Synthesis

Problem: The lipase-catalyzed reaction stalls, resulting in low conversion to this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Suboptimal Conditions Systematically optimize parameters such as temperature, substrate molar ratio, and enzyme loading. Studies on similar geranyl esters show optimal temperatures often range from 30-70°C.[8][10][12]
Enzyme Inhibition Carboxylic acids can sometimes inhibit lipase activity.[11] If direct esterification yields are low, consider transesterification using an alternative acyl donor like vinyl crotonate.[9]
Incorrect Water Activity Lipases require a minimal amount of water for activity, but excess water will promote hydrolysis. In solvent-free systems, the reactants themselves may contain enough water. In non-polar organic solvents, adding a small, optimized amount of water or using a hydrated enzyme may be necessary. Conversely, adding molecular sieves can remove excess water and improve yield.[12]
Poor Enzyme Stability/Reusability If reusing the enzyme, ensure it is washed and dried properly between cycles to remove any adsorbed products or byproducts that may inhibit its activity in subsequent runs.[10][13]
Mass Transfer Limitations In heterogeneous catalysis (immobilized enzyme), ensure adequate mixing/agitation (e.g., 240-250 RPM) to minimize diffusion limitations between the substrates and the enzyme's active sites.[1][10]

Comparative Data on Geranyl Ester Synthesis

The following tables summarize data from studies on the synthesis of geranyl esters, which can be used to guide the optimization of this compound synthesis.

Table 1: Optimized Conditions for Lipase-Catalyzed Geranyl Ester Synthesis

Geranyl EsterLipase CatalystMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)Time (h)Conversion (%)System
Geranyl AcetatePseudomonas fluorescens1:1.5 (Geraniol:Vinyl Acetate)303~99Solvent-free
Geranyl AcetateNovozym 4351:155482.9Hexane
Geranyl ButyrateEversa Transform 2.01:5 (Geraniol:Butyric Acid)50693Aqueous Media
Geranyl AcetoacetateLipozyme 4351:6 (Geraniol:Ethyl Acetoacetate)700.595Solvent-free (Microwave)
Geranyl AlkanoatesNovozym 4351:135480-100Solvent-free

(Data compiled from multiple sources[8][10][12][14][15])

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound

This protocol is adapted from a patented method for Fischer-Speier esterification.[2]

Materials:

  • Geraniol (1.2 - 2.0 molar equivalents)

  • Crotonic Acid (1.0 molar equivalent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Chlorobenzene (or Toluene) as a water-immiscible solvent

  • 5% Sodium Bicarbonate solution (aqueous)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dean-Stark apparatus, reflux condenser, round-bottom flask, heating mantle, separatory funnel.

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reactants: To the flask, add crotonic acid, a slight molar excess of geraniol (e.g., 1.5 equivalents), and chlorobenzene.[2]

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 135-140°C for chlorobenzene) with vigorous stirring.[2] Water will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction for 5-26 hours, monitoring the amount of water collected.[2]

  • Workup: Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Neutralization: Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[16]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.[2]

Visual Guides

Workflow for this compound Synthesis & Troubleshooting

This diagram outlines the general experimental workflow and key decision points for troubleshooting low yield.

G Experimental & Troubleshooting Workflow cluster_synthesis Synthesis Stage cluster_process Process & Analysis cluster_troubleshooting Troubleshooting Stage start Select Synthesis Method fischer Fischer-Speier Esterification start->fischer enzymatic Enzymatic Synthesis start->enzymatic reaction Run Reaction (Heating / Incubation) fischer->reaction remove_h2o Implement H2O Removal (Dean-Stark) fischer->remove_h2o enzymatic->reaction check_enzyme Check Enzyme Activity / Change Acyl Donor enzymatic->check_enzyme workup Workup & Purification (Extraction, Distillation) reaction->workup analysis Analyze Yield & Purity (GC, NMR) workup->analysis yield_check Yield < Target? analysis->yield_check optimize Optimize Conditions (Temp, Ratio, Catalyst) yield_check->optimize Yes success Synthesis Successful yield_check->success No optimize->reaction remove_h2o->reaction check_enzyme->reaction

Caption: A flowchart of the synthesis and troubleshooting process.

Fischer-Speier Esterification Mechanism Signaling Pathway

This diagram illustrates the key steps in the acid-catalyzed esterification mechanism.

G Fischer Esterification Mechanism node_a 1. Carbonyl Protonation (R-COOH + H⁺) node_b 2. Nucleophilic Attack (by Geraniol, R'-OH) node_a->node_b Activates Carbonyl node_c 3. Tetrahedral Intermediate Formation node_b->node_c node_d 4. Proton Transfer node_c->node_d node_e 5. Elimination of Water (Good Leaving Group) node_d->node_e Forms -OH₂⁺ node_f 6. Deprotonation node_e->node_f node_g Ester Product + H⁺ (this compound) node_f->node_g Regenerates Catalyst

Caption: Key mechanistic steps of the Fischer-Speier reaction.

References

Technical Support Center: Esterification of Geraniol with Crotonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of geraniol with crotonic acid to synthesize geranyl crotonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected side reactions during the acid-catalyzed esterification of geraniol with crotonic acid?

A1: Under acidic conditions, both geraniol and crotonic acid can undergo several side reactions. Geraniol, being an allylic alcohol, is prone to:

  • Isomerization: Conversion of geraniol to its isomers, linalool and nerol.[1]

  • Dehydration: Elimination of water to form terpene hydrocarbons such as β-pinene and ocimenes.

  • Oxidation: Conversion of the primary alcohol group to an aldehyde, forming geranial.

  • Dimerization and Cyclization: Formation of larger molecules like geranylgeraniol or cyclic ethers.

Crotonic acid can undergo self-condensation reactions, particularly at elevated temperatures.

Q2: How can I minimize the formation of side products during acid-catalyzed esterification?

A2: To minimize side reactions, consider the following strategies:

  • Use a milder acid catalyst: Strong acids like sulfuric acid can promote dehydration and isomerization. Consider using a milder catalyst such as p-toluenesulfonic acid or a solid acid catalyst.

  • Control the reaction temperature: Higher temperatures can accelerate side reactions. It is crucial to find an optimal temperature that promotes esterification without significant degradation of starting materials.

  • Remove water as it forms: The esterification reaction is an equilibrium process.[2] Removing the water byproduct using a Dean-Stark apparatus or molecular sieves will drive the reaction towards the product and can allow for the use of milder conditions.[3]

  • Use an appropriate solvent: A non-polar solvent that forms an azeotrope with water, such as toluene or hexane, can aid in water removal.[2]

Q3: Are there alternative catalytic systems to acid catalysis for this reaction?

A3: Yes, enzymatic and base-catalyzed methods are viable alternatives that can offer higher selectivity and milder reaction conditions.

  • Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (Novozym 435), are highly effective for esterifying geraniol.[4][5] This method often results in high conversion and selectivity with minimal side products.[4]

  • Base-Catalyzed Esterification: While less common for Fischer-type esterifications, base-catalyzed transesterification is an option. However, direct esterification with a base catalyst is also possible, though it may require activation of the carboxylic acid.

Q4: What are the advantages of using enzymatic catalysis over traditional acid catalysis?

A4: Enzymatic catalysis offers several advantages:

  • High Selectivity: Enzymes are highly specific and can significantly reduce the formation of unwanted byproducts.[5]

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted at lower temperatures, which helps to prevent the degradation of thermally sensitive compounds like geraniol.[5]

  • Environmentally Friendly: Enzymes are biodegradable and reactions are often run in solvent-free systems or with greener solvents.[5]

  • "Natural" Product Labeling: For applications in the flavor and fragrance industry, enzymatic synthesis allows the product to be labeled as "natural".

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction The Fischer esterification is an equilibrium reaction.[2] To drive the reaction to completion, use a large excess of one reactant (typically the less expensive one) or remove the water byproduct using a Dean-Stark trap or molecular sieves.[2][3]
Sub-optimal Reaction Temperature If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions may dominate. Optimize the temperature by running small-scale experiments at various temperatures and monitoring the reaction progress by TLC or GC.
Catalyst Inactivity Ensure the catalyst is active. If using a solid acid catalyst, it may need activation. For enzymatic reactions, ensure the enzyme has been stored correctly and has not denatured.
Hydrolysis of the Ester If excess water is present, the reverse reaction (hydrolysis) can occur, reducing the yield.[2] Ensure efficient water removal throughout the reaction.
Issue 2: Presence of Impurities and Side Products
Observed Impurity Likely Cause Suggested Action
Nerol, Linalool Isomerization of geraniol, often promoted by acidic conditions and/or high temperatures.Use a milder acid catalyst, lower the reaction temperature, or switch to an enzymatic method.
β-Pinene, Ocimenes Dehydration of geraniol, favored by strong acids and high temperatures.Employ milder reaction conditions. A lower temperature and a less aggressive acid catalyst are recommended.
Geranial Oxidation of geraniol.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
High Molecular Weight Byproducts Dimerization or polymerization of geraniol or self-condensation of crotonic acid.Lower the reaction temperature and consider using a higher dilution of reactants.

Data Presentation

Table 1: Comparison of Catalytic Systems for Geraniol Esterification (Model Reaction: Geranyl Acetate Synthesis)

Catalyst SystemAcyl DonorTemperature (°C)Conversion (%)Selectivity (%)Reference
Ion Exchange ResinAcetic Anhydride4098.2896.48[6]
Novozym 435 (Lipase)Acetic Acid3094High[3]
Pseudomonas fluorescens LipaseVinyl Acetate30HighHigh[4]

Note: This data is for the synthesis of geranyl acetate and serves as a comparative reference for the reactivity of geraniol under different catalytic conditions.

Table 2: Quantitative Data for Microwave-Assisted Enzymatic Synthesis of Various Geranyl Esters

EsterAcyl DonorConversion (%)
Geranyl AcetoacetateEthyl Acetoacetate95
Geranyl ButyrateEthyl Butyrate98
Geranyl HexanoateMethyl Hexanoate99
Geranyl OctanoateMethyl Octanoate98

Data obtained using Lipozyme 435, 70°C, with molecular sieves.[7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Geraniol with Crotonic Acid (General Procedure)
  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: To the flask, add geraniol (1 equivalent), crotonic acid (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.05 equivalents), and a suitable solvent (e.g., toluene) to fill the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected and by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Enzymatic Esterification of Geraniol with Crotonic Acid (General Procedure)
  • Setup: In a flask, combine geraniol (1 equivalent) and crotonic acid (1.2 equivalents).

  • Catalyst: Add an immobilized lipase, such as Novozym 435 (typically 5-10% by weight of the limiting reagent).

  • Optional: Add molecular sieves to remove the water formed during the reaction. A solvent-free system or a non-polar organic solvent like hexane can be used.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with agitation.

  • Monitoring: Monitor the reaction progress by GC analysis of small aliquots.

  • Workup: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).

  • Purification: Remove the solvent (if any) under reduced pressure. The product may be of sufficient purity, or it can be further purified by column chromatography.

Mandatory Visualizations

Esterification_Workflow General Experimental Workflow for this compound Synthesis cluster_acid Acid-Catalyzed cluster_enzyme Enzymatic A_Start Combine Geraniol, Crotonic Acid, Acid Catalyst, and Toluene A_Reaction Heat to Reflux with Dean-Stark Trap A_Start->A_Reaction A_Workup Neutralize with NaHCO3, Wash with Brine A_Reaction->A_Workup A_Purify Column Chromatography A_Workup->A_Purify End Pure this compound A_Purify->End E_Start Combine Geraniol, Crotonic Acid, and Immobilized Lipase E_Reaction Incubate at 40-60°C with Agitation E_Start->E_Reaction E_Workup Filter to Remove Enzyme E_Reaction->E_Workup E_Purify Column Chromatography (if needed) E_Workup->E_Purify E_Purify->End Start Start Synthesis Start->A_Start Start->E_Start

Caption: Workflow for acid-catalyzed vs. enzymatic synthesis.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Completion Is the reaction going to completion? Start->Check_Completion Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes Equilibrium Equilibrium not shifted Check_Completion->Equilibrium No Check_Side_Products->Equilibrium No Conditions Reaction conditions too harsh Check_Side_Products->Conditions Yes Action_Water Action: Remove water (Dean-Stark/mol. sieves) or use excess reagent Equilibrium->Action_Water Action_Conditions Action: Lower temperature, use milder catalyst, or switch to enzymatic method Conditions->Action_Conditions Side_Reaction_Pathways Potential Side Reaction Pathways of Geraniol cluster_conditions Favored by Acidic Conditions / High Temperature Geraniol Geraniol Isomerization Isomerization Geraniol->Isomerization Dehydration Dehydration Geraniol->Dehydration Oxidation Oxidation Geraniol->Oxidation Dimerization Dimerization/Cyclization Geraniol->Dimerization Nerol Nerol Isomerization->Nerol Linalool Linalool Isomerization->Linalool Terpenes β-Pinene, Ocimenes Dehydration->Terpenes Geranial Geranial Oxidation->Geranial High_MW High MW Byproducts Dimerization->High_MW

References

Technical Support Center: Catalyst Deactivation in Geranyl Crotonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of Geranyl Crotonate. The information is tailored for researchers, scientists, and drug development professionals to help identify the root causes of decreased catalyst performance and provide actionable solutions.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving catalyst deactivation issues based on the type of catalyst being used.

Issue 1: Gradual or Sudden Decrease in Reaction Yield with Solid Acid Catalysts (e.g., Amberlyst-15)

Possible Causes and Solutions

Potential Cause Diagnostic Check Recommended Action
Fouling/Coking Visually inspect the catalyst for discoloration or clumping. Analyze the catalyst surface using techniques like BET surface area analysis to check for reduced surface area.[1]Perform a solvent wash to remove adsorbed organic species. For more severe fouling, calcination may be required.[2][3]
Poisoning by Impurities Analyze the feedstock (Geraniol and Crotonic Acid) for the presence of metal ions or nitrogen-containing compounds.[2][3]If impurities are detected, purify the reactants before the synthesis. For a poisoned catalyst, an acid wash or ion exchange procedure may be necessary to restore activity.[2][3]
Leaching of Active Sites Analyze the reaction mixture for the presence of sulfonic acid groups, which would indicate leaching from the catalyst.[4]Consider modifying reaction conditions (e.g., using a less polar solvent or lower temperature) to minimize leaching. If leaching is severe, the catalyst may need to be replaced.
Water Content Excessive water in the reaction can inhibit the catalyst and shift the equilibrium away from ester formation.Ensure reactants are sufficiently dry and consider using a Dean-Stark apparatus or molecular sieves to remove water generated during the reaction.

Troubleshooting Workflow for Solid Acid Catalysts

start Decreased Yield Observed check_visual Visually Inspect Catalyst (Discoloration/Clumping?) start->check_visual check_impurities Analyze Feedstock for Impurities (Metals, N-compounds?) start->check_impurities check_leaching Analyze Product Mixture for Leached Active Sites start->check_leaching fouling Fouling/Coking Likely check_visual->fouling poisoning Poisoning Likely check_impurities->poisoning leaching Leaching Confirmed check_leaching->leaching action_wash Solvent Wash / Calcination fouling->action_wash action_purify Purify Reactants & Regenerate Catalyst poisoning->action_purify action_replace Modify Conditions or Replace Catalyst leaching->action_replace

Caption: Troubleshooting logic for solid acid catalyst deactivation.

Issue 2: Reduced Conversion Rate with Enzymatic Catalysts (e.g., Immobilized Lipase)

Possible Causes and Solutions

Potential Cause Diagnostic Check Recommended Action
Substrate/Product Inhibition High concentrations of crotonic acid or the accumulation of this compound can inhibit enzyme activity.Optimize the molar ratio of reactants. Consider a continuous process or in-situ product removal to keep substrate and product concentrations within the optimal range for the enzyme.
Incorrect Water Content Water is crucial for lipase activity, but excess water will promote the reverse reaction (hydrolysis).Determine the optimal water activity (a_w) for your specific lipase. Control the water content in the reaction medium, for example, by using pre-dried solvents or adding a specific amount of water.
Thermal Denaturation The reaction temperature may be too high for the lipase, causing it to lose its structure and activity.Operate the reaction at the optimal temperature for the specific lipase being used. Check the manufacturer's specifications for thermal stability.
Solvent-Induced Deactivation The polarity of the solvent can affect the enzyme's conformation and activity.Use a non-polar, hydrophobic solvent (log P > 2) to maintain the essential water layer around the enzyme and prevent denaturation.[5]

Deactivation Pathways for Lipase Catalysts

ActiveLipase Active Lipase InactiveLipase Inactive/Denatured Lipase ActiveLipase->InactiveLipase Denaturation sub_inhib Substrate/Product Inhibition sub_inhib->ActiveLipase Reversible Inhibition water_excess Excess Water (Hydrolysis) water_excess->ActiveLipase Promotes Hydrolysis temp_high High Temperature temp_high->InactiveLipase solvent_polar Polar Solvent solvent_polar->InactiveLipase

Caption: Factors leading to lipase deactivation or reduced activity.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in this compound synthesis?

A1: The most common signs include a noticeable decrease in the reaction rate, a lower final product yield under the same reaction conditions, and in the case of heterogeneous catalysts, a change in the physical appearance of the catalyst, such as discoloration or agglomeration.

Q2: How can I differentiate between catalyst poisoning and fouling?

A2: Poisoning is a chemical process where impurities in the feedstock bind to the active sites of the catalyst.[6] This often leads to a rapid and significant drop in activity. Fouling is a physical process where substances like polymers deposit on the catalyst surface, blocking access to the active sites.[2][3] This typically results in a more gradual decline in performance. Characterization techniques like elemental analysis can detect poisons, while surface area analysis can indicate fouling.[1]

Q3: Can a deactivated solid acid catalyst like Amberlyst-15 be regenerated?

A3: Yes, in many cases it can. For deactivation due to fouling by organic residues, a simple wash with a suitable solvent may be effective.[2][3] If the deactivation is due to ion exchange with metal ions from the feedstock, regeneration can be achieved by washing the resin with a strong acid, such as 3-7% HCl, to replace the metal ions with protons.[7]

Q4: My immobilized lipase catalyst loses activity after a few cycles. What is the likely cause?

A4: The most probable causes are product inhibition, gradual denaturation due to non-optimal reaction conditions (temperature, pH, or solvent), or mechanical stress in a stirred reactor. Ensure your reaction conditions are within the recommended range for the lipase. Also, consider gentle separation techniques to recover the catalyst after each cycle.

Q5: How does the molar ratio of geraniol to crotonic acid affect catalyst stability?

A5: In enzymatic reactions, a high concentration of crotonic acid can lead to inhibition of the lipase. For solid acid catalysts, while the molar ratio primarily influences the reaction equilibrium, highly acidic conditions could potentially accelerate the degradation of the catalyst support over time.

Quantitative Data on Catalyst Performance

The following tables provide representative data on the performance and reusability of common catalysts in esterification reactions analogous to this compound synthesis.

Table 1: Reusability of Amberlyst-15 in Esterification

Cycle NumberConversion Yield (%)Notes
197Freshly prepared catalyst.
295Slight decrease in activity.
391Noticeable decline, likely due to initial fouling.
485Further decrease in performance.
5 (After Regeneration)96Activity restored after solvent wash and acid treatment.
(Data is representative and based on typical performance in esterification reactions)

Table 2: Operational Stability of Immobilized Lipase (Novozym 435) in Geranyl Ester Synthesis

Cycle NumberRelative Activity (%)Notes
1100Initial activity.
298Minimal loss of activity.
397Stable performance.
495Slight decrease observed.
593Gradual decline, possibly due to minor denaturation or product inhibition.
(Data is representative and based on typical performance in the synthesis of geranyl esters)

Experimental Protocols

Protocol 1: Regeneration of Fouled and Poisoned Amberlyst-15

Objective: To restore the catalytic activity of Amberlyst-15 deactivated by organic fouling and ion exchange.

Materials:

  • Deactivated Amberlyst-15 catalyst

  • Methanol

  • 5% (w/w) Hydrochloric Acid (HCl) solution

  • Deionized water

  • Beaker, filtration apparatus, oven

Procedure:

  • Solvent Wash (Fouling Removal):

    • Separate the deactivated catalyst from the reaction mixture by filtration.

    • Wash the catalyst with methanol (3 times the volume of the catalyst) to remove adsorbed organic compounds.

    • Stir gently for 30 minutes, then filter. Repeat this step twice.

  • Acid Wash (Ion Exchange Regeneration):

    • Transfer the solvent-washed catalyst to a beaker.

    • Add the 5% HCl solution (approximately 4 times the volume of the resin).[7]

    • Stir the slurry at room temperature for 2 hours. This will replace adsorbed metal cations with H+ ions.

    • Filter the catalyst.

  • Rinsing and Drying:

    • Wash the acid-treated catalyst with deionized water until the filtrate is neutral (check with pH paper).

    • Dry the regenerated catalyst in an oven at 60-70°C overnight.

    • Store the dry, regenerated catalyst in a desiccator.

Workflow for Amberlyst-15 Regeneration

start Deactivated Catalyst step1 Filter from Reaction Mixture start->step1 step2 Wash with Methanol (3x) step1->step2 step3 Stir in 5% HCl for 2h step2->step3 step4 Filter and Wash with DI Water until Neutral step3->step4 step5 Dry in Oven at 70°C step4->step5 end Regenerated Catalyst step5->end

Caption: Experimental workflow for the regeneration of Amberlyst-15.

Protocol 2: Reusability Test for Immobilized Lipase

Objective: To assess the operational stability of an immobilized lipase catalyst over multiple reaction cycles.

Materials:

  • Immobilized lipase (e.g., Novozym 435)

  • Geraniol, Crotonic Acid

  • Anhydrous solvent (e.g., n-heptane)

  • Reaction vessel with temperature control

  • Filtration or centrifugation equipment

Procedure:

  • Initial Reaction (Cycle 1):

    • Set up the esterification reaction under optimal conditions (e.g., temperature, molar ratio, solvent volume, and catalyst loading).

    • Run the reaction for the desired time.

    • At the end of the reaction, take a sample of the supernatant for analysis (e.g., GC) to determine the conversion.

  • Catalyst Recovery:

    • Carefully separate the immobilized enzyme from the reaction mixture. For beaded catalysts, simple filtration is effective.

    • Wash the recovered catalyst with fresh, cold solvent (e.g., n-heptane) to remove any residual substrates and products. Perform this wash 2-3 times.

    • Briefly dry the catalyst under a gentle stream of nitrogen or in a desiccator. Avoid high temperatures.

  • Subsequent Cycles (Cycle 2 onwards):

    • Add the washed and dried catalyst to a fresh reaction mixture.

    • Run the reaction under the exact same conditions as Cycle 1.

    • At the end of the reaction, determine the conversion as before.

    • Repeat the recovery and reaction steps for the desired number of cycles.

  • Data Analysis:

    • Calculate the relative activity for each cycle by normalizing the conversion against the conversion achieved in Cycle 1 (Relative Activity % = [Conversion_Cycle_N / Conversion_Cycle_1] * 100).

    • Plot the relative activity as a function of the cycle number to visualize the operational stability.

References

Minimizing impurity formation in Geranyl crotonate production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Geranyl Crotonate Production

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is primarily synthesized through the esterification of geraniol with crotonic acid or its derivatives. The main methods include:

  • Acid-Catalyzed Esterification: This traditional method involves reacting geraniol with crotonic acid in the presence of an acid catalyst, such as sulfuric acid.[1][2]

  • Enzymatic Esterification: Lipases are commonly used as biocatalysts for the esterification of geraniol. This method is considered a "green" alternative, often resulting in high selectivity and minimizing byproducts.[1]

  • Reaction with Crotonyl Chloride: Geraniol can be reacted with the more reactive crotonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[1][3]

  • Reaction with Silver Crotonate: An alternative route involves the reaction of geranyl chloride with silver crotonate.[2]

Q2: What are the potential impurities I might encounter during this compound synthesis?

A2: Impurities can arise from side reactions or unreacted starting materials. Common impurities include:

  • Unreacted Geraniol and Crotonic Acid: Incomplete reaction can leave starting materials in the final product.

  • Isomers of this compound: Depending on the reaction conditions, isomers of this compound may form.

  • Byproducts of Side Reactions: These can include polymers of crotonic acid, and products from the degradation of geraniol, especially under harsh acidic or high-temperature conditions.

  • Hydrolysis Products: The ester bond in this compound is susceptible to hydrolysis, which would revert it to geraniol and crotonic acid, particularly in the presence of water.[1]

  • Oxidation Products: The double bonds in both the geranyl and crotonate moieties are susceptible to oxidation, which can lead to the formation of epoxides, diols, or even cleavage of the carbon chain, resulting in a mixture of smaller acids and ketones.[1]

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through fractional distillation under reduced pressure.[2] Chromatographic techniques, such as column chromatography, can also be employed for higher purity products.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to equilibrium limitations in esterification.Remove water as it forms, for example, by azeotropic distillation with a suitable solvent like chlorobenzene.[2] For enzymatic synthesis, consider using a solvent-free system or adding molecular sieves to remove the co-produced alcohol.[4]
Suboptimal reaction conditions (temperature, catalyst concentration, molar ratio).Optimize reaction parameters. For enzymatic reactions, fine-tune enzyme loading, temperature, stirring rate, and substrate molar ratios.[1]
Catalyst deactivation.For enzymatic reactions, ensure the chosen solvent and temperature do not denature the lipase.[1] For acid-catalyzed reactions, ensure the catalyst is not neutralized.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.Increase reaction time or temperature moderately. Monitor the reaction progress using techniques like TLC or GC.
Inefficient catalysis.Increase catalyst loading. For enzymatic synthesis, ensure the lipase is active.
Formation of a Dark-Colored Product Decomposition of starting materials or product at high temperatures.Reduce the reaction temperature. Use a milder catalyst if possible (e.g., enzymatic over strong acid).
Oxidation of the product.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of Water in the Final Product Incomplete removal of water formed during esterification.Ensure efficient water removal during the reaction. Use a drying agent during workup.
Hydrolysis of the ester during workup or storage.Avoid acidic or basic conditions during workup. Store the final product in a dry environment.[1]
Formation of Polymeric Byproducts High concentration of crotonic acid and/or high temperatures.Control the addition rate of crotonic acid or its derivative. Maintain a moderate reaction temperature.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification with Azeotropic Water Removal

This protocol is based on a method described for improving the yield of this compound.[2]

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine crotonic acid (1.0 mol), geraniol (1.2 mol), and chlorobenzene (as a water-immiscible solvent).

  • Catalysis: Add a catalytic amount of sulfuric acid.

  • Reaction: Heat the mixture to a temperature of 135-140°C.

  • Water Removal: The chlorobenzene-water azeotrope will distill off. The water will be collected in the Dean-Stark trap, and the chlorobenzene will be returned to the reaction flask.

  • Monitoring: Continue the reaction until no more water is collected in the trap.

  • Workup: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum.

Protocol 2: Enzymatic Transesterification in a Solvent-Free System

This protocol is adapted from studies on the enzymatic synthesis of geranyl esters.[4]

  • Reactants: In a reaction vessel, combine geraniol and an acyl donor (e.g., vinyl crotonate or crotonic anhydride) in an optimized molar ratio (e.g., 1:5 geraniol to acyl donor).

  • Catalyst: Add an immobilized lipase, such as Novozym 435 (e.g., 7-8% by weight of geraniol).

  • Reaction Conditions: Heat the mixture to the optimal temperature for the chosen lipase (e.g., 70°C) with agitation. Microwave-assisted heating can significantly reduce reaction times.[4]

  • Byproduct Removal (if necessary): If an alcohol is produced as a byproduct (e.g., from transesterification with an alkyl crotonate), add 5Å molecular sieves to the reaction mixture to remove it and drive the equilibrium towards the product.[4]

  • Monitoring: Monitor the conversion of geraniol to this compound using GC or HPLC.

  • Workup: Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration for reuse.

  • Purification: The product can be purified by vacuum distillation.

Troubleshooting Workflow

Geranyl_Crotonate_Impurity_Troubleshooting start Start: Impurity Detected in this compound identify_impurity Identify Impurity (e.g., GC-MS, NMR) start->identify_impurity unreacted_sm Unreacted Geraniol or Crotonic Acid? identify_impurity->unreacted_sm side_products Side-Reaction Products? unreacted_sm->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Reaction Time/Temp - Adjust Molar Ratio - Increase Catalyst Load unreacted_sm->optimize_conditions Yes degradation_products Degradation Products? side_products->degradation_products No check_water_removal Improve Water Removal: - Azeotropic Distillation - Add Molecular Sieves side_products->check_water_removal Yes (e.g., hydrolysis) milder_conditions Use Milder Conditions: - Lower Temperature - Consider Enzymatic Catalyst - Inert Atmosphere degradation_products->milder_conditions Yes (e.g., oxidation, polymerization) purification Refine Purification: - Fractional Distillation - Column Chromatography degradation_products->purification No optimize_conditions->purification check_water_removal->purification milder_conditions->purification end End: Purity Optimized purification->end

Caption: Troubleshooting workflow for minimizing impurities in this compound synthesis.

References

Overcoming product inhibition in enzymatic synthesis of Geranyl crotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of geranyl crotonate. Our aim is to help you overcome common challenges, with a particular focus on product inhibition, to enhance your reaction efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decreased reaction rates over time in the enzymatic synthesis of this compound?

A significant factor contributing to decreased reaction rates is often product inhibition. In many lipase-catalyzed esterification reactions, the accumulation of the ester product, this compound, in the reaction medium can inhibit the enzyme's activity. This occurs as the product molecule may bind to the enzyme, impeding its ability to bind with the substrates (geraniol and crotonic acid or its ester). Additionally, substrate inhibition, particularly by geraniol at high concentrations, has been observed in the synthesis of similar geranyl esters.[1]

Q2: Which type of enzyme is most effective for synthesizing this compound?

Lipases are the most commonly used and effective enzymes for the synthesis of this compound and other flavor esters.[2][3] Immobilized lipases, such as Candida antarctica lipase B (often known by its commercial name, Novozym 435), are frequently cited for their high activity, stability, and reusability in organic solvents.[3]

Q3: What is the typical reaction mechanism for lipase-catalyzed synthesis of this compound?

The lipase-catalyzed synthesis of esters like this compound generally follows a Ping-Pong Bi-Bi mechanism.[4] In this mechanism, the enzyme first reacts with the acyl donor (e.g., crotonic acid) to form an acyl-enzyme intermediate, releasing the first product (e.g., water). Subsequently, the second substrate (geraniol) binds to the acyl-enzyme intermediate, leading to the formation of the final ester product (this compound) and regeneration of the free enzyme.

Q4: How can I shift the reaction equilibrium towards product formation?

The esterification reaction is reversible. To shift the equilibrium towards the synthesis of this compound, it is crucial to remove one of the products as it is formed. In this case, the removal of water is a common and effective strategy. This can be achieved through various methods, including the use of molecular sieves, pervaporation, or conducting the reaction in a non-aqueous solvent system.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low initial reaction rate Suboptimal reaction conditions.1. Optimize Temperature: Ensure the reaction temperature is within the optimal range for the specific lipase used (typically 40-60°C).[5]2. Adjust Substrate Molar Ratio: An excess of one substrate can sometimes be beneficial, but high concentrations of geraniol may cause substrate inhibition. Experiment with different molar ratios of geraniol to crotonic acid (or its ester), starting from 1:1.[6]3. Check Enzyme Loading: Insufficient enzyme concentration will lead to a slow reaction. Increase the amount of lipase in increments.
Reaction rate decreases significantly over time Product inhibition by this compound.1. In Situ Product Removal (ISPR): Implement strategies to continuously remove this compound from the reaction medium. Options include: - Membrane Bioreactors: Utilize a membrane to selectively remove the product.[7] - Liquid-Liquid Extraction: Introduce an immiscible solvent that preferentially dissolves this compound.[7][8] - Adsorption: Use a solid adsorbent to bind the product.2. Fed-Batch Strategy: Instead of adding all substrates at the beginning, feed them into the reactor over time to maintain a low concentration of the inhibitory product.
Water accumulation.1. Water Removal: As the reaction produces water, its accumulation can shift the equilibrium back towards the reactants. Employ methods to remove water, such as: - Adding molecular sieves to the reaction mixture. - Using a pervaporation membrane system.[9]
Low final product yield Reaction has reached equilibrium.1. Shift Equilibrium: Implement water removal strategies as described above.2. Increase Substrate Concentration: Carefully increase the concentration of the non-inhibitory substrate.
Enzyme deactivation.1. Check Temperature and pH: Extreme temperatures or pH can denature the enzyme. Ensure these parameters are within the enzyme's stable range.2. Solvent Effects: The choice of organic solvent can impact enzyme stability and activity. Consider screening different non-polar solvents.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound
  • Reactant Preparation: Prepare a solution of geraniol and crotonic acid (or a suitable acyl donor like vinyl crotonate) in a non-aqueous solvent (e.g., n-hexane, toluene, or a solvent-free system).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reactant mixture. The amount of enzyme will depend on the desired reaction rate and should be optimized.

  • Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm) to ensure proper mixing and reduce mass transfer limitations.

  • Water Removal (Optional but Recommended): If applicable, add activated molecular sieves to the reaction vessel or use another method for in situ water removal.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze the concentration of this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination: Once the desired conversion is reached, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Purification: Purify the this compound from the reaction mixture using techniques such as distillation or column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on Geranyl Ester Synthesis (Illustrative Data)

ParameterRange StudiedOptimal ValueEffect on YieldReference
Temperature30 - 70 °C50 - 60 °CYield increases with temperature up to an optimum, then decreases due to enzyme denaturation.[5]
Substrate Molar Ratio (Alcohol:Acid)1:1 - 1:51:1 to 1:2An excess of the acyl donor can increase the yield, but a large excess of alcohol may cause inhibition.[6]
Enzyme Loading5 - 20% (w/w)10 - 15% (w/w)Higher loading increases the initial reaction rate, but the effect may plateau at higher concentrations.
Agitation Speed100 - 300 rpm>200 rpmSufficient agitation is needed to overcome mass transfer limitations.

Visualizations

EnzymaticSynthesis cluster_substrates Substrates cluster_products Products Geraniol Geraniol Lipase Lipase Enzyme Geraniol->Lipase CrotonicAcid Crotonic Acid CrotonicAcid->Lipase GeranylCrotonate This compound Lipase->GeranylCrotonate Water Water Lipase->Water GeranylCrotonate->Lipase Product Inhibition

Caption: Enzymatic synthesis of this compound with product inhibition pathway.

TroubleshootingWorkflow Start Low this compound Yield CheckInitialRate Is the initial reaction rate low? Start->CheckInitialRate OptimizeConditions Optimize Temperature, Molar Ratio, Enzyme Load CheckInitialRate->OptimizeConditions Yes RateDecreases Does the reaction rate decrease over time? CheckInitialRate->RateDecreases No OptimizeConditions->RateDecreases ProductInhibition Implement In Situ Product Removal (ISPR) or Fed-Batch Strategy RateDecreases->ProductInhibition Yes CheckEquilibrium Has the reaction reached equilibrium? RateDecreases->CheckEquilibrium No End Improved Yield ProductInhibition->End RemoveWater Implement Water Removal (e.g., Molecular Sieves) CheckEquilibrium->RemoveWater Yes CheckEquilibrium->End No RemoveWater->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Preventing hydrolysis of Geranyl crotonate during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Geranyl crotonate during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

This compound is an unsaturated ester with the molecular formula C₁₄H₂₂O₂.[1][2] It is valued as a fragrance ingredient in perfumes and cosmetics and as a modifying agent in polymer chemistry.[3][4][5] The ester functional group in this compound is susceptible to cleavage by hydrolysis, a reaction that breaks the ester bond to form geraniol and crotonic acid.[1] This reaction can be catalyzed by both acids and bases.[1]

Q2: Under what conditions is this compound hydrolysis most likely to occur during a workup?

Hydrolysis is most likely to occur under strongly acidic or basic aqueous conditions, especially with elevated temperatures. Basic hydrolysis, also known as saponification, is generally faster and irreversible, leading to the formation of a carboxylate salt (crotonate).[6][7] Acid-catalyzed hydrolysis is a reversible process, but the presence of excess water can drive the equilibrium towards the formation of the carboxylic acid and alcohol.[7][8]

Q3: What are the primary indicators that my this compound has hydrolyzed during workup?

The primary indicators of hydrolysis include:

  • Changes in Odor: A shift from the characteristic fragrant odor of this compound to the distinct smells of geraniol (floral, rose-like) and crotonic acid.

  • Unexpected Analytical Results:

    • TLC Analysis: Appearance of new spots corresponding to the more polar geraniol and crotonic acid.

    • NMR Spectroscopy: Diminished signals for the ester and the appearance of new signals characteristic of the alcohol and carboxylic acid.[1]

    • GC-MS Analysis: Detection of peaks corresponding to geraniol and crotonic acid in addition to or instead of this compound.

Troubleshooting Guide: Suspected Hydrolysis of this compound

If you suspect that this compound has hydrolyzed during your workup, follow this guide to diagnose and address the issue.

Observation Potential Cause Recommended Action
Unexpectedly low yield of this compound after purification. Hydrolysis during workup: The product was lost due to degradation.1. Analyze a crude sample of the reaction mixture using TLC or ¹H NMR to confirm the presence of hydrolysis byproducts (geraniol and crotonic acid). 2. Review your workup protocol and compare it against the recommended mild workup procedure below. Identify any steps involving strong acids, strong bases, or prolonged exposure to aqueous conditions. 3. Repeat the workup on a small scale using the mild protocol.
Presence of significant amounts of geraniol and/or crotonic acid in post-workup analytical data (NMR, GC-MS). Acidic or basic contamination: Residual acid or base catalyst from the reaction may have initiated hydrolysis during the aqueous wash steps.1. Ensure complete neutralization of the reaction mixture before beginning the aqueous workup. Use a mild neutralizing agent like a saturated sodium bicarbonate solution. 2. Minimize the duration of contact between the organic layer and any aqueous solutions.
Formation of an emulsion during aqueous extraction that is difficult to break. Saponification: If a basic workup was used, the formation of the sodium salt of crotonic acid can act as a surfactant, leading to emulsification.1. Avoid using strong bases like sodium hydroxide for washing. 2. If an emulsion forms, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and help break the emulsion. 3. Consider switching to a completely anhydrous workup if possible.

Experimental Protocols

Protocol 1: Recommended Mild Workup Procedure to Prevent Hydrolysis

This protocol is designed to minimize the risk of this compound hydrolysis following its synthesis.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • If the reaction was conducted under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases. This will neutralize the acid catalyst.

    • If the reaction was conducted under basic conditions, slowly add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the pH of the aqueous layer is approximately 7.[9]

  • Liquid-Liquid Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Add a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to dilute the reaction mixture.

    • Add deionized water to wash the organic layer.

    • Gently invert the separatory funnel multiple times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate and drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution (to remove any residual acidic impurities).

      • Brine (saturated aqueous NaCl solution) to remove excess water and aid in layer separation.

  • Drying and Solvent Removal:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).

    • Gently swirl the flask and let it stand for 10-15 minutes.

    • Filter the drying agent from the organic solution.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • Purify the crude product using column chromatography on silica gel with a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the pure this compound.

Protocol 2: Analytical Method for Detecting Hydrolysis via ¹H NMR Spectroscopy

This protocol outlines how to use ¹H NMR to detect and quantify the extent of this compound hydrolysis.

  • Sample Preparation:

    • Dissolve a known mass of the sample (either crude or purified product) in a deuterated solvent (e.g., CDCl₃).

    • Add an internal standard with a known concentration and a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic signals for this compound, geraniol, and crotonic acid.

    • Integrate the area of a characteristic signal for each compound and the internal standard.

    • Calculate the molar ratio of each component relative to the internal standard to determine the extent of hydrolysis.

Compound Characteristic ¹H NMR Signals (approximate, in CDCl₃)
This compound Vinyl protons (5-7 ppm) from both the geranyl and crotonate moieties.[1]
Geraniol Appearance of a broad singlet for the hydroxyl (-OH) proton; distinct signals for the vinyl and methyl protons.
Crotonic acid Appearance of a very broad singlet for the carboxylic acid (-COOH) proton (typically >10 ppm); characteristic vinyl proton signals.

Visual Guides

Hydrolysis_Mechanism GC This compound Intermediate Tetrahedral Intermediate GC->Intermediate Nucleophilic Attack H2O H₂O H2O->Intermediate Catalyst H⁺ or OH⁻ Catalyst->Intermediate Geraniol Geraniol Intermediate->Geraniol Elimination CrotonicAcid Crotonic Acid / Crotonate Intermediate->CrotonicAcid Elimination Workup_Workflow start Reaction Mixture neutralize Neutralize with sat. NaHCO₃ (aq) start->neutralize extract Extract with Organic Solvent neutralize->extract wash_bicarb Wash with sat. NaHCO₃ (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify product Pure this compound purify->product Troubleshooting_Tree start Low Yield or Impure Product? analyze Analyze Crude Sample (TLC, NMR, GC) start->analyze hydrolysis_present Hydrolysis Products Detected? analyze->hydrolysis_present review_workup Review Workup: Strong Acid/Base Used? hydrolysis_present->review_workup Yes no_hydrolysis Issue is Not Hydrolysis. Check Reaction Conditions. hydrolysis_present->no_hydrolysis No yes_strong Action: Neutralize Before Workup, Use Mild Reagents review_workup->yes_strong Yes no_strong Review Workup: Prolonged H₂O Contact? review_workup->no_strong No mild_workup Action: Use Mild Workup Protocol yes_strong->mild_workup yes_h2o Action: Minimize Wash Times, Use Brine no_strong->yes_h2o Yes other_issue Issue Unidentified. Consult Senior Chemist. no_strong->other_issue No yes_h2o->mild_workup

References

Technical Support Center: Optimizing Geranyl Crotonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Geranyl Crotonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable fragrance and flavor compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through several methods:

  • Acid-Catalyzed Esterification (Fischer Esterification): This is a traditional and common method involving the reaction of geraniol with crotonic acid in the presence of an acid catalyst, such as sulfuric acid.[1][2]

  • Reaction with Acyl Chlorides: Geraniol can be reacted with crotonyl chloride. This method is often faster and proceeds at lower temperatures but requires careful handling of the reactive and corrosive crotonyl chloride and often necessitates the use of a base to neutralize the HCl byproduct.[1][2]

  • Reaction with Silver Crotonate: Geranyl chloride can be reacted with silver crotonate to produce this compound.[2]

  • Enzymatic Synthesis: A greener and more selective alternative involves the use of lipases as biocatalysts for the esterification of geraniol with crotonic acid or through transesterification.[1] This method operates under milder conditions and minimizes byproduct formation.[1]

Q2: How can I improve the yield of the acid-catalyzed esterification?

A2: To improve the yield of the Fischer esterification of geraniol and crotonic acid, consider the following strategies:

  • Use of an Excess of One Reactant: Employing a molar excess of the less expensive reactant (usually the alcohol, geraniol) can shift the reaction equilibrium towards the product side, according to Le Chatelier's principle.[3][4]

  • Water Removal: The esterification reaction produces water as a byproduct. Removing this water as it is formed is a highly effective method to drive the reaction to completion.[2][4] This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a water-immiscible solvent like chlorobenzene or toluene.[2][4]

  • Catalyst Choice: While sulfuric acid is a common catalyst, other acid catalysts can be explored.[2]

Q3: What are the potential side reactions during this compound synthesis?

A3: Several side reactions can occur, potentially reducing the yield and purity of your product:

  • Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, which is the reverse reaction of esterification, breaking the ester back down into geraniol and crotonic acid. This can be catalyzed by both acids and bases.[1]

  • Oxidation: The double bonds in both the geranyl and crotonate moieties are susceptible to oxidation, which can lead to the formation of epoxides, diols, or even cleavage of the carbon-carbon bonds, resulting in a complex mixture of byproducts.[1]

  • Polymerization: The double bond in the crotonate moiety can potentially undergo polymerization, especially under certain catalytic or thermal conditions.

Q4: What is a suitable method for purifying this compound?

A4: Fractional distillation under reduced pressure is a common and effective method for purifying this compound, especially for removing unreacted starting materials and lower-boiling byproducts.[2] For smaller-scale purifications or to remove non-volatile impurities, column chromatography using silica gel is a suitable technique.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction due to equilibrium.- Use an excess of one reactant (e.g., a 1:1 to 1:2 molar ratio of crotonic acid to geraniol).[2]- Remove water formed during the reaction using a Dean-Stark trap with a suitable solvent (e.g., chlorobenzene).[2]- Increase the reaction time or temperature within the recommended range (e.g., 75-150°C for acid-catalyzed synthesis).[2]
Hydrolysis of the ester product.- Ensure the reaction work-up and purification steps are performed under neutral or slightly acidic conditions to minimize base-catalyzed hydrolysis.[1]- Thoroughly dry the final product to remove any residual water.
Formation of Byproducts (discoloration, unexpected peaks in analysis) Oxidation of the double bonds.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.- Avoid excessive heat and light exposure during the reaction and storage.
Side reactions due to strong acid catalyst.- Use a milder acid catalyst or reduce the catalyst concentration.- Consider enzymatic synthesis for higher selectivity and milder reaction conditions.[1]
Difficulty in Purification Incomplete removal of starting materials.- Optimize the fractional distillation conditions (pressure and temperature) to achieve better separation.[2]- For column chromatography, carefully select the eluent system to maximize the separation between the product and impurities.
Co-distillation of impurities.- Perform a pre-purification step, such as a wash with a dilute base to remove unreacted crotonic acid, followed by a water wash.

Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol is adapted from a patented method.[2]

Materials:

  • Crotonic Acid (43 g, 0.5 mol)

  • Geraniol (92.5 g, 0.6 mol)

  • Chlorobenzene (273 g)

  • Sulfuric Acid (catalytic amount, e.g., 0.5 mL)

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

Procedure:

  • Combine crotonic acid, geraniol, and chlorobenzene in the round-bottom flask.

  • Add a catalytic amount of sulfuric acid.

  • Heat the mixture to a reflux temperature of 135-140°C.

  • Continuously remove the water that collects in the Dean-Stark trap. The chlorobenzene will be returned to the reaction flask.

  • Monitor the reaction progress by tracking the amount of water collected. The theoretical amount of water for this reaction scale is approximately 9 mL.

  • Once the reaction is complete (no more water is being collected, typically after several hours), allow the mixture to cool to room temperature.

  • Wash the reaction mixture with water, followed by a dilute sodium bicarbonate solution to neutralize the acid catalyst, and then again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the chlorobenzene by distillation under reduced pressure.

  • Purify the crude this compound by fractional distillation under high vacuum. Collect the fraction boiling at approximately 128°C at 0.10 inch Hg.

Data Presentation

Table 1: Optimized Conditions for Enzymatic Synthesis of Geranyl Esters

While specific data for this compound is limited, the following table summarizes optimized conditions for the enzymatic synthesis of structurally similar geranyl esters, which can serve as a starting point for optimization.[1]

Geranyl EsterMolar Ratio (Alcohol:Acyl Donor)Enzyme LoadingTemperature (°C)Stirring Rate (RPM)Conversion (%)
Geranyl Butyrate1:515% (w/w)50Not Specified93
Geranyl Acetoacetate1:67%70Not Specified95
Geranyl Acetate1:410 wt.% of alcohol4025095

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants: Geraniol & Crotonic Acid heating Heating (135-140°C) reactants->heating catalyst Catalyst: Sulfuric Acid catalyst->heating solvent Solvent: Chlorobenzene solvent->heating cooling Cool to RT heating->cooling washing Washing: 1. H2O 2. NaHCO3 3. H2O cooling->washing drying Drying (Na2SO4) washing->drying distillation1 Solvent Removal (Reduced Pressure) drying->distillation1 distillation2 Fractional Distillation (High Vacuum) distillation1->distillation2 product Pure this compound distillation2->product

Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.

troubleshooting_flowchart start Low Yield? check_equilibrium Is the reaction at equilibrium? start->check_equilibrium Yes check_hydrolysis Is hydrolysis occurring? start->check_hydrolysis No solution_equilibrium Action: - Use excess reactant - Remove water (Dean-Stark) check_equilibrium->solution_equilibrium check_side_reactions Are there significant side reactions? check_hydrolysis->check_side_reactions No solution_hydrolysis Action: - Neutralize work-up - Ensure anhydrous conditions check_hydrolysis->solution_hydrolysis Yes solution_side_reactions Action: - Use inert atmosphere - Optimize catalyst/temperature - Consider enzymatic synthesis check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Troubleshooting low conversion rates in Geranyl crotonate esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for geranyl crotonate esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low conversion rates and optimize their synthesis protocols.

Troubleshooting Guide: Low Conversion Rates

This guide addresses common issues encountered during the esterification of geraniol with crotonic acid.

Issue ID Question Possible Causes & Solutions
GC-TC-01 Why is my reaction showing low or no conversion to this compound? 1. Inactive Catalyst: * Acid Catalyst: Ensure the acid catalyst (e.g., sulfuric acid) is fresh and has not been compromised by moisture. * Enzyme Catalyst (Lipase): Verify the enzyme's activity. Improper storage or handling can lead to denaturation. Consider purchasing a new batch or performing an activity assay. 2. Unfavorable Reaction Equilibrium: Esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, lowering the yield. * Solution: Implement water removal techniques. For acid-catalyzed reactions, a Dean-Stark apparatus with an azeotropic solvent like chlorobenzene is effective. For enzymatic reactions, consider adding molecular sieves.[1] 3. Suboptimal Reaction Temperature: * Acid-Catalyzed: Temperatures are typically in the range of 75°C to 150°C.[1] Too low a temperature will result in slow kinetics, while excessively high temperatures can lead to degradation of reactants or products. * Enzymatic: Lipases operate under milder conditions, often between 30°C and 60°C. Higher temperatures can denature the enzyme.
GC-TC-02 My reaction starts well but then stalls. What could be the reason? 1. Catalyst Deactivation: * Acid Catalyst: Impurities in the reactants, such as sulfur or nitrogen compounds, can poison the catalyst.[2] * Enzyme Catalyst: The accumulation of byproducts or a shift in pH can inhibit or deactivate the lipase. High concentrations of the alcohol (geraniol) can also inhibit some lipases.[3][4] 2. Equilibrium Reached: The reaction may have simply reached its equilibrium point. Without removing water, the net conversion will cease to increase. 3. Substrate Limitation: Ensure the molar ratio of reactants is optimal. A slight excess of geraniol (1 to 2 moles per mole of crotonic acid) is often preferred in acid-catalyzed reactions to drive the equilibrium towards the product.[1] For enzymatic reactions, the optimal molar ratio can vary and may need to be determined experimentally.
GC-TC-03 I am observing the formation of significant byproducts. How can I improve selectivity? 1. Side Reactions with Acid Catalyst: Strong acid catalysts at high temperatures can promote side reactions such as the dehydration of geraniol or polymerization of crotonic acid and geraniol. * Solution: Use a milder catalyst, lower the reaction temperature, or reduce the reaction time. 2. Enzymatic Reaction Specificity: Lipases are generally highly selective, minimizing byproduct formation.[5] If byproducts are observed, it could be due to impurities in the enzyme preparation or non-optimal reaction conditions. * Solution: Ensure a high-purity lipase is used and operate within its optimal temperature and pH range.
GC-TC-04 The workup and purification of my product are proving difficult, leading to low isolated yield. Any advice? 1. Emulsion Formation: During aqueous workup to remove the acid catalyst, emulsions can form, making phase separation difficult. * Solution: Use a saturated brine solution for washing, which can help break emulsions. 2. Incomplete Removal of Reactants: Unreacted geraniol and crotonic acid can co-distill with the product if their boiling points are close under the distillation conditions. * Solution: Ensure the reaction goes to completion as much as possible. A thorough aqueous wash will remove the more water-soluble crotonic acid. Fractional distillation under reduced pressure is recommended for separating this compound from unreacted geraniol.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the molar ratio of geraniol to crotonic acid?

A1: For acid-catalyzed esterification, a common starting point is a slight excess of geraniol, for example, a molar ratio of 1:1.1 to 1:2 (crotonic acid:geraniol).[1] This helps to shift the reaction equilibrium towards the formation of the ester. For enzymatic synthesis, the optimal ratio can vary depending on the specific lipase and reaction conditions, with ratios from 1:1 to 1:9 (acid:alcohol) being explored in the literature for similar esters.[3]

Q2: How critical is the removal of water from the reaction mixture?

A2: Water removal is critical for achieving high conversion rates in esterification, as it is a reversible reaction. The accumulation of water will drive the equilibrium back towards the reactants.[6] Continuous removal of water, for instance by azeotropic distillation, is an effective strategy to drive the reaction to completion.[1]

Q3: What are the advantages of using an enzymatic catalyst over a traditional acid catalyst?

A3: Enzymatic catalysts, such as lipases, offer several advantages, including:

  • Milder Reaction Conditions: Lower temperatures and pressures, which reduces energy consumption and minimizes degradation of sensitive substrates.[5]

  • High Selectivity: Enzymes are highly specific, leading to fewer byproducts and simplifying purification.[5]

  • Greener Process: Enzymes are biodegradable and derived from renewable sources.[5]

Q4: How can I monitor the progress of my esterification reaction?

A4: The progress of the reaction can be monitored by several analytical techniques:

  • Gas Chromatography (GC): A common method to quantify the disappearance of reactants and the formation of the product.

  • Thin Layer Chromatography (TLC): A quick and simple qualitative method to visualize the consumption of starting materials and the appearance of the ester spot.

  • In-line Spectroscopic Methods: Techniques like mid-infrared (MIR) spectrometry can be used for real-time monitoring of the reaction components.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Geranyl Ester Synthesis

Geranyl EsterCatalystMolar Ratio (Alcohol:Acyl Donor)Temperature (°C)Time (h)Conversion (%)Reference
This compoundSulfuric Acid~1.5:1135-14026High (with water removal)[1]
Geranyl ButyrateLipase (Geobacillus thermodenitrificans)---High (297% increase with optimization)[5]
Geranyl ButyrateLipase (Eversa Transform 2.0)5:150693[3][4]
Geranyl AcetateLipase1:4 (Geraniol:Vinyl Acetate)402495[5]
Geranyl OleateLipase5:140-93[8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of this compound

Materials:

  • Geraniol

  • Crotonic Acid

  • Sulfuric Acid (concentrated)

  • Chlorobenzene (or another suitable azeotropic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add crotonic acid (1.0 mol equivalent) and geraniol (1.5 mol equivalent).

  • Add chlorobenzene as the azeotropic solvent (approximately 2-3 times the volume of the reactants).

  • Slowly add concentrated sulfuric acid (0.01-0.02 mol equivalent) to the mixture while stirring.

  • Assemble a Dean-Stark apparatus and a condenser on top of the flask.

  • Heat the mixture to reflux (typically 135-140°C) and continuously remove the water-chlorobenzene azeotrope collected in the Dean-Stark trap.[1]

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 5-26 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Enzymatic Esterification of this compound

Materials:

  • Geraniol

  • Crotonic Acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous solvent (e.g., n-hexane, or solvent-free)

  • Molecular sieves (e.g., 4Å)

  • Shaking incubator or stirred reactor

  • Filtration setup

  • Rotary evaporator

Procedure:

  • In a reaction vessel, combine geraniol (1.0 mol equivalent) and crotonic acid (e.g., 1.0 mol equivalent). For solvent-based reactions, add the desired volume of anhydrous solvent.

  • Add the immobilized lipase (typically 5-15% by weight of the total substrates).

  • Add activated molecular sieves to adsorb the water produced during the reaction.

  • Incubate the mixture at the optimal temperature for the chosen lipase (e.g., 40-60°C) with constant agitation (e.g., 200-250 RPM).

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by GC.

  • Once the desired conversion is reached (typically within 6-48 hours), stop the reaction.

  • Separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • If a solvent was used, remove it using a rotary evaporator to obtain the crude product.

  • Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate Observed check_equilibrium Is water being removed? start->check_equilibrium check_catalyst Is the catalyst active? check_equilibrium->check_catalyst Yes implement_water_removal Implement water removal (e.g., Dean-Stark, molecular sieves) check_equilibrium->implement_water_removal No check_temp Is the temperature optimal? check_catalyst->check_temp Yes replace_catalyst Use fresh/verified catalyst check_catalyst->replace_catalyst No check_ratio Is the molar ratio correct? check_temp->check_ratio Yes optimize_temp Adjust temperature based on catalyst type check_temp->optimize_temp No optimize_ratio Adjust molar ratio of reactants check_ratio->optimize_ratio No success High Conversion Achieved check_ratio->success Yes implement_water_removal->check_catalyst replace_catalyst->check_temp optimize_temp->check_ratio optimize_ratio->success

Caption: Troubleshooting workflow for low conversion rates.

Esterification_Pathway_Comparison cluster_acid Acid-Catalyzed Esterification cluster_enzyme Enzymatic Esterification A_Reactants Geraniol + Crotonic Acid A_Conditions H₂SO₄ 75-150°C Water Removal A_Reactants->A_Conditions A_Product This compound A_Conditions->A_Product A_Byproducts Dehydration/Polymerization Products A_Conditions->A_Byproducts E_Reactants Geraniol + Crotonic Acid E_Conditions Lipase 30-60°C Mild Conditions E_Reactants->E_Conditions E_Product This compound E_Conditions->E_Product

Caption: Comparison of acid-catalyzed and enzymatic pathways.

References

Technical Support Center: Separation of Geranyl Crotonate from Unreacted Geraniol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively separating geranyl crotonate from unreacted geraniol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating this compound from unreacted geraniol?

A1: The most common and effective methods for separating this compound from unreacted geraniol are fractional distillation under reduced pressure, column chromatography, and liquid-liquid extraction. The choice of method depends on the scale of the experiment, the required purity of the final product, and the available equipment.

Q2: Why is it necessary to separate this compound from geraniol after synthesis?

A2: Separation is crucial to obtain pure this compound, free from the starting material, geraniol. Unreacted geraniol can interfere with subsequent reactions, affect the final product's properties (e.g., fragrance profile), and complicate analytical characterization.

Q3: What are the key physical property differences between this compound and geraniol that enable their separation?

A3: The primary differences that facilitate separation are their boiling points and polarities. Geraniol has a higher boiling point and is more polar than this compound due to its hydroxyl group. This allows for separation by distillation and chromatography.

Q4: Can I use a simple distillation instead of fractional distillation?

A4: While simple distillation can achieve some separation, fractional distillation is highly recommended, especially when high purity is desired. The boiling points of this compound and geraniol are sufficiently different, particularly under vacuum, to allow for effective separation with a fractionating column.

Q5: What are the expected challenges when separating these two compounds?

A5: Potential challenges include incomplete separation leading to product contamination, thermal degradation of the compounds if distillation temperatures are too high, and the formation of azeotropes in certain solvent systems. For column chromatography, challenges include co-elution of the compounds if the solvent system is not optimized.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound from geraniol.

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation (Distillate is a mixture) 1. Distillation rate is too fast: Not enough time for equilibrium to be established in the fractionating column.[1] 2. Inefficient fractionating column: The column may not have enough theoretical plates for the separation. 3. Fluctuating heat source: Unstable heating can lead to inconsistent vaporization.1. Reduce the distillation rate: Aim for a slow, steady collection of distillate (e.g., 1-2 drops per second).[2] 2. Use a more efficient column: A longer column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) can improve separation. 3. Ensure stable heating: Use a heating mantle with a controller to maintain a constant temperature.
No Distillate Collection 1. System leak: Vacuum is not being maintained. 2. Insufficient heating: The mixture is not reaching its boiling point at the applied pressure. 3. Condenser is too efficient: Vapor is condensing and returning to the distillation flask before reaching the collection flask.1. Check all joints and connections for leaks: Ensure a tight seal. Use vacuum grease if necessary. 2. Increase the heating mantle temperature gradually. 3. Reduce the flow rate of the cooling water in the condenser.
Product Degradation (Darkening of the mixture) 1. Overheating: The distillation temperature is too high, causing thermal decomposition.1. Use a lower pressure (higher vacuum): This will lower the boiling points of the compounds. 2. Ensure the heating mantle is not set to an excessively high temperature.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation (Co-elution of compounds) 1. Inappropriate solvent system: The polarity of the eluent is too high, causing both compounds to elute quickly and together. 2. Column overloading: Too much sample was loaded onto the column.1. Optimize the solvent system: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand. 2. Reduce the amount of sample loaded onto the column.
Compound is Stuck on the Column 1. Solvent polarity is too low: The eluent is not polar enough to move the compounds down the column.1. Gradually increase the polarity of the eluent.
Tailing of Bands 1. Adsorbent is too active: Strong interactions between the compound and the stationary phase. 2. Sample is not soluble in the eluent. 1. Deactivate the silica gel: This can be done by adding a small amount of water or triethylamine to the eluent. 2. Ensure the chosen eluent is a good solvent for both compounds.
Liquid-Liquid Extraction
Problem Possible Cause(s) Solution(s)
Poor Separation (Product still contains geraniol) 1. Insufficient number of extractions: Not all of the geraniol has been removed from the organic phase. 2. Inappropriate washing solution: The aqueous solution is not effectively partitioning the geraniol.1. Increase the number of aqueous washes. 2. Use a saturated sodium bicarbonate solution or dilute sodium hydroxide solution to wash the organic layer. This will deprotonate the hydroxyl group of geraniol, making it more water-soluble.
Emulsion Formation 1. Vigorous shaking: Shaking the separatory funnel too aggressively can create a stable emulsion.1. Gently invert the separatory funnel instead of vigorous shaking. 2. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

Data Presentation

Table 1: Physical Properties of this compound and Geraniol

Property This compound Geraniol
Molecular Formula C₁₄H₂₂O₂[3]C₁₀H₁₈O[4]
Molar Mass 222.32 g/mol [3]154.25 g/mol [4]
Appearance Colorless mobile liquid[3]Colorless oil[4]
Boiling Point ~128 °C at 0.10 inHg[3] (~128 °C at 2.54 mmHg)230 °C at 760 mmHg[4]
Specific Gravity ~0.914 at 25 °C[3]0.889 g/cm³[4]
Solubility in Water LowLow (686 mg/L at 20 °C)[4]
Solubility in Organic Solvents SolubleSoluble[4]

Experimental Protocols

Protocol 1: Separation by Fractional Vacuum Distillation

This protocol describes the separation of this compound from unreacted geraniol using fractional distillation under reduced pressure.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude reaction mixture containing this compound and unreacted geraniol into the round-bottom flask. Add a magnetic stir bar or boiling chips.

  • Initiate Vacuum: Slowly and carefully apply a vacuum to the system.

  • Heating: Begin heating the mixture gently using a heating mantle.

  • Fraction Collection:

    • The first fraction to distill will be any remaining low-boiling solvents.

    • As the temperature rises, unreacted geraniol will begin to distill. Collect this fraction in a separate receiving flask.

    • After the geraniol has been removed, the temperature will rise again. Change the receiving flask to collect the pure this compound fraction, which will distill at a higher temperature. A patent for the synthesis of this compound indicates a boiling point of approximately 128 °C at 0.10 inches of mercury.[5]

  • Completion: Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential explosions.

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity of the separated this compound.

Protocol 2: Separation by Column Chromatography

This protocol provides a general method for the separation of the less polar this compound from the more polar geraniol using silica gel column chromatography.

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The less polar this compound will move down the column faster.

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). This will elute the more polar geraniol.

  • Fraction Collection: Collect small fractions of the eluate in separate test tubes.

  • Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a staining agent. Combine the fractions containing the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 3: Separation by Liquid-Liquid Extraction

This protocol outlines a work-up procedure to separate this compound from unreacted geraniol and other water-soluble impurities.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Aqueous Wash:

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic catalysts and remove some of the unreacted geraniol. Gently invert the funnel to mix, and then allow the layers to separate. Drain the aqueous layer.

    • Repeat the wash with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break any emulsions.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude this compound, which may still contain some geraniol. This product can then be further purified by fractional distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Geraniol Geraniol Crude_Product Crude Product (this compound + Geraniol) Geraniol->Crude_Product Crotonic_Acid Crotonic Acid Crotonic_Acid->Crude_Product Distillation Fractional Vacuum Distillation Crude_Product->Distillation Chromatography Column Chromatography Crude_Product->Chromatography Extraction Liquid-Liquid Extraction Crude_Product->Extraction Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Extraction->Pure_Product

Caption: Experimental workflow from synthesis to purification.

Troubleshooting_Logic Start Separation Issue? Method Which Method? Start->Method Distillation Distillation Method->Distillation Distillation Chromatography Chromatography Method->Chromatography Chromatography Extraction Extraction Method->Extraction Extraction Poor_Sep_D Poor Separation Distillation->Poor_Sep_D Problem No_Distillate No Distillate Distillation->No_Distillate Problem Degradation Degradation Distillation->Degradation Problem Poor_Sep_C Poor Separation Chromatography->Poor_Sep_C Problem Stuck_on_Column Stuck on Column Chromatography->Stuck_on_Column Problem Tailing Tailing Chromatography->Tailing Problem Poor_Sep_E Poor Separation Extraction->Poor_Sep_E Problem Emulsion Emulsion Extraction->Emulsion Problem

Caption: Troubleshooting decision tree for separation issues.

References

Methods for enhancing the stereoselectivity of Geranyl crotonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stereoselective Synthesis of Geranyl Crotonate

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the stereoselective synthesis of this compound. The focus is on enhancing the yield of the desired (E,E)-stereoisomer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

A1: this compound, with the IUPAC name [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-but-2-enoate, is a terpene ester formed from the combination of geraniol and crotonic acid.[1] Its molecular structure contains three carbon-carbon double bonds, allowing for multiple stereoisomers.[1] The specific (E,E) stereochemistry is crucial as different isomers can possess distinct biological activities, fragrances, and chemical properties, making stereochemical control essential for applications in drug development and fragrance industries.

Q2: What are the primary methods for synthesizing this compound?

A2: The two main routes for synthesizing this compound are chemical and enzymatic esterification.[1]

  • Chemical Synthesis: This traditional method often involves the direct esterification of geraniol with crotonic acid (or its derivatives like crotonyl chloride) using an acid catalyst, such as sulfuric acid.[1][2]

  • Enzymatic Synthesis: This approach utilizes biocatalysts, typically lipases, to catalyze the esterification.[1] It is considered a green chemistry alternative due to milder reaction conditions and high selectivity, which minimizes byproduct formation.[1]

Q3: How can the stereoselectivity of the synthesis be enhanced?

A3: Enhancing stereoselectivity involves carefully selecting the synthetic route and optimizing reaction conditions.

  • Enzymatic Route: Utilizing lipases is a primary strategy for achieving high stereoselectivity.[1] Lipases exhibit high chemo-, regio-, and enantioselectivity, favoring the formation of specific isomers.[1]

  • Chemical Route: While potentially less selective, optimization can help. This includes using milder acid catalysts, controlling the reaction temperature to prevent isomerization, and ensuring the stereochemical purity of the starting materials (using (E)-geraniol and (E)-crotonic acid).

Q4: Which analytical techniques are recommended for verifying the stereoisomeric purity of this compound?

A4: To confirm the stereoisomeric purity of the final product, chromatographic and spectroscopic methods are essential. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is effective for separating and identifying different isomers based on their retention times and fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is powerful for elucidating the specific geometry of the double bonds within the molecule.

Troubleshooting Guide

Issue 1: Low yield in acid-catalyzed esterification.

  • Question: My acid-catalyzed reaction of geraniol and crotonic acid is resulting in a low yield of this compound. What could be the cause and how can I fix it?

  • Answer: Fischer-Speier esterification is a reversible reaction.[1] The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the final yield.

    • Solution: To drive the reaction to completion, the water must be removed as it is formed. A common and effective method is azeotropic distillation. This involves adding a water-immiscible solvent, such as chlorobenzene or toluene, to the reaction mixture.[2] The solvent forms an azeotrope with water, which is then distilled off, continuously removing water and shifting the equilibrium towards the product.[2]

Issue 2: Formation of undesired stereoisomers (e.g., Neryl crotonate).

  • Question: My final product contains a significant amount of Neryl crotonate and other isomers, not just the desired (E,E)-Geranyl crotonate. How can I improve the stereoselectivity?

  • Answer: The formation of undesired isomers can stem from two main sources: impure starting materials or non-selective reaction conditions.

    • Solution 1: Verify Starting Material Purity: Ensure your geraniol is free from its (Z)-isomer, nerol. The presence of nerol in the starting material will inevitably lead to the formation of neryl crotonate.

    • Solution 2: Switch to an Enzymatic Method: Chemical synthesis with strong acids and high temperatures can sometimes cause isomerization of the double bonds. The most effective way to enhance stereoselectivity is to use an enzymatic approach. Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Thermomyces lanuginosus, are highly selective and operate under mild conditions, preserving the stereochemistry of the substrates.[1][3]

Issue 3: Low conversion rate in enzymatic synthesis.

  • Question: I am using a lipase catalyst, but the conversion to this compound is very slow or incomplete. What parameters should I optimize?

  • Answer: The efficiency of enzymatic synthesis is highly dependent on several key reaction parameters.[1]

    • Solution: A systematic optimization of the reaction conditions is recommended. Based on studies of similar geranyl esters, consider the following variables:

      • Enzyme Loading: The amount of catalyst directly impacts the reaction rate. Typical loads range from 5% to 15% (w/w) relative to the substrates.[3][4]

      • Molar Ratio of Substrates: Varying the molar ratio of geraniol to crotonic acid can shift the equilibrium. Ratios from 1:1 to 1:5 (alcohol to acid) have been shown to be effective for similar syntheses.[3][4]

      • Temperature: Lipases have an optimal temperature range for activity. For common lipases like Novozym 435 and those from T. lanuginosus, this is typically between 50°C and 60°C.[1][3]

      • Solvent System: While some reactions can be performed solvent-free, the use of a non-polar organic solvent can improve substrate miscibility and reduce viscosity.[3]

Data Presentation: Optimized Conditions for Enzymatic Geranyl Ester Synthesis

The following table summarizes optimized conditions from studies on the enzymatic synthesis of structurally similar esters, Geranyl acetate and Geranyl butyrate. These parameters provide a strong starting point for optimizing this compound synthesis.

ParameterGeranyl Acetate Synthesis[3]Geranyl Butyrate Synthesis[4]Recommended Starting Range for this compound
Enzyme Novozym 435 (C. antarctica)Eversa Transform 2.0 (T. lanuginosus)Novozym 435, Lipozyme TL IM, Eversa Transform 2.0
Molar Ratio (Acid:Alcohol) 1:35:11:3 to 5:1
Temperature 60 °C50 °C50 - 60 °C
Enzyme Loading (% w/w) 5%15%5 - 15%
Reaction Time 1 hour6 hours1 - 6 hours
Conversion Rate 99%93%Aim for >90%

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification with Azeotropic Distillation

This protocol is adapted from the methodology described in US Patent 2,187,694A.[2]

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (E)-geraniol (1.0 to 2.0 molar equivalents) and (E)-crotonic acid (1.0 molar equivalent).

  • Solvent and Catalyst Addition: Add a water-immiscible solvent, such as chlorobenzene, to the flask.[2] Add a catalytic amount of sulfuric acid (e.g., 0.5-1% of total reactant weight).

  • Reaction: Heat the mixture to reflux (approximately 135-140°C for chlorobenzene).[2] Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Monitoring: Continue the reaction for 5 to 26 hours, or until no more water is collected in the trap.[2]

  • Workup: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[2]

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This is a generalized protocol based on best practices for enzymatic esterification of terpene alcohols.[3][4]

  • Reactant Setup: In a temperature-controlled shaker flask, combine (E)-geraniol and (E)-crotonic acid. Refer to the data table above for recommended starting molar ratios (e.g., 1:3 acid to alcohol). A solvent-free system can be attempted first.

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) at a loading of 5-15% (w/w) of the total substrate mass.[3][4]

  • Reaction: Place the flask in an incubator shaker set to the optimal temperature (e.g., 50-60°C) and provide constant agitation (e.g., 150-200 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them via GC or TLC.

  • Workup: Once the reaction reaches completion (typically 1-6 hours), separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused for subsequent batches.[3]

  • Purification: The remaining liquid product is typically of high purity. If necessary, it can be further purified by vacuum distillation or column chromatography to remove any unreacted starting materials.

Visualizations

G Workflow for this compound Synthesis cluster_start cluster_chem Chemical Synthesis cluster_enzym Enzymatic Synthesis cluster_end Start Starting Materials: (E)-Geraniol + (E)-Crotonic Acid Chem_Catalyst Acid Catalyst (e.g., H₂SO₄) Start->Chem_Catalyst Enzym_Catalyst Lipase Catalyst (e.g., Novozym 435) Start->Enzym_Catalyst Chem_Condition High Temperature (Reflux) Chem_Catalyst->Chem_Condition Chem_Workup Neutralization & Wash Chem_Condition->Chem_Workup Purification Purification (Vacuum Distillation) Chem_Workup->Purification Enzym_Condition Mild Temperature (50-60 °C) Enzym_Catalyst->Enzym_Condition Enzym_Workup Filtration of Enzyme Enzym_Condition->Enzym_Workup Enzym_Workup->Purification Product (E,E)-Geranyl Crotonate Purification->Product

Caption: Comparative workflow of chemical versus enzymatic synthesis of this compound.

G Troubleshooting Logic for Low Stereoselectivity Start Problem: Low Stereoselectivity or Isomeric Impurities Check_SM Step 1: Verify Purity of Starting Materials Start->Check_SM SM_Impure Result: Starting Materials (Geraniol) are Impure Check_SM->SM_Impure No Review_Method Step 2: Review Synthesis Method Check_SM->Review_Method Yes, materials are pure SM_Sol Solution: Purify Geraniol to remove Nerol SM_Impure->SM_Sol Is_Chemical Is the method Acid-Catalyzed? Review_Method->Is_Chemical Chem_Cause Possible Cause: Harsh conditions causing isomerization Is_Chemical->Chem_Cause Yes Is_Enzymatic Is the method Enzymatic? Is_Chemical->Is_Enzymatic No Chem_Sol Solution: Switch to a stereoselective enzymatic method Chem_Cause->Chem_Sol Enzym_Cause Possible Cause: Suboptimal lipase or conditions Is_Enzymatic->Enzym_Cause Yes Enzym_Sol Solution: Screen different lipases or optimize reaction parameters (Temp, Solvent) Enzym_Cause->Enzym_Sol

Caption: Decision tree for troubleshooting low stereoselectivity in this compound synthesis.

References

Addressing phase separation problems in biphasic synthesis of Geranyl crotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address phase separation problems encountered during the biphasic synthesis of Geranyl crotonate. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Phase Separation Issues

Effectively separating the organic and aqueous phases after the biphasic synthesis of this compound is crucial for obtaining a high-purity product. Emulsion formation is a common problem that can hinder this process. This guide provides a systematic approach to troubleshooting and resolving phase separation difficulties.

Problem 1: Persistent Emulsion Formation After Reaction Quenching

Description: A stable emulsion forms at the interface between the organic and aqueous layers upon quenching the reaction, making it difficult to separate the two phases cleanly in a separatory funnel.

Possible Causes:

  • High concentration of reactants or catalysts: Residual unreacted starting materials or high concentrations of the catalyst can act as surfactants, stabilizing the emulsion.

  • Vigorous agitation: Excessive stirring or shaking during the reaction or work-up can lead to the formation of fine droplets that are slow to coalesce.

  • Inappropriate solvent choice: The polarity and interfacial tension of the chosen organic solvent relative to the aqueous phase can promote emulsion formation.

  • Presence of fine solid particles: Insoluble byproducts or catalyst residues can accumulate at the interface and stabilize emulsions.

Solutions:

  • Reduce Mechanical Agitation: Allow the mixture to stand undisturbed for an extended period (30 minutes to several hours). Gentle swirling of the separatory funnel, rather than vigorous shaking, can encourage coalescence.

  • Break the Emulsion Chemically:

    • Addition of Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the organic components.

    • pH Adjustment: Carefully adjust the pH of the aqueous layer. If an acid catalyst was used, neutralization with a weak base like sodium bicarbonate (NaHCO₃) can help. Conversely, if the emulsion is stabilized by acidic impurities, a dilute acid wash might be beneficial.

  • Physical Methods:

    • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by providing a large surface area for coalescence.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the phases.

    • Heating: Gently warming the mixture can decrease the viscosity of the phases and promote coalescence. This should be done with caution to avoid decomposition of the product.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to resolving emulsion issues during the work-up of this compound synthesis.

G start Persistent Emulsion Observed step1 Allow to Stand (30-60 min) start->step1 q1 Emulsion Resolved? step1->q1 step2 Add Saturated Brine Solution q1->step2 No end_success Phase Separation Achieved q1->end_success Yes q2 Emulsion Resolved? step2->q2 step3 Adjust pH (e.g., add NaHCO₃) q2->step3 No q2->end_success Yes q3 Emulsion Resolved? step3->q3 step4 Filter through Celite® Pad q3->step4 No q3->end_success Yes q4 Emulsion Resolved? step4->q4 step5 Centrifuge the Mixture q4->step5 No q4->end_success Yes step5->end_success If resolved end_fail Consider Solvent System Re-evaluation step5->end_fail If unresolved

Caption: Troubleshooting workflow for resolving emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system to minimize phase separation problems in this compound synthesis?

A1: The choice of solvent is critical. A water-immiscible organic solvent is required for a biphasic system. While specific quantitative data for this compound is not extensively published, general principles suggest using a solvent with a significant density difference from water and low mutual solubility. Non-polar solvents like hexane or heptane are often good starting points. Chlorobenzene has also been used effectively as it can form an azeotrope with water, aiding in its removal during the reaction.[1] It is advisable to perform small-scale trials with different solvents to determine the optimal choice for your specific reaction conditions.

Q2: How does the type of catalyst affect phase separation?

A2: The catalyst can significantly influence the interfacial properties of the biphasic system.

  • Homogeneous Acid Catalysts (e.g., Sulfuric Acid): These can increase the polarity of the aqueous phase and may require careful neutralization during work-up to prevent them from acting as emulsifying agents.

  • Heterogeneous Catalysts (e.g., Solid Acid Resins): These are generally easier to remove from the reaction mixture by simple filtration before the work-up, which can significantly reduce the likelihood of emulsion formation.

  • Enzymatic Catalysts (e.g., Lipases): Lipases are proteins and can act as surfactants, potentially leading to stable emulsions. The choice of lipase and its immobilization can impact phase separation. Post-reaction, denaturing the enzyme (e.g., by pH or temperature change) or filtering off an immobilized enzyme can facilitate phase separation.

Q3: Can stirring speed during the reaction impact subsequent phase separation?

A3: Yes, the stirring speed is a critical parameter. While vigorous stirring can increase the interfacial area and potentially the reaction rate, it can also lead to the formation of very fine droplets, creating a stable emulsion that is difficult to break. It is recommended to use a moderate stirring speed that ensures adequate mixing of the two phases without causing excessive shearing. The optimal stirring speed should be determined experimentally for your specific reactor setup.

Q4: Are there any preventative measures I can take to avoid emulsion formation?

A4: Yes, several proactive steps can be taken:

  • Optimize Reactant Concentrations: Avoid using a large excess of either geraniol or crotonic acid, as unreacted starting materials can contribute to emulsion stability.

  • Control Temperature: Maintaining a consistent and optimized reaction temperature can prevent the formation of unwanted byproducts that might stabilize emulsions.

  • Gradual Quenching: When quenching the reaction, add the aqueous solution slowly while gently stirring to avoid shocking the system and promoting emulsion formation.

  • Degas Solvents: Using degassed solvents can sometimes help, as dissolved gases can occasionally contribute to the stability of emulsions.

Experimental Protocols

Protocol 1: General Procedure for Biphasic Synthesis of this compound (Acid-Catalyzed)

This protocol provides a general starting point. Optimization of specific parameters is recommended.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus with a condenser, add geraniol (1.0 eq), crotonic acid (1.2 eq), a suitable organic solvent (e.g., toluene or chlorobenzene, ~2 mL per mmol of geraniol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC.

  • Work-up and Phase Separation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic phase sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and unreacted crotonic acid. (Caution: CO₂ evolution!)

      • Water.

      • Saturated aqueous sodium chloride (brine) solution to aid in phase separation and remove residual water.

    • Separate the organic layer. If an emulsion forms, refer to the troubleshooting guide.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Work-up Procedure for Breaking a Persistent Emulsion
  • Transfer to Separatory Funnel: Transfer the entire emulsified mixture to a separatory funnel.

  • Salting Out: Add a volume of saturated brine solution equivalent to approximately 20-30% of the total volume of the emulsion.

  • Gentle Inversion: Stopper the funnel and gently invert it several times. Do not shake vigorously.

  • Allow to Stand: Let the funnel stand undisturbed in a ring clamp for at least 30 minutes. Observe if a distinct interface begins to form.

  • Filtration (if necessary): If the emulsion persists, set up a Buchner funnel with a pad of Celite® over a filter flask. Wet the Celite® with the organic solvent used in the reaction. Slowly pour the emulsified mixture through the Celite® pad under gentle vacuum.

  • Re-separation: Transfer the filtrate back to a clean separatory funnel. The phases should now separate more readily. Proceed with the standard work-up washes.

Quantitative Data

While specific quantitative data for optimizing phase separation in this compound synthesis is scarce in the literature, the following table provides optimized reaction conditions for the synthesis of a similar compound, Geranyl butyrate, which can serve as a useful starting point for optimization.[2]

ParameterOptimized Value for Geranyl Butyrate Synthesis
Molar Ratio (Butyric Acid:Geraniol)1:5 (v/v)
Biocatalyst Load (Eversa Transform 2.0)15% (w/w)
Temperature50 °C
Reaction Time6 h

Source: Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights.[2]

Researchers should perform a Design of Experiments (DoE) to systematically investigate the impact of factors like solvent type, catalyst concentration, stirring speed, and temperature on both the reaction yield and the phase separation time for their specific this compound synthesis.

Visualizations

Signaling Pathway of Emulsion Formation and Resolution

This diagram illustrates the factors contributing to emulsion stability and the mechanisms by which troubleshooting techniques promote phase separation.

G cluster_formation Factors Promoting Emulsion cluster_resolution Mechanisms of Resolution a High Shear (Vigorous Stirring) emulsion Stable Emulsion a->emulsion b Surfactant-like Species (Catalyst, Reactants) b->emulsion c Fine Solid Particles c->emulsion d Increased Ionic Strength (Brine) emulsion->d Troubleshooting Intervention e Neutralization of Surfactants (pH Adjustment) emulsion->e Troubleshooting Intervention f Droplet Coalescence (Celite Filtration) emulsion->f Troubleshooting Intervention g Density-based Separation (Centrifugation) emulsion->g Troubleshooting Intervention separation Phase Separation d->separation e->separation f->separation g->separation

Caption: Factors influencing emulsion stability and resolution.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of Geranyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Geranyl crotonate, a terpene ester used in fragrance formulations and as a modifying agent in polymerization processes.[1] Due to the limited availability of publicly accessible, fully validated analytical methods specifically for this compound, this document presents a detailed, validated Gas Chromatography-Flame Ionization Detection (GC-FID) method for the structurally analogous compound, Geranyl acetate. This is complemented by a proposed High-Performance Liquid Chromatography (HPLC)-UV method, offering an alternative analytical approach.

The data and protocols presented for Geranyl acetate serve as a robust starting point for the development and validation of a specific method for this compound. The underlying principles of method validation, including specificity, linearity, accuracy, precision, and sensitivity, are universal and directly applicable.

Comparative Overview of Analytical Techniques

Gas Chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like terpene esters.[2][3][4] GC-FID is a reliable and cost-effective method for routine quantification, offering high precision and a wide linear range. For more complex matrices or when confirmation of identity is required, GC coupled with Mass Spectrometry (GC-MS) provides superior specificity.[1][4][5]

High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile analytes or as a complementary technique. Reversed-phase HPLC with UV detection is a common approach for compounds with a UV chromophore. Stability-indicating HPLC methods are crucial in the pharmaceutical industry to monitor the degradation of active ingredients.[6][7]

Quantitative Data Summary

The following table summarizes the validation parameters for a representative GC-FID method for Geranyl acetate analysis. These values are indicative of the performance that can be expected when developing and validating a method for the structurally similar this compound.

Validation ParameterGC-FID for Geranyl Acetate (Representative Data)HPLC-UV (Expected Performance)
Linearity (R²) ≥ 0.998≥ 0.999
Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%≤ 2.0%
- Intermediate Precision≤ 3.0%≤ 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 µg/mL
Specificity Demonstrated by peak purity and resolutionDemonstrated by peak purity and resolution from degradants

Experimental Protocols

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID) for Geranyl Acetate

This protocol is a representative method for the quantification of Geranyl acetate and can be adapted for this compound.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Capillary column: HP-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.[8]

2. Reagents and Standards:

  • Carrier Gas: Nitrogen or Helium, high purity.[8]

  • FID Gases: Hydrogen and Air, high purity.

  • Solvent: Methanol or Hexane, HPLC grade.

  • Geranyl acetate reference standard (purity >99%).

3. Chromatographic Conditions:

  • Injector Temperature: 250°C[8]

  • Detector Temperature: 300°C[8]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow).

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

4. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Geranyl acetate reference standard into a 100 mL volumetric flask and dilute to volume with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent, and dilute to bring the analyte concentration within the calibration range.

5. Validation Procedure:

  • Specificity: Analyze blank solvent, a placebo (if applicable), and the analyte to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze at least six replicates of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Proposed Method

This is a proposed method that would require development and validation for this compound quantification.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, a UV/Vis or Photodiode Array (PDA) detector, a column oven, and an autosampler.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[9]

2. Reagents and Standards:

  • Mobile Phase A: Water (HPLC grade).

  • Mobile Phase B: Acetonitrile (HPLC grade).[9]

  • Solvent: Acetonitrile or Methanol, HPLC grade.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).[9] The exact ratio would need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan of this compound (expected to be around 210-230 nm).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Similar to the GC-FID method, prepare a stock solution and a series of calibration standards of this compound in the mobile phase or a suitable solvent.

  • Prepare samples by dissolving in the mobile phase and filtering through a 0.45 µm syringe filter before injection.

5. Validation Procedure:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) would be assessed as described for the GC-FID method, following ICH guidelines. For a stability-indicating method, forced degradation studies (acid, base, oxidation, heat, light) would be performed to demonstrate that the method can separate the analyte from its degradation products.[6][7]

Visualizations

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

G Workflow for Analytical Method Validation A Method Development & Optimization (e.g., GC or HPLC) B Validation Protocol Definition (ICH Guidelines) A->B Define Parameters C Specificity (Peak Purity, Resolution) B->C D Linearity & Range (Calibration Curve, R²) B->D E Accuracy (% Recovery) B->E F Precision (Repeatability, Intermediate Precision, %RSD) B->F G Sensitivity (LOD & LOQ) B->G H Robustness (Minor Method Variations) B->H K Forced Degradation Studies (For Stability-Indicating Methods) B->K I System Suitability Testing (SST) C->I D->I E->I F->I G->I H->I J Validation Report & Method Implementation I->J All Parameters Meet Criteria K->C Demonstrate Specificity

References

A Comparative Analysis of the Bioactivities of Geranyl Crotonate and Geranyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product chemistry and drug discovery, monoterpene esters have garnered significant attention for their diverse pharmacological properties. This guide provides a detailed comparative study of two such esters: Geranyl Crotonate and Geranyl Acetate. While Geranyl Acetate has been the subject of numerous bioactivity studies, data on this compound remains comparatively scarce. This report synthesizes the available experimental data to offer an objective comparison for researchers, scientists, and drug development professionals.

Quantitative Bioactivity Data

The following table summarizes the quantitative data available for the bioactivity of Geranyl Acetate. At present, specific quantitative bioactivity metrics for this compound are not extensively reported in publicly available literature.

Bioactivity Compound Assay/Model Result Reference Organism/Cell Line
Anticancer Geranyl AcetateMTT AssayIC₅₀: 30 μMColo-205 (Colon Cancer)[1]
Geranyl AcetateMTT AssayInduces apoptosis via p53HepG2 (Liver Cancer)
Geranyl AcetateMTT AssayLow cytotoxicity (IC₅₀ > 100 µg/mL)T47D (Breast Cancer)
Antimicrobial Geranyl AcetateMolecular DockingHigh binding affinityP. aeruginosa (WbpE), S. aureus (Beta-Lactamase)[2]
Geranyl AcetateNot SpecifiedEffective antimicrobialBacteria, Fungi, some Viruses[3][4]
Larvicidal Geranyl AcetateLarval Packet TestLC₉₀: 6.25 mg/mLRhipicephalus (Boophilus) microplus
Toxicity This compoundAcute Oral LD₅₀> 5000 mg/kgRat[5][6]
This compoundAcute Dermal LD₅₀> 5000 mg/kgRabbit[6]
This compoundBlueScreen AssayNegative for genotoxicity---

Detailed Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Cells (e.g., Colo-205, HepG2) are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (Geranyl Acetate or this compound). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound) and sterility controls (no microbes) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.

Signaling Pathways and Experimental Workflows

The anticancer activity of Geranyl Acetate has been linked to the induction of apoptosis. Below are diagrams illustrating the key signaling pathways involved.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well plate treat Treat with Geranyl Acetate start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read calc Calculate % Viability read->calc ic50 Determine IC50 calc->ic50

Caption: Workflow for determining the cytotoxicity of Geranyl Acetate using the MTT assay.

p53_apoptosis_pathway cluster_intrinsic Intrinsic Pathway stress Cellular Stress (e.g., Geranyl Acetate) p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 inhibits mito Mitochondrial Permeability ↑ bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: p53-mediated intrinsic apoptosis pathway activated by Geranyl Acetate.

Comparative Discussion

Geranyl Acetate has demonstrated a broad spectrum of bioactivities, positioning it as a compound of interest for further pharmacological development. Its anticancer effects, particularly against colon cancer cells, are noteworthy, with a defined IC₅₀ value and a partially elucidated mechanism involving the p53 tumor suppressor and the Bax/Bcl-2 apoptosis pathway[1]. This suggests that Geranyl Acetate can trigger programmed cell death in cancer cells. Furthermore, its antimicrobial properties against both bacteria and fungi are well-documented, with molecular docking studies pointing towards the inhibition of cell wall synthesis as a possible mechanism of action[2]. The anti-inflammatory and antioxidant activities further contribute to its potential therapeutic profile.

In stark contrast, This compound remains largely uncharacterized in terms of its specific bioactivities. While it is structurally similar to Geranyl Acetate, differing only in the ester side chain (crotonate vs. acetate), this seemingly minor structural change can significantly impact its biological properties. The available data is primarily confined to its use as a fragrance ingredient and basic toxicological assessments, which indicate low acute toxicity[5][6].

The bioactivity of this compound can be hypothetically inferred from its constituent parts upon hydrolysis: geraniol and crotonic acid. Geraniol itself is known to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties[7][8][9]. It is plausible that this compound could act as a prodrug, releasing geraniol within the biological system. However, without direct experimental evidence, this remains speculative. The crotonate moiety might also influence the compound's lipophilicity and ability to penetrate cell membranes, potentially modulating the activity of the parent geraniol molecule. Studies on other geranyl esters, such as geranyl isobutyrate, have shown potent antibacterial activity, suggesting that the ester group plays a crucial role in the overall bioactivity[10].

Conclusion and Future Directions

This comparative guide highlights a significant knowledge gap between the well-studied Geranyl Acetate and the lesser-known this compound. Geranyl Acetate exhibits promising anticancer, antimicrobial, and anti-inflammatory properties supported by quantitative data and mechanistic insights. This compound, while structurally related, lacks the experimental data needed for a direct comparison of its efficacy.

Future research should focus on systematically evaluating the bioactivities of this compound using standardized assays, such as those detailed in this guide. Specifically, determining its MIC against a panel of microbes, its IC₅₀ against various cancer cell lines, and its antioxidant and anti-inflammatory potential would be crucial first steps. Such studies would not only elucidate the pharmacological profile of this compound but also contribute to a better understanding of the structure-activity relationships within the geranyl ester class of compounds, potentially paving the way for the design of novel therapeutic agents.

References

Cross-Reactivity of Geranyl Crotonate with Other Terpene Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of geranyl crotonate and other structurally related terpene esters concerning their potential for cross-reactivity in allergic contact dermatitis. Due to a lack of direct quantitative cross-reactivity studies, this comparison is based on structural similarities and available sensitization data for individual compounds.

Structural and Sensitization Potential Comparison of Terpene Esters

Terpene Ester Chemical Structure CAS Number Molecular Formula Sensitization Potential & Notes
This compound
alt text
56172-46-4C₁₄H₂₂O₂No specific sensitization data found. As an ester of geraniol, which can be metabolized to the sensitizing aldehyde geranial, a potential for sensitization exists.[1]
Geranyl Acetate
alt text
105-87-3C₁₂H₂₀O₂Considered a weak sensitizer. Can be hydrolyzed to geraniol, which can then be oxidized to the more potent sensitizer geranial.[1]
Citronellyl Acetate
alt text
150-84-5C₁₂H₂₂O₂Generally considered to have low sensitizing potential.[2] However, as with other terpene esters, oxidation could potentially increase its allergenicity.
Linalyl Acetate
alt text
115-95-7C₁₂H₂₀O₂Pure linalyl acetate is a weak sensitizer (EC3 value of 25% in LLNA). However, upon air oxidation, it forms hydroperoxides that are potent sensitizers (oxidized sample EC3 value of 3.6%).[3][4]
Bornyl Acetate
alt text
76-49-3C₁₂H₂₀O₂Used in fragrances and reported to have low sensitizing potential.[5]

Note: The EC3 value from the Local Lymph Node Assay (LLNA) represents the estimated concentration of a substance required to induce a threefold increase in lymphocyte proliferation in the draining lymph nodes compared to a control group, and it is a measure of the sensitizing potency of a chemical.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the sensitization potential of terpene esters.

Human Patch Testing

Patch testing is the primary method for diagnosing allergic contact dermatitis in humans.

  • Test Substance Preparation: Allergens are typically diluted in petrolatum to a non-irritating concentration. For screening fragrance allergies, a "fragrance mix" containing several common fragrance allergens is often used.

  • Application: A small amount of the test substance is applied to a small aluminum or plastic chamber on a hypoallergenic adhesive strip. These patches are then applied to the patient's back.

  • Occlusion: The patches are left in place for 48 hours, during which time the patient is advised to avoid activities that may dislodge the patches, such as strenuous exercise or showering.

  • Reading: The patches are removed after 48 hours, and an initial reading is taken. A second reading is typically performed at 72 or 96 hours, as delayed hypersensitivity reactions can take time to develop.

  • Interpretation: Reactions are graded based on the severity of the observed skin reaction (e.g., erythema, papules, vesicles). A positive reaction indicates sensitization to the specific allergen.

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for assessing the skin sensitization potential of chemicals.[6][7]

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Application: The test substance is applied to the dorsum of both ears of the mice for three consecutive days. A vehicle control and a positive control are also included.

  • Lymphocyte Proliferation Measurement: On day 5, the mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative like BrdU.

  • Sample Collection: After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Analysis: The lymph nodes are processed to create a single-cell suspension. The incorporation of the labeled nucleoside, which is proportional to lymphocyte proliferation, is measured.

  • Stimulation Index (SI): The degree of proliferation is expressed as the Stimulation Index, which is the ratio of proliferation in the test group to the proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is greater than or equal to 3.

Visualizations

Signaling Pathway in Allergic Contact Dermatitis

Allergic_Contact_Dermatitis_Pathway cluster_epidermis Epidermis cluster_dermis Dermis / Lymph Node Hapten Hapten Protein Protein Hapten->Protein Haptenation Keratinocytes Keratinocytes Langerhans_Cell Langerhans Cell (Immature DC) Keratinocytes->Langerhans_Cell Activation Signals (e.g., IL-1β, TNF-α) Mature_DC Mature Dendritic Cell (DC) Langerhans_Cell->Mature_DC Migration & Maturation Hapten_Protein_Complex Hapten-Protein Complex Protein->Hapten_Protein_Complex Hapten_Protein_Complex->Langerhans_Cell Uptake Naive_T_Cell Naive T-Cell Mature_DC->Naive_T_Cell Antigen Presentation Effector_T_Cell Effector T-Cell Naive_T_Cell->Effector_T_Cell Proliferation & Differentiation Cytokines Cytokines Effector_T_Cell->Cytokines Release Cytokines->Keratinocytes Inflammation

Caption: Signaling pathway of allergic contact dermatitis.

Experimental Workflow for the Local Lymph Node Assay (LLNA)

LLNA_Workflow Start Start Test_Substance_Application Day 1-3: Apply Test Substance to Mouse Ears Start->Test_Substance_Application Nucleoside_Injection Day 5: Inject Radiolabeled Nucleoside Test_Substance_Application->Nucleoside_Injection Lymph_Node_Excision Day 6: Excise Draining Lymph Nodes Nucleoside_Injection->Lymph_Node_Excision Cell_Suspension Prepare Single-Cell Suspension Lymph_Node_Excision->Cell_Suspension Measure_Proliferation Measure Nucleoside Incorporation Cell_Suspension->Measure_Proliferation Calculate_SI Calculate Stimulation Index (SI) Measure_Proliferation->Calculate_SI End End Calculate_SI->End

Caption: Experimental workflow of the Local Lymph Node Assay.

Conclusion

The potential for cross-reactivity among terpene esters is a significant consideration in the safety assessment of fragrance ingredients. While direct comparative data for this compound is lacking, the information presented in this guide suggests that structural similarity to known sensitizers and the potential for oxidation are key factors to consider. The provided experimental protocols offer standardized methods for evaluating the sensitization potential of novel terpene esters. Further research is warranted to establish the specific cross-reactivity profiles of this compound and other related compounds to better protect consumer health.

References

Unveiling the Repellent Efficacy: A Comparative Analysis of Geranyl Crotonate, Citral, and Geraniol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for effective and safe insect repellents is a continuous endeavor. This guide provides a detailed comparison of the repellent performance of geranyl crotonate against the more established alternatives, citral and its structurally related compound, geraniol. The analysis is supported by available experimental data, detailed methodologies, and a visualization of the underlying biological pathways.

While this compound is recognized within the fragrance and flavor industries, its efficacy as an insect repellent is not well-documented in publicly available scientific literature. In contrast, citral, a key component of citronella oil, and geraniol, a natural monoterpene alcohol, have been the subject of numerous studies evaluating their insect repellent properties. This guide, therefore, focuses on the comparative performance of citral and geraniol, providing a robust, data-driven assessment of their potential as insect repellents.

Quantitative Performance Comparison

A pivotal study conducted by Müller et al. (2009) provides a direct quantitative comparison of the repellent efficacy of geraniol and citronella (of which citral is a primary active component) against mosquitoes in both indoor and outdoor settings. The data clearly indicates that geraniol exhibits significantly higher repellent activity.

Repellent FormulationApplication MethodSettingRepellency Rate (%)
5% CitronellaCandleIndoors14%
100% CitronellaDiffuserIndoors68%
5% GeraniolCandleIndoors50%
100% GeraniolDiffuserIndoors97%
100% CitronellaDiffuser (6m from trap)Outdoors22%
100% GeraniolDiffuser (6m from trap)Outdoors75%

Experimental Protocols

The evaluation of insect repellent efficacy relies on standardized and meticulously controlled experimental protocols. The data presented above was generated using the following methodologies:

Indoor Repellency Assay:
  • Objective: To determine the percentage reduction in mosquito landings in a controlled indoor environment.

  • Apparatus: A test room of a standard size.

  • Procedure:

    • Commercially available candles containing 5% of the active ingredient (citronella or geraniol) or diffusers containing 100% of the active ingredient were used.

    • The candle was lit or the diffuser was activated for a specified period before introducing mosquitoes into the room.

    • A human volunteer was present in the room, and the number of mosquito landings on the volunteer's exposed skin was recorded over a set duration.

    • A control experiment with no repellent was conducted to establish a baseline landing rate.

    • The repellency rate was calculated as the percentage reduction in landings in the presence of the repellent compared to the control.

Outdoor Repellency Assay:
  • Objective: To assess the ability of the repellents to reduce mosquito trap catches in an outdoor setting.

  • Apparatus: Standard mosquito traps (e.g., CDC light traps).

  • Procedure:

    • Diffusers containing 100% of the active ingredient (citronella or geraniol) were placed at a distance of 3 and 6 meters from the mosquito traps.

    • The traps were operated overnight, and the number of captured female mosquitoes was counted.

    • A control trap with no repellent diffuser was also operated to determine the natural mosquito population density.

    • The repellency rate was determined by the percentage reduction in the number of mosquitoes caught in the traps with diffusers compared to the control trap.

Mechanism of Action: Interference with Olfactory Signaling

Insect repellents primarily function by disrupting the olfactory system of insects, thereby impairing their ability to locate a host. Volatile repellent molecules bind to and either activate or inhibit specific olfactory receptors (ORs) located on the insect's antennae and maxillary palps. This interaction alters the normal signaling cascade that would typically lead to host-seeking behavior.

The strong citrus odor of citral is thought to disrupt the olfactory receptors of insects, making it difficult for them to locate hosts. Geraniol is also believed to act on the insect's nervous system, causing cellular damage and rapid immobilization upon contact. While the precise molecular targets for citral and geraniol are still under investigation, the generalized mechanism involves interference with the initial stages of odor perception.

Below is a diagram illustrating a simplified insect olfactory signaling pathway and the points at which repellents can exert their effects.

Insect_Olfactory_Pathway cluster_0 External Environment cluster_1 Insect Antenna cluster_2 Olfactory Receptor Neuron (ORN) cluster_3 Brain (Antennal Lobe) Odorants Host Odorants OBP Odorant Binding Protein (OBP) Odorants->OBP Binds to Repellents Repellent Molecules (e.g., Citral, Geraniol) OR Olfactory Receptor (OR) Repellents->OR Binds to & Inhibits/Over-stimulates OBP->OR Transports to Signal Signal Transduction Cascade OR->Signal Activates Repulsion Repellent Behavior OR->Repulsion Triggers ActionPotential Action Potential Generation Signal->ActionPotential Initiates Behavior Host-Seeking Behavior ActionPotential->Behavior Leads to

Caption: Generalized insect olfactory signaling pathway and points of repellent interference.

Conclusion

The available scientific evidence strongly suggests that geraniol is a more potent insect repellent than citral (found in citronella). For researchers and professionals in the field, focusing on geraniol and its formulations may yield more promising results in the development of effective, natural insect repellents. It is important to note the significant lack of data regarding the insect repellent efficacy of this compound, highlighting a potential area for future research. Further investigation into the specific olfactory receptors and signaling pathways targeted by these compounds will be crucial in designing next-generation repellents with enhanced efficacy and safety profiles.

A Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis of Geranyl Crotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of geranyl crotonate, a valuable fragrance and flavor compound, can be achieved through traditional chemical methods or by leveraging the precision of enzymatic catalysis. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific needs. While enzymatic synthesis offers a greener and more selective alternative, chemical routes remain relevant, particularly for large-scale production where cost and infrastructure are primary considerations.

At a Glance: Key Performance Indicators

ParameterChemical Synthesis (Acid-Catalyzed)Enzymatic Synthesis (Lipase-Catalyzed)
Typical Yield Variable, can be improved with techniques like azeotropic distillation.Generally high, often exceeding 95% conversion for similar geranyl esters.[1]
Reaction Temperature Elevated (e.g., 75-150°C).[2]Mild (e.g., 30-50°C).[1][3]
Reaction Time 5 to 26 hours.[2]Can range from a few hours to 24 hours.[1][3]
Catalyst Strong acids (e.g., Sulfuric acid).[2]Lipases (e.g., Candida antarctica lipase B).[4]
Byproducts Water, which can limit equilibrium; potential for side reactions at high temperatures.Minimal byproducts due to high selectivity.[1]
Solvent Often requires a water-immiscible solvent for azeotropic removal of water (e.g., chlorobenzene).[2]Can be performed in various organic solvents or even solvent-free systems.
Sustainability Relies on harsh reagents and higher energy input.Aligns with green chemistry principles, using biodegradable catalysts and milder conditions.[1]

Experimental Protocols

Chemical Synthesis: Acid-Catalyzed Esterification

This protocol is based on traditional esterification methods.

Materials:

  • Geraniol

  • Crotonic acid

  • Sulfuric acid (catalyst)

  • Chlorobenzene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine geraniol (1 to 2 molar excess) and crotonic acid (1 mol).[2]

  • Add chlorobenzene to the reaction mixture.[2]

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 135-140°C) and continuously remove the water formed during the reaction via the Dean-Stark trap.[2]

  • Monitor the reaction progress by tracking the amount of water collected. The reaction is typically run for 5 to 26 hours.[2]

  • After completion, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.[2]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol is a generalized procedure based on optimized conditions for the synthesis of similar geranyl esters.

Materials:

  • Geraniol

  • Crotonic acid (or a crotonate ester for transesterification)

  • Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)

  • Organic solvent (e.g., n-hexane, or solvent-free)

  • Molecular sieves (optional, to remove water)

  • Standard laboratory glassware for incubation and agitation

Procedure:

  • In a temperature-controlled shaker flask, combine geraniol and crotonic acid. Molar ratios can be optimized, with studies on similar esters showing optimal ratios of alcohol to acid at 1:5.[3]

  • Add the immobilized lipase. Enzyme loading is a critical parameter, with optimal loads for similar reactions around 10-15% by weight of the substrates.[1][3]

  • If not a solvent-free system, add the desired organic solvent.

  • Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 200-250 RPM).[1][3]

  • The reaction can be monitored over time by techniques such as gas chromatography (GC) to determine the conversion rate. Reaction times can range from 6 to 24 hours to achieve high conversion.[1][3]

  • Upon completion, the immobilized enzyme can be easily recovered by filtration for potential reuse.

  • The product can be purified from the reaction mixture, often with simpler purification steps compared to chemical synthesis due to fewer byproducts.

Visualizing the Synthesis Workflows

The following diagrams illustrate the general experimental workflows for both chemical and enzymatic synthesis of this compound.

G Chemical Synthesis Workflow A Reactants Mixing (Geraniol, Crotonic Acid, H₂SO₄, Chlorobenzene) B Azeotropic Reflux (135-140°C, 5-26h) Water Removal A->B C Neutralization (NaHCO₃ Wash) B->C D Drying (Anhydrous MgSO₄) C->D E Solvent Removal D->E F Fractional Distillation E->F G Pure this compound F->G

Caption: Chemical Synthesis Workflow for this compound.

G Enzymatic Synthesis Workflow A Substrate & Enzyme Mixing (Geraniol, Crotonic Acid, Lipase) B Incubation (40-50°C, 6-24h) Constant Agitation A->B C Enzyme Filtration (Catalyst Recovery) B->C D Product Purification C->D E Pure this compound D->E

Caption: Enzymatic Synthesis Workflow for this compound.

Comparative Analysis

The choice between chemical and enzymatic synthesis of this compound hinges on the specific requirements of the application.

G Comparative Analysis cluster_0 Chemical Synthesis cluster_1 Enzymatic Synthesis A Harsh Conditions B Lower Selectivity C Potential for Byproducts D Established Technology E Mild Conditions F High Selectivity G Green & Sustainable H Enzyme Cost & Stability I This compound Synthesis I->A I->B I->C I->D I->E I->F I->G I->H

Caption: Key Characteristics of Chemical vs. Enzymatic Synthesis.

Enzymatic synthesis, with its high selectivity and mild reaction conditions, is particularly advantageous for producing high-purity this compound with minimal environmental impact.[1] The ability to reuse the enzyme catalyst also adds to its economic and environmental appeal. However, the cost and operational stability of the enzyme can be a consideration.

Conversely, chemical synthesis is a well-established method that may be more cost-effective for large-scale industrial production, especially if high purity is not the primary driver and existing infrastructure is geared towards traditional chemical processes. The use of harsh reagents and the generation of byproducts are significant drawbacks from a green chemistry perspective. The elevated temperatures can also lead to the degradation of thermally sensitive compounds.

References

A Comparative Benchmark of Geranyl Crotonate Synthesis: Industrial Standards vs. Enzymatic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of geranyl crotonate, a valuable terpene ester with applications in fragrances and as a modifying agent in polymer chemistry, has traditionally relied on conventional chemical methods.[1][2] However, advancements in biocatalysis are paving the way for more sustainable and efficient alternatives. This guide provides an objective comparison between the established industrial acid-catalyzed synthesis and modern enzymatic approaches, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for the primary synthesis routes of this compound. While specific data for enzymatic synthesis of this compound is limited, performance data for analogous geranyl esters (e.g., acetate and butyrate) using similar enzymatic systems provide a strong benchmark for expected performance.

ParameterIndustrial Standard: Acid-Catalyzed EsterificationAlternative: Lipase-Catalyzed Synthesis (Esterification/Transesterification)
Catalyst Mineral Acids (e.g., Sulfuric Acid)[1]Immobilized Lipases (e.g., Candida antarctica Lipase B - Novozym 435)[3][4]
Primary Reactants Geraniol & Crotonic Acid[1]Geraniol & Crotonic Acid (Esterification) or Acyl Donor (e.g., Vinyl/Ethyl Crotonate for Transesterification)[5][6]
Reaction Temperature High (e.g., 135-140°C)[1]Mild (e.g., 30-60°C)[3][4]
Reaction Time Long (e.g., 5-26 hours)[1]Variable, often shorter (e.g., 2-24 hours)[4][7]
Solvent Water-immiscible organic solvent (e.g., Chlorobenzene)[1]Organic Solvents (e.g., n-hexane) or Solvent-Free Systems[3][4]
Typical Conversion/Yield ~41% (based on patent example calculation)[1]High, often >90% for analogous geranyl esters[3][7][8]
By-products Water (requires removal), potential side-products from harsh conditions[1]Water (esterification) or a simple alcohol (transesterification)[5]
Sustainability High energy consumption, use of hazardous acids and solvents[7]"Green" process, biodegradable catalyst, milder conditions, less waste[5][8]

Experimental Protocols

Industrial Standard: Acid-Catalyzed Azeotropic Esterification

This method relies on the direct esterification of geraniol and crotonic acid, using an acid catalyst and azeotropic distillation to remove water, thereby driving the reaction equilibrium toward the product.[1]

Methodology:

  • A reaction flask is charged with geraniol (1.0 to 2.0 molar equivalents) and crotonic acid (1.0 molar equivalent).[1]

  • A water-immiscible solvent, such as chlorobenzene, is added to the mixture. This solvent will form an azeotrope with water.[1]

  • A small amount of an esterification catalyst, typically concentrated sulfuric acid, is added.[1]

  • The reaction vessel is equipped with a Dean-Stark apparatus or a similar setup for azeotropic distillation and a condenser.

  • The mixture is heated to the boiling point of the azeotrope (e.g., 135-140°C for chlorobenzene).[1]

  • As water is formed during the esterification, it is continuously removed as a vaporous azeotrope with the solvent. The azeotrope condenses, and the denser water separates, allowing the solvent to be returned to the reaction flask.[1]

  • The reaction is monitored and allowed to proceed for an extended period (e.g., 26 hours) until the theoretical amount of water is collected.[1]

  • Upon completion, the mixture is cooled. The catalyst is neutralized with a weak base.

  • The final product, this compound, is purified from the reaction mixture by fractional distillation under reduced pressure.[1]

Alternative Benchmark: Lipase-Catalyzed Transesterification

Enzymatic synthesis offers a green alternative, operating under mild conditions with high specificity.[5] Transesterification is often preferred as it can avoid the production of water, which can affect lipase activity.[9]

Methodology:

  • A suitable reactor is charged with geraniol (1 molar equivalent) and an acyl donor, such as ethyl crotonate or vinyl crotonate (e.g., 1 to 7 molar equivalents).[4]

  • The reaction can be run in a solvent-free system or using a non-polar organic solvent like n-hexane.[3][4]

  • An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), is added to the mixture (e.g., 10-15% by weight of reactants).[4][8]

  • The mixture is incubated at a mild temperature (e.g., 40-60°C) with continuous agitation (e.g., 200-250 RPM).[6][7]

  • If an acyl donor like vinyl crotonate is used, the by-product is vinyl alcohol, which tautomerizes to acetaldehyde, making the reaction effectively irreversible. If ethyl crotonate is used, the ethanol by-product can be removed by pervaporation or vacuum to drive the equilibrium.[9]

  • The reaction progress is monitored by techniques such as gas chromatography (GC).

  • Once equilibrium or desired conversion is reached (typically within 2-24 hours), the immobilized enzyme is removed by simple filtration for reuse.[6]

  • The product can be purified by vacuum distillation if necessary, though the high selectivity of the enzyme often results in a much cleaner product compared to chemical methods.[4]

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental setup for the industrial method and the catalytic mechanism of the enzymatic alternative.

G cluster_0 Industrial Azeotropic Esterification Workflow Flask Reaction Flask (Geraniol, Crotonic Acid, Chlorobenzene, H₂SO₄) Column Distillation Column Flask->Column Vapor (Azeotrope) Heating Heating Mantle Heating->Flask Condenser Condenser Column->Condenser Separator Water Separator (Dean-Stark Trap) Condenser->Separator Condensate Return Solvent Return Separator->Return WaterOut Water Collection Separator->WaterOut Return->Flask

Caption: Experimental setup for industrial this compound synthesis via azeotropic distillation.

G cluster_1 Lipase Catalysis: Ping-Pong Bi-Bi Mechanism cluster_reactants Reactants cluster_products Products E1 Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E1->E_Acyl + A E2 Lipase (E) E_Acyl->E2 + B P1 Product 1 (P) (e.g., Ethanol) E_Acyl->P1 - P GeranylCrotonate This compound (Q) E2->GeranylCrotonate - Q AcylDonor Acyl Donor (A) (e.g., Ethyl Crotonate) Geraniol Geraniol (B)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of geranyl esters.[6][10]

References

Geranyl Crotonate: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Geranyl crotonate, an ester of geraniol, is a compound of interest for its potential therapeutic properties. However, a comprehensive evaluation of its efficacy is currently limited in publicly available research. This guide provides a comparative analysis of the known data for this compound and its parent compound, geraniol, which serves as a proxy to infer potential biological activities. The guide also presents data for geranyl acetate, another ester of geraniol, and compares their potential anti-inflammatory and antitumor effects with established drugs, Dexamethasone and Doxorubicin.

Data Presentation: Quantitative Efficacy

Due to the limited direct experimental data on this compound, this section summarizes the available quantitative data for its parent compound, geraniol, and a related ester, geranyl acetate. These are compared with the well-established drugs Dexamethasone for anti-inflammatory activity and Doxorubicin for cytotoxic (antitumor) activity.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Efficacy

CompoundAssay TypeCell LineEfficacy Metric (IC50)Reference
Geraniol Anti-inflammatoryHuman Retinal Microvascular Pericytes (HRMPs)~55 nM (vs. IL-1β induced IL-8 secretion)[1]
Anti-inflammatoryTHP-1 (monocytes)~58 nM (vs. IL-1β induced IL-7 secretion)[1]
CytotoxicityColo-205 (colon cancer)20 µM[2][3]
CytotoxicityHepG2 (liver cancer)Not explicitly stated, but showed increased cytotoxicity[4]
Geranyl Acetate CytotoxicityColo-205 (colon cancer)30 µM[2][3]
CytotoxicityHepG2 (liver cancer)Showed increased cytotoxicity and apoptosis[4]
Dexamethasone Anti-inflammatoryHuman Retinal Microvascular Pericytes (HRMPs)3 nM (vs. IL-1β induced MCP-1 secretion)[1]
Anti-inflammatoryTHP-1 (monocytes)3 nM (vs. IL-1β induced MCP-1 secretion)[1]
Anti-inflammatoryPeripheral Blood Mononuclear Cells (PBMCs)< 10⁻⁸ M (in corticosteroid-sensitive individuals)[5]
Doxorubicin CytotoxicityHCT116 (colon cancer)24.30 µg/ml[6]
CytotoxicityHep-G2 (liver cancer)14.72 µg/ml[6]
CytotoxicityPC3 (prostate cancer)2.64 µg/ml[6]
CytotoxicityMCF-7 (breast cancer)2.50 µM[7]

Table 2: In Vivo Antitumor Efficacy of Geraniol

Animal ModelTumor TypeTreatment RegimenOutcomeReference
Swiss nu/nu miceTC-118 human colon tumor xenograftGeraniol (150 mg/kg) + 5-fluorouracil (20 mg/kg)53% reduction in tumor volume[8]
Nude miceA549 human lung carcinoma xenograftGeraniolReduced tumor weight and volume[9]
MiceCT26 colon carcinoma xenograftGeraniolInduced apoptosis[9]
D-gal-induced aging miceNeuroinflammation and cognitive impairmentGeraniol (40 mg/kg)Attenuated oxidative stress and neuroinflammation[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources to represent standard laboratory practices.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., Colo-205, HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, geraniol, geranyl acetate, Doxorubicin) and incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[2][11][12]

In Vitro Anti-inflammatory Assay (Cytokine Secretion)
  • Cell Culture: Human Retinal Microvascular Pericytes (HRMPs) or THP-1 monocytes are cultured in appropriate media.

  • Stimulation and Treatment: Cells are pre-treated with different concentrations of the test compound (e.g., this compound, geraniol, Dexamethasone) for 1-2 hours. Subsequently, an inflammatory stimulus such as Interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS) is added to induce the production of pro-inflammatory cytokines.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the test compound on cytokine secretion is calculated, and the IC50 value is determined.[1][5]

In Vivo Antitumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are used for these studies.[13]

  • Tumor Cell Implantation: Human cancer cells (e.g., TC-118, A549) are harvested and suspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor size is measured regularly using calipers, and the tumor volume is calculated using the formula: (length x width²)/2.

  • Treatment Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound (e.g., geraniol) is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[8][14]

  • Efficacy Evaluation: The tumor volume and body weight of the mice are monitored throughout the study. At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Geraniol

Geraniol has been shown to exert its biological effects by modulating key signaling pathways involved in inflammation and cancer.

G cluster_0 Anti-inflammatory Pathway cluster_1 Antitumor Pathway LPS LPS/IL-1β TLR4 TLR4/IL-1R LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus_inflam Nucleus NFkB->Nucleus_inflam translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus_inflam->Cytokines transcription Geraniol_inflam Geraniol Geraniol_inflam->IKK inhibits GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Geraniol_tumor Geraniol Geraniol_tumor->PI3K inhibits

Figure 1: Simplified signaling pathways modulated by geraniol.
Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the in vitro and in vivo experiments described in this guide.

G cluster_0 In Vitro Efficacy Workflow A Cell Culture (e.g., Cancer cell line) B Treatment with This compound/Geraniol A->B C Incubation (24-72h) B->C D Cytotoxicity Assay (e.g., MTT) C->D E Anti-inflammatory Assay (e.g., ELISA) C->E F Data Analysis (IC50 determination) D->F E->F

Figure 2: General workflow for in vitro efficacy studies.

G cluster_1 In Vivo Antitumor Efficacy Workflow G Immunocompromised Mouse Model H Tumor Cell Implantation (Xenograft) G->H I Tumor Growth Monitoring H->I J Treatment with Geraniol I->J K Tumor Measurement & Data Collection J->K L Efficacy Evaluation K->L

Figure 3: General workflow for in vivo antitumor studies.

References

A Comparative Analysis of the Odor Profiles of Different Geranyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Geranyl esters, derived from the monoterpene alcohol geraniol, are a pivotal class of aroma chemicals extensively utilized in the flavor and fragrance industries.[1] The esterification of geraniol with various carboxylic acids yields a diverse palette of scents, ranging from floral and fruity to green and waxy. This variability in odor profile, driven by subtle changes in molecular structure, makes geranyl esters versatile ingredients for perfumers and flavorists.[1][2] This guide provides a comparative analysis of the odor profiles of several common geranyl esters, supported by available quantitative data and detailed experimental methodologies for odor characterization.

Comparative Olfactory Profiles

The perceived scent of a geranyl ester is primarily defined by the nature of the acid moiety attached to the geraniol backbone. While most share a foundational rosy character from the geraniol, the ester group modifies the profile, introducing distinct nuances.

Geranyl Acetate: Perhaps the most widely known, geranyl acetate possesses a fresh, rosy-floral profile with pronounced fruity notes, often reminiscent of pear.[3] It has a sweet, waxy floral character with subtle lavender and citrus undertones.[3][4] Commercial grades often contain a small percentage of its isomer, neryl acetate, which imparts a fresh, metallic-rose aspect.[3] Its versatile and universally pleasant scent makes it a cornerstone in rose, lavender, and geranium compositions.[1][5]

Geranyl Propionate: This ester presents a sweet, fruity-rosy scent that is often described as more ethereal and diffusive than geranyl acetate.[6] It features unique balsamic undertones and a subtle grape-like character, complemented by fresh, leafy notes.[6][7] Its airy quality provides an elegant lift to floral accords like lilac and geranium.[6]

Geranyl Formate: Geranyl formate is characterized by a fresh, green, and leafy-rose odor profile.[8][9][10] It is described as somewhat dry and diffusive, with notes of neroli and tea rose, and can have a slightly bitter taste.[8][9][11] This ester is often used to impart fresh top notes in Eau-de-colognes and citrus fragrances.[8]

Geranyl Butyrate: The odor profile of geranyl butyrate is a soft, fruity-floral with light, milky, and waxy qualities.[12][13] It imparts a pleasant sweet, fruity aroma with subtle floral undertones reminiscent of a rose.[14] It is utilized in fragrance formulations for its unique scent profile and as a flavoring agent to contribute to apple, pear, and pineapple notes.[14]

Geranyl Isovalerate: This ester is distinguished by its strong fruity character, most frequently described as a blueberry-like aroma.[15][16] It also possesses sweet, green, oily, and herbaceous notes.[16] Geranyl isovalerate is valued for contributing a distinctive berry note to fruity compositions.[15][17]

Quantitative and Physicochemical Data

For objective comparison, the following table summarizes key quantitative data for the selected geranyl esters.

Geranyl Ester CAS Number Molecular Weight ( g/mol ) Odor Type Odor Profile Summary Odor Threshold (in air) Odor Life (on strip) Relative Odor Impact
Geranyl Acetate 105-87-3[3]196.29[5]Floral-Fruity[3]Fresh, rosy-floral, pear, lavender, citrus, waxy.[3][4]9 - 460 ppb[3][18]~12 hours[19]125[19]
Geranyl Propionate 105-90-8[20]196.29 (isomer)Fruity-RosySweet, rosy, grape-like, balsamic, fresh, leafy.[6][20]Not AvailableNot AvailableNot Available
Geranyl Formate 105-86-2[10]182.26[11]Green-RosyFresh, dry, green, leafy, rose, neroli, tea rose.[8][9][21]Not Available~6 hours[8]150[8]
Geranyl Butyrate 106-29-6[14]210.33 (approx.)Fruity-FloralSoft, fruity, rosy, waxy, milky, raspberry notes.[12][13]Not Available~12 hours[12]130[12]
Geranyl Isovalerate 109-20-6[16]238.37[16]FruitySweet, fruity, blueberry, green, oily, herbaceous, apple.[15][16]Not Available~24 hours[16]Not Available

Methodologies and Visualized Workflows

The characterization of odor profiles is a multi-faceted process combining instrumental analysis with human sensory perception.

Experimental Protocols

1. Gas Chromatography-Olfactometry (GC-O): GC-O is a cornerstone technique for identifying specific odor-active compounds within a sample.[22][23]

  • Principle: A sample containing volatile compounds is injected into a Gas Chromatograph (GC). The GC separates the compounds based on their physicochemical properties (e.g., boiling point, polarity). As the separated compounds elute from the GC column, the effluent is split. One portion goes to a standard detector (like a Mass Spectrometer, MS), while the other is directed to a heated "sniffing port."[23]

  • Procedure: A trained sensory panelist or "nose" sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and its duration at specific retention times.[24] This sensory data is then correlated with the instrumental data from the MS to identify the chemical structure responsible for a particular scent.[22]

  • Application: This method is crucial for determining which specific components in a complex mixture (like an essential oil or a formulated fragrance) contribute most significantly to the overall aroma.[22]

2. Sensory Panel Analysis: This methodology relies on trained human subjects to provide descriptive and quantitative evaluations of fragrances.[25][26]

  • Principle: Human perception is the ultimate arbiter of a fragrance's quality and character. Sensory panels are trained to recognize and consistently describe a wide range of specific odors.[25][26]

  • Procedure: Panelists are presented with samples (e.g., geranyl esters on smelling strips) in a controlled environment to minimize bias. They evaluate various attributes, such as odor intensity, hedonic tone (pleasantness), and specific character notes (e.g., "fruity," "floral," "waxy").[27] Techniques like "triangle testing" may be used to determine if perceptible differences exist between samples.[24][28]

  • Application: Used for quality control, comparing new fragrance molecules to existing standards, and understanding consumer perception.[24][25]

Visualizations

experimental_workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Sample Sample Injection Column Separation in GC Column Sample->Column Volatility-based separation Split Effluent Splitter Column->Split MS Mass Spectrometer (MS) (Identification) Split->MS Sniff Sniffing Port (Olfactory Detection) Split->Sniff Correlate Correlate Data MS->Correlate Chemical Data Sniff->Correlate Sensory Data Profile Odor Profile Generation Correlate->Profile

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

olfactory_pathway Odorant Odorant Molecule (Geranyl Ester) Receptor Olfactory Receptor (in Nasal Epithelium) Odorant->Receptor Binds Signal G-Protein Activation & Second Messenger Cascade Receptor->Signal Neuron Olfactory Sensory Neuron (Signal Transduction) Signal->Neuron Generates Action Potential Bulb Olfactory Bulb (Signal Processing) Neuron->Bulb Brain Brain (Perception of Smell) Bulb->Brain

Caption: Simplified olfactory signal transduction pathway.

Conclusion

The odor profiles of geranyl esters are a clear demonstration of structure-odor relationships, where minor modifications to the ester moiety result in significant shifts in perceived aroma. Geranyl acetate stands out for its balanced fruity-floral character, while geranyl propionate offers a more diffusive, grape-like nuance. Geranyl formate provides a distinct green, leafy-rose note, and geranyl butyrate and isovalerate contribute unique fruity dimensions, from waxy raspberry to blueberry. The systematic characterization of these differences, employing techniques like GC-O and trained sensory panels, is essential for the precise and creative application of these compounds in the flavor and fragrance industry.

References

A Comparative Guide to the Structure-Activity Relationship of Geranyl Crotonate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of geranyl crotonate and its analogs, focusing on their potential as cytotoxic and antimicrobial agents. Due to the limited availability of systematic studies on a homologous series of this compound analogs, this guide compiles and compares data from various studies on different geranyl esters. This approach allows for an initial assessment of the SAR and highlights areas for future research.

Introduction to this compound and its Analogs

This compound is a terpene ester composed of geraniol, a monoterpene alcohol, and crotonic acid, an unsaturated carboxylic acid. The lipophilic nature of the geranyl moiety combined with the reactive Michael acceptor of the crotonate group makes this and related structures interesting candidates for biological activity. Analogs of this compound can be designed by modifying either the geranyl backbone (e.g., altering chain length, saturation, or adding functional groups) or the acyl group (e.g., varying the ester chain length, saturation, or aromaticity). Understanding the SAR of these compounds is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

The following tables summarize the cytotoxic and antimicrobial activities of various geranyl esters as reported in the scientific literature. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Cytotoxic Activity of Geranyl Derivatives

Several studies have investigated the cytotoxic effects of geranyl derivatives against various cancer cell lines. The geranyl group is often attached to different aromatic moieties to enhance anticancer activity.

CompoundCancer Cell LineIC50 (µM)Reference
Geranyl-2,4-methoxyhydroquinonePC-3 (prostate)~80[1]
Geranyl-4,5-methoxyhydroquinoneMCF-7 (breast)84.2[1]
Geranyl-4,5-methoxyhydroquinoneMDA-MB-231 (breast)86.2[1]
Isolespeol (a geranyl chalcone)SW 872 (liposarcoma)3.8[2]
5'-geranyl-2',4',4-trihydroxychalconeSW 872 (liposarcoma)>10[2]
Lespeol (a geranyl chalcone)SW 872 (liposarcoma)6.2[2]
Xanthoangelol (a geranyl chalcone)SW 872 (liposarcoma)5.1[2]

Structure-Activity Relationship Insights (Cytotoxicity):

  • The presence of a geranyl group appended to a phenolic or chalcone scaffold appears to be a key determinant of cytotoxic activity.

  • The position of the geranyl group and the substitution pattern on the aromatic ring significantly influence the potency. For instance, the cytotoxic activity of geranyl chalcone derivatives varies with the hydroxylation pattern.

  • Isolespeol, with a specific arrangement of the geranyl tail and hydroxyl groups, demonstrated the most potent activity against SW 872 liposarcoma cells, suggesting that the overall three-dimensional structure is crucial for its biological function.

Antimicrobial Activity of Geranyl Esters

The antimicrobial properties of geranyl esters have been evaluated against a range of bacteria. The data suggests that esterification of geraniol can modulate its antimicrobial spectrum and potency.

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)Reference
Geranyl CinnamateStaphylococcus aureus22.7 ± 0.6Not Reported[3]
Escherichia coli17.2 ± 0.32Not Reported[3]
Geranyl IsobutyrateBacillus subtilis18.33 ± 2.62Not Reported[4]
Staphylococcus aureus15.67 ± 0.47Not Reported[4]
Pseudomonas aeruginosa10.67 ± 0.47Not Reported[4]
Escherichia coli16.67 ± 2.36Not Reported[4]
α-amyrin cinnamateS. aureus, E. coli, M. smegmatis, K. aerogenes, E. faecalisNot Reported0.0625 - 0.25[4]
Sitosterol cinnamateS. aureus, E. coli, M. smegmatis, K. aerogenes, E. faecalisNot Reported0.0625 - 0.25[4]

Structure-Activity Relationship Insights (Antimicrobial Activity):

  • Esterification of geraniol with different carboxylic acids, such as cinnamic acid and isobutyric acid, yields compounds with significant antibacterial activity.

  • Geranyl cinnamate shows potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The cinnamoyl moiety, a known antimicrobial pharmacophore, likely contributes to this activity.

  • The lipophilicity of the ester, influenced by the nature of the acyl group, is expected to play a crucial role in its ability to penetrate bacterial cell membranes. The presence of a bulky aromatic group (cinnamate) or a branched alkyl chain (isobutyrate) appears to be favorable for antimicrobial action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a basis for reproducible research.

Synthesis of Geranyl Esters

General Procedure for Lipase-Catalyzed Esterification:

This protocol is a generalized method based on the enzymatic synthesis of various esters.

  • Reactants and Biocatalyst: Geraniol (1 equivalent) and the respective carboxylic acid (e.g., crotonic acid, cinnamic acid, 1-3 equivalents) are dissolved in a suitable organic solvent (e.g., n-hexane, toluene). An immobilized lipase (e.g., Novozym 435, 5-10% w/w of total reactants) is added to the mixture.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 40-60 °C) with constant shaking (e.g., 150-200 rpm) for a specified period (24-72 hours).

  • Monitoring the Reaction: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Purification: Upon completion, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield the pure geranyl ester.

  • Characterization: The structure of the synthesized ester is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

Protocol for Determining IC50 Values:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified duration (typically 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours at 37 °C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Assay (Broth Microdilution Method for MIC)

Protocol for Determining Minimum Inhibitory Concentration (MIC):

  • Bacterial Inoculum Preparation: A fresh culture of the test bacterium is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 105 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizing Relationships and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound and its analogs.

SAR_Concept cluster_0 This compound Scaffold cluster_1 Potential Modifications cluster_2 Biological Activity Geranyl_Moiety Geranyl Moiety (Lipophilicity, Targeting) Ester_Linkage Ester Linkage (Metabolic Stability) Geranyl_Moiety->Ester_Linkage Mod_Geranyl Modify Geranyl Backbone (e.g., saturation, functionalization) Geranyl_Moiety->Mod_Geranyl Crotonate_Moiety Crotonate Moiety (Michael Acceptor, Reactivity) Ester_Linkage->Crotonate_Moiety Mod_Ester Modify Acyl Group (e.g., chain length, aromaticity) Crotonate_Moiety->Mod_Ester Activity Cytotoxic / Antimicrobial Activity Mod_Geranyl->Activity Mod_Ester->Activity

Caption: Key structural features of the this compound scaffold and potential modification sites for SAR studies.

SAR_Workflow start Design & Synthesize This compound Analogs library Library of Analogs start->library screening Biological Screening (e.g., Cytotoxicity, Antimicrobial) library->screening data Quantitative Data (IC50, MIC) screening->data sar Structure-Activity Relationship Analysis data->sar lead Lead Compound Identification & Optimization sar->lead lead->start Iterative Design

Caption: A typical workflow for a structure-activity relationship (SAR) study of this compound analogs.

Conclusion and Future Directions

This guide provides a comparative overview of the structure-activity relationship of this compound and its analogs based on currently available data. The compiled information suggests that geranyl esters are a promising class of compounds with potential cytotoxic and antimicrobial activities. The biological activity appears to be tunable by modifying both the geranyl and the acyl moieties.

However, the lack of systematic studies on a homologous series of this compound analogs is a significant gap in the literature. Future research should focus on the synthesis and biological evaluation of a library of analogs with systematic variations in their structure. Such studies would enable a more definitive establishment of the SAR and could lead to the identification of lead compounds with enhanced potency and selectivity for further development as therapeutic agents. Key areas for future investigation include:

  • Systematic modification of the crotonate moiety: Investigating the effect of different substituents on the double bond and varying the length and branching of the ester chain.

  • Derivatization of the geranyl backbone: Exploring the impact of saturation, epoxidation, or introduction of other functional groups on the terpene chain.

  • Mechanism of action studies: Elucidating the molecular targets and signaling pathways responsible for the observed biological activities.

By addressing these research questions, the full therapeutic potential of this compound and its analogs can be unlocked.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the chemical stability of geranyl crotonate and its analogues, providing critical data for formulation and development.

This compound, a terpene ester with a characteristic fruity, waxy, and rosy aroma, finds application in the fragrance and flavor industries. As with any active ingredient, understanding its stability is paramount for ensuring product efficacy, safety, and shelf-life. This guide provides a comparative assessment of the stability of this compound and related terpene esters, such as geranyl acetate, neryl acetate, and linalyl acetate, under various stress conditions. This information is crucial for researchers and professionals involved in the development of products containing these compounds.

Key Stability Concerns: Hydrolysis and Oxidation

The chemical structure of this compound, featuring an ester linkage and multiple carbon-carbon double bonds, makes it susceptible to two primary degradation pathways: hydrolysis and oxidation.[1]

  • Hydrolysis: The ester bond in this compound can be cleaved by water, a reaction that can be catalyzed by both acids and bases, to yield geraniol and crotonic acid.[1] This degradation can lead to a loss of the desired fragrance profile and the introduction of potentially undesirable acidic notes.

  • Oxidation: The double bonds within the geranyl and crotonate moieties are susceptible to oxidation. This can be initiated by exposure to air, light, or oxidizing agents, leading to the formation of a complex mixture of degradation products, including epoxides, diols, and smaller carbonyl compounds.[1] Such reactions can significantly alter the sensory properties and potentially the safety profile of the final product.

Comparative Stability Insights

While direct comparative quantitative data on the stability of this compound versus its analogues is limited in publicly available literature, we can infer relative stability based on structural differences and studies on related compounds.

Oxidative and Photostability: Terpene esters, in general, are prone to degradation upon exposure to light and air. A study on the stability of various terpenes and their acetylated counterparts revealed that acetylated terpenoids, such as geranyl acetate and neryl acetate, demonstrated higher stability compared to their non-acetylated parent alcohols (geraniol and nerol) when exposed to UV light. This suggests that the esterification of the alcohol group can offer some protection against photodegradation. Given the presence of an additional double bond in the crotonate moiety, this compound may be more susceptible to oxidation and photodegradation compared to geranyl acetate.

Thermal Stability: Geranyl acetate is reported to have a thermal degradation temperature of approximately 242°C. While specific data for this compound is not available, its thermal stability is a critical parameter to consider, especially for applications involving heat processing.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound and related esters, a forced degradation study is recommended. This involves subjecting the compounds to a range of stress conditions to accelerate degradation and identify potential degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M - 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) at room temperature and elevated temperatures (e.g., 40-60°C).
Base Hydrolysis 0.1 M - 1 M Sodium Hydroxide (NaOH) at room temperature.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal Degradation Dry heat at temperatures ranging from 60°C up to the compound's decomposition temperature.
Photostability Exposure to a combination of visible and UV light in a photostability chamber.

Analytical Methodology:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for quantifying the parent compound and its degradation products.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve good separation.

  • Detection: A UV detector is commonly employed, with the detection wavelength set to the absorbance maximum of the analytes.

  • Quantification: The concentration of the parent ester and its degradation products is determined by comparing their peak areas to those of reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile degradation products, particularly those arising from oxidation.

Visualizing Degradation Pathways and Experimental Workflows

To better understand the processes involved in stability testing, the following diagrams illustrate the general degradation pathways and a typical experimental workflow.

cluster_degradation General Degradation Pathways Geranyl_Ester Geranyl_Ester Geraniol Geraniol Geranyl_Ester->Geraniol Hydrolysis Carboxylic_Acid Corresponding Carboxylic Acid Geranyl_Ester->Carboxylic_Acid Hydrolysis Oxidation_Products Oxidation Products (Epoxides, Diols, etc.) Geranyl_Ester->Oxidation_Products Oxidation

Caption: General degradation pathways for terpene esters.

cluster_workflow Forced Degradation Experimental Workflow Sample_Prep Sample Preparation (this compound & Analogues) Stress_Conditions Application of Stress Conditions (Acid, Base, Oxidation, Heat, Light) Sample_Prep->Stress_Conditions Time_Points Sampling at Various Time Points Stress_Conditions->Time_Points Analysis HPLC / GC-MS Analysis Time_Points->Analysis Data_Processing Data Processing & Degradation Kinetics Analysis->Data_Processing Results Comparative Stability Assessment Data_Processing->Results

Caption: A typical workflow for forced degradation studies.

Conclusion

The stability of this compound and related terpene esters is a critical factor in their application. While direct comparative data is scarce, an understanding of their inherent chemical susceptibilities to hydrolysis and oxidation allows for the design of robust stability testing protocols. By employing forced degradation studies and appropriate analytical techniques such as HPLC and GC-MS, researchers can generate the necessary data to ensure the quality, safety, and efficacy of their products. The general finding that acetylation can improve the photostability of terpenoids provides a valuable starting point for comparing the stability of this compound to its acetate analogue. Further research is warranted to generate specific quantitative data on the degradation kinetics of this compound under various stress conditions.

References

Safety Operating Guide

Personal protective equipment for handling Geranyl crotonate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety protocols and logistical plans for the handling and disposal of Geranyl crotonate in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a fragrance ingredient that may pose certain health and environmental risks. While comprehensive GHS classification is not consistently available, it is known to be toxic to aquatic life and may act as a skin sensitizer . Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles should be worn at all times when handling this compound to protect against potential splashes.
Hand Protection Nitrile gloves are required to prevent skin contact. Given its potential as a skin sensitizer, regular glove changes are recommended, especially after direct contact.
Body Protection A standard laboratory coat must be worn to protect against accidental spills and contamination of personal clothing.
Respiratory Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If aerosols may be generated, use a NIOSH-approved respirator.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for this compound.

PropertyValue
Oral LD50 (Rat) > 5000 mg/kg[1]
Dermal LD50 (Rabbit) > 5000 mg/kg[1]
Flash Point 292.00 °F (144.44 °C)[1]
Aquatic Toxicity Toxic to aquatic organisms[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory environment.

Step 1: Preparation and Engineering Controls

  • Ensure a well-ventilated work area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Confirm that an eyewash station and safety shower are readily accessible and operational.

  • Assemble all necessary materials and equipment before handling the chemical to minimize movement and potential for spills.

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Wear chemical splash goggles.

  • Don nitrile gloves, checking for any tears or defects.

Step 3: Chemical Handling

  • Carefully open the container of this compound, avoiding splashes or the generation of aerosols.

  • Use appropriate tools (e.g., pipettes, spatulas) to handle the chemical.

  • Keep containers closed when not in use.

Step 4: Post-Handling and Decontamination

  • After handling, wash hands thoroughly with soap and water, even after removing gloves.

  • Clean any contaminated surfaces with an appropriate solvent and then wash with soap and water.

  • Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.

Disposal Plan: Managing this compound Waste

Due to its toxicity to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure:

Step 1: Waste Segregation

  • Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., gloves, pipette tips, paper towels), and empty containers, in a designated and clearly labeled hazardous waste container.

Step 2: Container Management

  • Use a chemically resistant container with a secure lid for waste collection.

  • Label the container with "Hazardous Waste" and the specific contents, including "this compound."

  • Keep the waste container closed except when adding waste.

Step 3: Storage

  • Store the hazardous waste container in a designated satellite accumulation area that is secure and away from drains and sources of ignition.

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow start Start: Task involves This compound assess_splash Potential for splashing? start->assess_splash wear_goggles Wear Chemical Splash Goggles assess_splash->wear_goggles Yes assess_skin_contact Potential for skin contact? assess_splash->assess_skin_contact No wear_goggles->assess_skin_contact wear_gloves_coat Wear Nitrile Gloves and Lab Coat assess_skin_contact->wear_gloves_coat Yes assess_aerosol Potential for aerosol generation? assess_skin_contact->assess_aerosol No wear_gloves_coat->assess_aerosol use_fume_hood Work in a Fume Hood assess_aerosol->use_fume_hood Yes no_respirator Standard ventilation is sufficient assess_aerosol->no_respirator No end Proceed with Task use_fume_hood->end no_respirator->end

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.